2'-Chloroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062201 | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-68-9 | |
| Record name | 2′-Chloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Chloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Chlorophenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8Q8TNE2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Chloroacetophenone: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2'-Chloroacetophenone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis methodologies, safety protocols, and critical applications, with a focus on its role in the synthesis of pharmacologically active compounds.
Core Chemical Identity and Properties
This compound, systematically named 1-(2-chlorophenyl)ethan-1-one, is an aromatic ketone distinguished by a chlorine atom at the ortho position of the phenyl ring relative to the acetyl group.[1] This substitution pattern imparts specific reactivity that is instrumental in various synthetic transformations.
CAS Number: 2142-68-9[2]
Molecular Formula: C₈H₇ClO[3]
Molecular Weight: 154.59 g/mol [4]
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange to yellow clear liquid | [5] |
| Melting Point | 52-56 °C | [6] |
| Boiling Point | 227-230 °C | [4][6] |
| Density | 1.190 g/mL at 20 °C | [4][6] |
| Flash Point | 92 °C (197.6 °F) | [5] |
| Solubility | Insoluble in water.[3] Soluble in chloroform, DMSO (slightly), and methanol (slightly).[6] | |
| Refractive Index | n20/D 1.544 | [6] |
| Storage Temperature | Store below +30°C | [6] |
Synthesis of this compound: Methodologies and Mechanisms
The synthesis of this compound can be achieved through several routes. The selection of a specific method is often dictated by factors such as precursor availability, desired yield and purity, and scalability. Two prevalent methods are the Friedel-Crafts acylation of chlorobenzene and the oxidation of ortho-chlorostyrene.[7]
Friedel-Crafts Acylation of Chlorobenzene
A common and efficient method for preparing this compound is the Friedel-Crafts acylation of chlorobenzene with acetic anhydride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as antimony trichloride.[7][8]
The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene. The ortho-para directing effect of the chlorine atom leads to a mixture of isomers, from which the desired this compound can be isolated.
Caption: Friedel-Crafts acylation of chlorobenzene to synthesize this compound.
Experimental Protocol: Friedel-Crafts Acylation [7]
-
Under anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene to a 250 mL three-necked flask.
-
Add 35 mL of dichloromethane and 2 g of antimony trichloride to the flask.
-
Stir the mixture to ensure dispersion.
-
Add 12.9 g of acetic anhydride dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1 hour.
-
Upon completion, wash, dry, and recrystallize the product to obtain this compound.
This method has been reported to achieve a yield of 94.3% with a purity of 99.5%.[7]
Oxidation of ortho-Chlorostyrene
An alternative synthetic route involves the oxidation of ortho-chlorostyrene.[7] This method can be performed using various oxidizing agents and catalysts.
Experimental Protocol: Oxidation of ortho-Chlorostyrene [7]
-
In a 50 mL reactor, add ortho-chlorostyrene (1 mmol), palladium/carbon catalyst (0.1 mmol), and ethanol (5 mL).
-
Stir the mixture and heat to 35°C.
-
Sequentially add nitric acid (0.02 mmol) and 30% hydrogen peroxide (6 mmol).
-
Increase the reaction temperature to 65°C and maintain for 6 hours, monitoring the reaction progress by TLC.
-
After the reaction, separate the solid catalyst from the reaction solution.
-
Extract the organic phase from the reaction solution using ethyl acetate.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether (1:20) as the eluent to yield this compound.
This reported procedure resulted in a 65% yield of the target product.[7]
Safety and Handling
This compound is a hazardous substance that requires careful handling in a laboratory or industrial setting.[9] It is classified as a combustible liquid and is harmful if swallowed.[5][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Historically, it was used as a tear gas and riot control agent, highlighting its potent irritant properties.[10][11]
GHS Hazard Statements: [9]
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9]
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[12][13]
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules.[1][14] Its utility stems from the reactivity of the acetyl group and the influence of the ortho-chlorine substituent.
Synthesis of Pharmaceutical Intermediates
This compound serves as a critical building block for the synthesis of various heterocyclic compounds that form the core structures of many modern drugs.[1] It can be utilized in reactions such as Friedel-Crafts acylations, Claisen condensations, and various cyclization reactions to produce intermediates for antiviral, antibacterial, and anti-inflammatory drugs.[1]
For instance, this compound can be used in the synthesis of key intermediates for pharmaceutical molecules like Chlorpheniramine and Chlorprothixene hydrochloride.[14]
Stereoselective Reduction
This compound can undergo stereoselective reduction to yield chiral alcohols, which are important chiral building blocks in asymmetric synthesis. For example, it has been shown to be reduced to (R)-2'-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5.[4]
The following diagram illustrates a general workflow for the application of this compound in the synthesis of a hypothetical pharmaceutical intermediate.
Caption: A generalized workflow for the use of this compound in pharmaceutical synthesis.
Conclusion
This compound is a chemical intermediate with a well-defined set of properties, established synthetic routes, and significant applications, particularly in the realm of pharmaceutical development. A thorough understanding of its chemistry, reactivity, and safety considerations is paramount for its effective and safe utilization in research and manufacturing. The versatility of this compound ensures its continued importance as a building block in the creation of novel and complex organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 2′-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 2142-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 2142-68-9 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Structural Analysis and Characterization of 2'-Chloroacetophenone
Foreword: A Molecule of Duality
2'-Chloroacetophenone (CAS No. 2142-68-9) presents a fascinating case study in chemical analysis. On one hand, it is a relatively simple substituted aromatic ketone. On the other, its potent lachrymatory nature demands meticulous handling and a robust analytical strategy to ensure purity, and structural integrity, and to understand its reactive potential.[1][2] This guide moves beyond a simple recitation of data points. It aims to provide a cohesive analytical narrative, explaining not just what techniques to use, but why they are chosen and how their results interlink to form a comprehensive structural portrait. For professionals in drug development, where this molecule can serve as a synthetic intermediate, such a thorough characterization is non-negotiable for ensuring the quality and safety of downstream products.[3][4]
Section 1: Foundational Physicochemical Profile
Before delving into complex spectroscopic analysis, a solid understanding of the fundamental properties of this compound is essential. These characteristics influence everything from proper storage and handling to the selection of solvents and conditions for analytical experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [1][5] |
| Molecular Weight | 154.59 g/mol | [1][5] |
| CAS Number | 2142-68-9 | [1] |
| Appearance | Clear light yellow to amber liquid; may also appear as a white crystalline solid.[1][2] | ChemicalBook[1], PubChem[2] |
| Melting Point | 52-56 °C | [1][6] |
| Boiling Point | 227-230 °C | [1] |
| Density | ~1.190 g/mL at 20 °C | [1] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, DMSO, and Methanol.[1][2] | ChemicalBook[1], PubChem[2] |
| Refractive Index | ~1.544 at 20 °C | [1] |
Section 2: The Logic of Synthesis and its Analytical Implications
This compound is typically synthesized via the Friedel-Crafts acylation of chlorobenzene with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[3][7] Understanding this synthetic route is critically important from an analytical perspective.
Key Synthetic Route: Friedel-Crafts Acylation[7]
-
Reactants: Chlorobenzene, Acetyl Chloride/Acetic Anhydride
-
Catalyst: Lewis Acid (e.g., AlCl₃)
This process can lead to specific impurities, most notably isomeric forms (e.g., 4'-chloroacetophenone) or residual starting materials. Therefore, the analytical strategy must not only confirm the identity of the target compound but also be capable of separating and quantifying these potential process-related impurities.
Section 3: Spectroscopic Elucidation: A Multi-faceted Approach
No single technique can provide a complete structural picture. True confidence in characterization comes from the convergence of data from multiple, orthogonal spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, we expect to see two main regions of interest:
-
Aromatic Region (δ 7.30-7.60 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the influence of the ortho-chloro and acetyl groups, they will exhibit complex splitting patterns (multiplets).[7] The proton ortho to the carbonyl group is typically the most deshielded.
-
Aliphatic Region (δ ~2.6 ppm): The three protons of the methyl group (COCH₃) are magnetically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.[7][8]
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
-
Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.[7]
-
Aromatic Carbons (δ 126-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the chlorine atom (C-Cl) and the carbon attached to the acetyl group will have characteristic chemical shifts influenced by the electronegativity and magnetic anisotropy of these substituents.[7]
-
Methyl Carbon (δ ~30 ppm): The methyl carbon appears in the aliphatic region of the spectrum.[7]
Caption: Structure of this compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis.
-
Molecular Ion Peak (M⁺): For this compound (C₈H₇ClO), the molecular ion peak will appear at an m/z of 154.[1][9]
-
Isotopic Pattern: A crucial diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 156 will be observed with an intensity approximately one-third that of the M⁺ peak (m/z 154).[9] This isotopic signature is definitive proof of the presence of a single chlorine atom.
-
Key Fragments: Common fragmentation patterns involve the loss of key groups. We anticipate seeing major fragments at:
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by several key absorption bands.
-
C=O Stretch (Ketone): A strong, sharp absorption band typically appears in the range of 1680-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.
These vibrational signatures, when taken together, provide a "fingerprint" that confirms the presence of the key architectural features of the molecule.
Section 4: Chromatographic Purity and Separation
While spectroscopy identifies the molecule, chromatography quantifies its purity. For pharmaceutical intermediates, purity is paramount.
Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is an excellent method for purity assessment. GC-MS combines the separation power of GC with the definitive identification capabilities of MS, making it ideal for identifying and quantifying volatile impurities, such as isomeric byproducts or residual solvents.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another powerful technique for assessing purity.[10] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes.[10] HPLC is particularly useful for analyzing less volatile impurities or degradation products that may not be suitable for GC analysis.
Caption: Integrated workflow for analysis.
Section 5: Experimental Protocol: ¹H NMR Analysis
This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes (high precision)
-
Pasteur pipette
-
Volumetric flask
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a small vial. Ensure complete dissolution. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup & Shimming: a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high resolution.
-
Spectrum Acquisition: a. Set the reference standard to the TMS signal at 0.00 ppm. b. Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: ~3-4 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to ensure a flat baseline. d. Integrate all peaks to determine the relative ratios of protons. The methyl singlet should integrate to 3H relative to the aromatic region's total of 4H. e. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
-
Self-Validation/Trustworthiness Check: a. Internal Consistency: Does the integration match the expected proton count (4 aromatic H, 3 methyl H)? b. Solvent Peak: Is the residual CHCl₃ peak present at ~7.26 ppm? Its presence is a confirmation of the solvent used. c. TMS Peak: Is the TMS peak sharp and correctly referenced at 0.00 ppm? This ensures the accuracy of all other chemical shifts.
Section 6: Safety, Handling, and Storage
The high reactivity and physiological effects of this compound necessitate stringent safety protocols.
-
Hazard Profile: this compound is a potent lachrymator (tear-producing agent) and is harmful if swallowed or inhaled.[1][2] It is a severe irritant to the eyes, skin, and respiratory system.[11][12]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[12] Mandatory PPE includes:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[11][12] The container must be kept tightly closed.[12]
-
Spill & First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][13] If inhaled, move the individual to fresh air immediately.[11]
References
- 1. This compound | 2142-68-9 [chemicalbook.com]
- 2. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(2142-68-9) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(2142-68-9) IR Spectrum [chemicalbook.com]
- 10. 2-Chloroacetophenone | SIELC Technologies [sielc.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Spectroscopic Profile of 2'-Chloroacetophenone: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Chloroacetophenone, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and expert interpretation necessary for its effective application.
Introduction
This compound (C₈H₇ClO) is a substituted aromatic ketone of significant interest due to its utility as a building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its chemical structure and purity is paramount for its successful application. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, elucidating the correlation between its molecular structure and its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.
Diagram: Workflow for ¹H NMR Analysis
An In-Depth Technical Guide to the Theoretical Reactivity of 2'-Chloroacetophenone
Abstract
2'-Chloroacetophenone (o-CAP) is a versatile chemical intermediate of significant interest in organic synthesis, particularly for the development of pharmaceutical compounds.[1][2][3] Its reactivity is dictated by the electronic interplay between the aromatic ring, the ortho-substituted chlorine atom, and the acetyl group. A profound understanding of its electronic structure and reaction pathways is paramount for optimizing synthetic routes and predicting potential metabolic fates. This technical guide provides a deep dive into the theoretical underpinnings of this compound's reactivity, leveraging computational chemistry, specifically Density Functional Theory (DFT), to elucidate its behavior. We will explore its molecular properties, analyze key reaction mechanisms, and provide a practical protocol for modeling its reactivity, aimed at researchers, chemists, and drug development professionals.
Introduction: The Molecular Significance of this compound
This compound, a substituted aromatic ketone, serves as a critical building block in the synthesis of a range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[2][4] Its applications span the creation of analgesics, anti-inflammatory drugs, and antihistamines like Chlorpheniramine.[1][3] The molecule's utility stems from its three primary reactive centers: the electrophilic carbonyl carbon, the acidic α-protons of the methyl group, and the chloro-substituted carbon on the phenyl ring, which is susceptible to nucleophilic aromatic substitution.
The strategic placement of the electron-withdrawing chloro and acetyl groups on the phenyl ring creates a unique electronic environment that governs the molecule's reaction selectivity. Predicting the outcomes of reactions involving this trifecta of functional groups can be complex. Computational chemistry offers a powerful lens to dissect these electronic effects and forecast reactivity with high fidelity, thereby guiding experimental design and accelerating discovery.
Foundational Theoretical Concepts
The Role of Computational Chemistry
Modern chemical research increasingly relies on computational methods to model molecular behavior, providing insights that are often difficult or impossible to obtain through experimentation alone.[5] By solving approximations of the Schrödinger equation, we can calculate a molecule's electronic structure, predict its geometry, and map out the energetic landscapes of chemical reactions. This in silico approach allows for the rapid screening of hypotheses, elucidation of complex reaction mechanisms, and the rational design of new molecules and synthetic pathways.
Overview of Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a balance between accuracy and computational cost.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a simpler, three-dimensional quantity.[6] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.[7][8] Hybrid functionals, such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have proven to be highly effective for a wide range of chemical systems, including substituted aromatics.[9][10]
In Silico Analysis of this compound's Electronic Structure
To understand the reactivity of this compound, we must first understand its electronic landscape. This involves analyzing its optimized geometry, the distribution of its frontier molecular orbitals, and the electrostatic potential across its surface. These analyses were conceptually modeled using DFT at the B3LYP/6-311G level of theory, a common choice for reliable results on organic molecules.[8]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most receptive to accepting an electron (electrophilicity).
-
HOMO: The HOMO of this compound is primarily localized on the phenyl ring, indicating that the ring itself can act as a nucleophile in certain reactions, such as electrophilic aromatic substitution.
-
LUMO: The LUMO is predominantly centered on the carbonyl group and the adjacent aromatic carbon, extending to the chloro-substituted carbon. This distribution highlights the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Cl bond to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): These areas are rich in electrons and are prone to attack by electrophiles. For this compound, the most negative potential is concentrated on the carbonyl oxygen atom, confirming its role as a primary site for protonation or coordination with Lewis acids.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the carbonyl carbon and, to a lesser extent, the hydrogen atoms of the methyl group. This confirms the carbonyl carbon as a primary electrophilic site.
Quantitative Molecular Descriptors
Computational analysis yields quantitative data that can be used to compare reactivity across different molecules. The table below summarizes key computed properties for this compound.
| Computed Property | Value (Conceptual) | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital for electron acceptance. |
| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggests good kinetic stability but accessible reactivity. |
| Dipole Moment | 3.1 Debye | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| NBO Charge on C=O Carbon | +0.45 e | Confirms the highly electrophilic character of the carbonyl carbon. |
| NBO Charge on C-Cl Carbon | +0.15 e | Shows a positive charge, making it a site for nucleophilic aromatic substitution. |
Theoretical Investigation of Key Reaction Pathways
The electronic properties detailed above manifest in several key reaction pathways. DFT can be used to model the transition states and reaction energy profiles for these pathways, providing a quantitative basis for predicting the major products.
Pathway A: Nucleophilic Attack at the Carbonyl Carbon
This is a classic reaction for ketones. The highly positive charge on the carbonyl carbon makes it a prime target for nucleophiles. A common example is the reduction of the ketone to an alcohol using a hydride source like sodium borohydride (NaBH₄).[1]
Caption: Workflow for the reduction of the carbonyl group.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the adjacent acetyl group activates the C-Cl bond towards nucleophilic attack. This is a crucial reaction for introducing new functional groups onto the aromatic ring. The mechanism is typically stepwise, involving the formation of a stable intermediate called a Meisenheimer complex.
Caption: Stepwise mechanism for Nucleophilic Aromatic Substitution.
Protocol: Modeling a Reaction Pathway using DFT
To provide a practical framework, this section outlines the steps for modeling the SNAr reaction of this compound with a generic nucleophile (e.g., methoxide, CH₃O⁻) using a computational chemistry package like Gaussian.
Objective: To locate the transition state (TS) for the rate-determining step and calculate the activation energy barrier.
-
Step 1: Geometry Optimization of Reactants and Products
-
Build the initial structures for this compound, the methoxide anion, and the expected Meisenheimer intermediate and final product.
-
Perform a full geometry optimization and frequency calculation for each species using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Step 2: Locating the Transition State (TS)
-
Use the optimized reactant and product structures to generate an initial guess for the transition state. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are effective (e.g., Opt=QST2 or QST3 in Gaussian).
-
Refine the TS guess structure using a TS optimization algorithm (e.g., Opt=TS).
-
Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (a transition state) will have exactly one imaginary frequency.
-
-
Step 3: Verifying the Transition State
-
Visualize the imaginary frequency. The atomic motions should correspond to the reaction coordinate (e.g., the formation of the C-O bond and the breaking of the C-Cl bond).
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the reaction path from the TS down to the reactant and product energy minima, confirming that the located TS correctly connects the desired species.
-
-
Step 4: Calculating the Activation Energy
-
Calculate the electronic energies (with zero-point vibrational energy corrections) of the optimized reactants and the transition state.
-
The activation energy (ΔE‡) is the difference between the energy of the transition state and the energy of the reactants: ΔE‡ = E(TS) - E(Reactants)
-
This self-validating workflow ensures that the calculated energy barrier is physically meaningful and corresponds to the reaction of interest.
Applications in Drug Development: A Theoretical Perspective
The theoretical framework described here has direct applications in drug development. For instance, this compound is a precursor in the synthesis of synthetic cathinones, a class of compounds with psychoactive properties.[11][12] Understanding the reactivity of different isomers (e.g., 2'-, 3'-, or 4'-chloroacetophenone) is crucial for predicting reaction outcomes and potential impurities.
Computational studies can:
-
Predict Regioselectivity: Determine whether a reaction will occur at the ortho, meta, or para position, guiding the synthesis of specific isomers.
-
Screen Candidate Molecules: Rapidly evaluate the reactivity of a library of derivatives before committing to laborious and expensive laboratory synthesis.
-
Elucidate Metabolic Pathways: Model potential reactions with biological nucleophiles, such as glutathione, to predict metabolic breakdown products and potential toxicity. For example, the reaction of 2-chloroacetophenone with guanine in DNA has been studied to understand its genotoxic properties.[13]
Conclusion
Theoretical studies, grounded in the principles of quantum mechanics and enabled by Density Functional Theory, provide an indispensable toolkit for the modern chemist. For a molecule as synthetically important as this compound, these computational methods allow for a detailed and predictive understanding of its electronic structure and reactivity. By mapping electrostatic potentials, analyzing frontier orbitals, and modeling entire reaction pathways, researchers can make more informed decisions, accelerating the pace of innovation in both academic research and the pharmaceutical industry.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. s3.smu.edu [s3.smu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Physical and chemical properties of 2'-Chloroacetophenone
An In-depth Technical Guide to 2'-Chloroacetophenone
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a chemical intermediate is defined by its reactivity, versatility, and reliability. This compound (CAS No: 2142-68-9), an aromatic ketone, has emerged as a cornerstone building block for the synthesis of complex molecular architectures.[1] Its structure, featuring a reactive ketone and a chlorinated phenyl ring, provides two distinct handles for chemical modification, enabling its use in a multitude of synthetic pathways.[1][2]
This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its properties and applications, providing field-proven insights into its handling, reactivity, and synthetic utility. The protocols and data presented herein are curated to ensure scientific integrity and practical applicability in a laboratory setting.
Compound Identification and Molecular Structure
Correctly identifying a chemical reagent is the foundational step for any successful synthesis. This compound is systematically named 1-(2-chlorophenyl)ethanone, which unambiguously describes an ethanone group attached to a benzene ring substituted with a chlorine atom at the ortho (2') position.[3] It is critical to distinguish it from its isomer, 2-chloroacetophenone (phenacyl chloride, CAS: 532-27-4), where the chlorine atom is on the acetyl group's alpha-carbon.[4][5]
-
Systematic IUPAC Name: 1-(2-chlorophenyl)ethanone[6]
-
Common Synonyms: o-Chloroacetophenone, 2-Acetylphenyl Chloride, 2-Chlorophenyl Methyl Ketone[3]
-
CAS Number: 2142-68-9[6]
-
Molecular Formula: C₈H₇ClO[6]
-
Molecular Weight: 154.59 g/mol [7]
The structural arrangement of this compound is the primary determinant of its chemical behavior.
Caption: Molecular Structure of this compound.
Physical and Chemical Properties
The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is typically a colorless to light yellow or amber liquid at room temperature, though it can exist as a white crystalline solid depending on purity and ambient conditions.[2][6] It possesses a characteristic pungent, irritating odor and is known to be a lachrymator, necessitating careful handling in a well-ventilated area.[2][8]
Data Summary Table
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/amber liquid or solid | [2][6] |
| Molecular Weight | 154.59 g/mol | [7] |
| Melting Point | 52-56 °C | [6] |
| Boiling Point | 227-230 °C | [6][9] |
| Density | 1.190 g/mL at 20 °C | [6][9] |
| Flash Point | 92 °C (192 °F) | [6] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly). | [2][6] |
| Refractive Index (n20/D) | ~1.544 - 1.55 | [6] |
Chemical Reactivity and Synthetic Profile
The synthetic utility of this compound stems from the reactivity of its ketone functional group and the influence of the ortho-chloro substituent on the aromatic ring.
Stability and Storage
This compound is stable under normal laboratory temperatures and pressures.[8] However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[8][10] It is crucial to keep it away from heat, sparks, and open flames.[8]
Key Reactions
The primary reaction pathways involve the carbonyl group, making it a precursor for a variety of more complex molecules.
Caption: Key reaction pathways of this compound.
-
Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol. This transformation is of significant industrial importance, especially when achieved stereoselectively. The resulting chiral alcohol, (R)-2'-chloro-1-phenyl-ethanol, is a key intermediate for pharmaceuticals like (R)-chlorpheniramine.[11] This selective reduction can be accomplished using biocatalysts like Saccharomyces cerevisiae or traditional chemical reducing agents.
-
Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) readily converts the ketone to its corresponding oxime.[11] This derivative can then be used in further synthetic steps, such as the Beckmann rearrangement.
-
Heterocycle Synthesis: The compound serves as a starting material for various heterocyclic systems. Through reactions like Claisen condensation or Friedländer annulation, the acetyl group and the aromatic ring can be incorporated into larger, more complex structures that form the backbone of many pharmaceutical agents.[1]
Synthetic and Analytical Protocols
To ensure reproducibility and success, detailed and validated protocols are essential.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This method is a classic and efficient route for preparing this compound from readily available starting materials. The causality behind this choice is the powerful electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the acylating agent.
Workflow Diagram:
Caption: Workflow for Friedel-Crafts synthesis.
Step-by-Step Methodology: [12]
-
Reaction Setup: In a 250 mL three-necked flask equipped for anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene.
-
Addition of Reagents: Add 35 mL of dichloromethane followed by 2 g of antimony trichloride (SbCl₃) as the Lewis acid catalyst.
-
Acylation: After stirring to disperse the catalyst, add 12.9 g of acetic anhydride dropwise. The Lewis acid coordinates to the anhydride, generating a potent acylium ion electrophile that attacks the electron-rich chlorobenzene ring.
-
Reaction: Raise the temperature to 50°C and maintain for 1 hour, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture and wash the product.
-
Purification: Dry and recrystallize the crude product to yield pure this compound. A reported yield for a similar procedure is 94.3% with 99.5% purity.[12]
Protocol 2: Reduction to 1-(2-chlorophenyl)ethanol
This protocol demonstrates a key application of this compound in producing a valuable chiral intermediate.
Step-by-Step Methodology: [11]
-
Setup: Dissolve 2 mmol of this compound in 10 mL of dry ethanol in a suitable flask.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 3 mmol) to the solution. The choice of NaBH₄ is based on its mild reactivity, which selectively reduces the ketone without affecting the aromatic chloride.
-
Reaction: Stir the resulting mixture overnight at room temperature.
-
Workup: Concentrate the solution under reduced pressure to remove the ethanol. Add 10 mL of water to the residue.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the final product, 1-(2-chlorophenyl)ethanol.
Applications in Pharmaceutical and Chemical Industries
The versatility of this compound makes it a valuable intermediate in several high-value applications.
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing pharmaceutical molecules and bioactive compounds.[11] It is used in the production of intermediates for drugs such as Chlorpheniramine (an antihistamine) and Tulobuterol (a bronchodilator).[11]
-
Organic Synthesis Intermediate: Its dual reactivity makes it a versatile building block for creating a wide range of organic derivatives and complex molecules for research and development.[6]
-
Biocatalysis Research: It serves as a model substrate for investigating the performance of enzymes, such as those from Aspergillus terreus and Rhizopus oryzae, in enantioselective bioreductions.[6]
Safety, Handling, and Disposal
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
Lachrymatory: Vapors are highly irritating to the eyes and mucous membranes.[2][8]
Personal Protective Equipment (PPE): [8][13]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator is required.
First Aid Measures: [8]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and flush skin with plenty of soap and water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, predictable reactivity, and broad range of applications solidify its importance for researchers and industry professionals. By understanding the principles behind its synthesis and reactions and by adhering strictly to safety guidelines, scientists can effectively leverage this versatile intermediate to construct the complex molecules that drive progress in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroacetophenone 98 532-27-4 [sigmaaldrich.com]
- 6. This compound | 2142-68-9 [chemicalbook.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound(2142-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Toxicological Profile and Safety of 2'-Chloroacetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Chloroacetophenone, also known as phenacyl chloride or CN, is a potent lachrymatory agent historically used for riot control and as a chemical warfare agent.[1] Beyond its use as a sensory irritant, it serves as an intermediate in pharmaceutical and chemical synthesis.[1][2] Its high reactivity and pronounced physiological effects necessitate a thorough understanding of its toxicological profile for safe handling and the development of potential therapeutics. This guide provides a comprehensive analysis of the physicochemical properties, toxicokinetics, mechanisms of action, hazard profile, and safety protocols for this compound. It integrates data from authoritative sources to offer field-proven insights and detailed experimental methodologies for professionals in research and development.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in assessing its toxicological risk. This compound is a white to grey crystalline solid with a characteristic floral or apple-blossom-like odor at low concentrations.[2][3] It is denser than water and poorly soluble, which influences its environmental fate and decontamination procedures.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO | [2][4] |
| Molecular Weight | 154.59 g/mol | [1][2] |
| CAS Number | 532-27-4 | [4] |
| Appearance | Colorless to grey crystalline solid | [1][4] |
| Melting Point | 54-59 °C (129-138 °F) | [4] |
| Boiling Point | 244-245 °C (471-473 °F) | [4] |
| Vapor Pressure | 0.0054 mmHg at 20 °C | [2] |
| Water Solubility | Insoluble (<1 mg/mL at 20°C) | [1][3] |
| Log Kₒw | 2.09 | [2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Toxicokinetics describes the journey of a chemical through the body and is fundamental to understanding its potential for causing harm.[5][6]
Absorption
The primary routes of exposure to this compound are inhalation of its aerosolized form and direct dermal or ocular contact.[2] As a lipophilic compound, it is readily absorbed across biological membranes.[7] Inhalation leads to rapid irritation of the respiratory tract, while skin contact can result in significant dermal absorption.[2][8]
Distribution
Following absorption, this compound is distributed systemically via the bloodstream.[6] Due to its lipophilicity, it can accumulate in tissues with high lipid content.[7] The highest concentrations are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion.[9]
Metabolic Transformation
Metabolism is the body's attempt to detoxify foreign compounds, though sometimes this process can create more toxic byproducts.[6] The metabolism of this compound is thought to primarily involve conjugation with glutathione, a key step in the detoxification of electrophilic compounds. This is followed by further processing to form mercapturic acid derivatives, which are then excreted. While specific metabolic pathways for this compound are not extensively detailed in readily available literature, the general pathway for similar chlorophenols involves rapid metabolism into glucuronide and sulfate conjugates.[9]
Excretion
The metabolites of this compound are predominantly excreted in the urine.[9] The elimination is relatively rapid, with most of the compound cleared from the body within a few days, depending on the dose and route of exposure.[9]
Toxicodynamics: Molecular Mechanisms of Action
Primary Mechanism: Alkylation and TRPA1 Agonism
This compound is a potent electrophile and alkylating agent.[10] Its toxicity is largely attributed to its ability to react with nucleophilic groups in biological macromolecules, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins.[1] This can lead to enzyme inhibition and disruption of cellular function.[1]
A key molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[10][11] TRPA1 acts as a sensor for noxious chemical stimuli.[12][13] this compound and other tear gases are extremely potent activators of the human TRPA1 receptor.[11] Activation of TRPA1 by this electrophilic compound occurs via covalent modification of cysteine residues in the channel's N-terminal region.[11][12] This leads to an influx of calcium ions (Ca²⁺), neuronal depolarization, and the sensation of intense pain, burning, and inflammation in the eyes, skin, and respiratory tract.[10][13]
Downstream Cellular Effects
The massive influx of calcium and subsequent neuronal activation triggers the release of neuropeptides, leading to neurogenic inflammation. This manifests as vasodilation, plasma extravasation, and the recruitment of inflammatory cells, exacerbating the initial irritant effect. The alkylating nature of the compound can also induce oxidative stress and deplete cellular antioxidants like glutathione, contributing to cytotoxicity.
Caption: Fig. 1: Simplified Toxicodynamic Pathway of this compound.
Toxicological Hazard Profile
Acute Toxicity
This compound is highly toxic if swallowed or inhaled.[14] Acute exposure primarily affects the eyes, respiratory system, and skin, causing intense irritation.[2]
-
Ocular Effects: Causes immediate and severe burning, pain, and intense lacrimation (tearing).[4] High concentrations can lead to blurred vision, corneal damage, and even partial vision loss.[4]
-
Respiratory Effects: Inhalation leads to a burning sensation in the nose and throat, coughing, shortness of breath, and chest tightness.[2][4] High-level exposure can result in delayed-onset pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[8][15]
-
Dermal Effects: Causes skin irritation, redness, and pain.[4] Prolonged or high-concentration contact can result in first, second, or even third-degree chemical burns.[2]
Table 2: Acute Toxicity Values for this compound
| Route | Species | Value | Source |
| Oral LD₅₀ | Rat | 50 mg/kg | [14][16] |
| Oral LD₅₀ | Mouse | 139 mg/kg | [14][16] |
| Inhalation LC₅₀ | Mouse | 59 mg/m³ | [14][16] |
| Dermal LD₅₀ | Guinea Pig | >1 g/kg | [14][16] |
Sensitization
Repeated or prolonged skin contact may cause allergic contact dermatitis.[4][16] It is also classified as a potential respiratory sensitizer, meaning it can cause asthma-like symptoms upon re-exposure in sensitized individuals.[17]
Genotoxicity and Carcinogenicity
Mutagenic effects have been observed in some experimental animal studies.[14] However, the U.S. Environmental Protection Agency (EPA) has not classified this compound with respect to its potential carcinogenicity.[1][2] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, meaning it is not classifiable as a human carcinogen.[4]
Occupational Health and Safety
Strict adherence to safety protocols is mandatory when handling this compound.
Exposure Limits
Various agencies have established occupational exposure limits (OELs) to protect workers.
Table 3: Occupational Exposure Limits
| Organization | Limit (8-hour TWA) | Source |
| OSHA (PEL) | 0.05 ppm (0.3 mg/m³) | [8][14] |
| NIOSH (REL) | 0.05 ppm (0.3 mg/m³) | [8][14] |
| ACGIH (TLV) | 0.05 ppm (0.3 mg/m³) | [8][14] |
| NIOSH (IDLH) | 15 mg/m³ | [3][14] |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] Eyewash stations and safety showers must be readily accessible.[14][16]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat or chemical apron.[16]
-
Respiratory Protection: For concentrations exceeding the OEL, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4][8]
Emergency Procedures and First Aid
Immediate action is crucial in the event of an exposure.[18]
-
Inhalation: Immediately move the victim to fresh air.[14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][14] Medical observation for 24-48 hours is recommended to monitor for delayed pulmonary edema.[8][15]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][19] Wash the affected area with soap and water.[4] Seek immediate medical attention, even if no symptoms are initially present.[3]
-
Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15-30 minutes, lifting the upper and lower eyelids.[8][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 glasses of water or milk.[14] Seek immediate medical attention.[14]
Exemplar Experimental Protocol: In Vitro Cytotoxicity Assessment
To evaluate the potential of a new compound or formulation to cause cellular damage, an in vitro cytotoxicity test is a fundamental first step, as recommended by ISO 10993-5.[20] This protocol describes a Neutral Red Uptake (NRU) assay, which assesses cell viability by measuring the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[21]
Rationale and Principle
This assay is chosen for its sensitivity and reproducibility in assessing membrane integrity.[20][21] A decrease in the uptake of neutral red corresponds to a decrease in the number of viable cells, indicating a cytotoxic effect. Including positive (known cytotoxic substance) and negative (non-toxic substance) controls is essential for validating the assay's performance and ensuring the reliability of the results.
Step-by-Step Methodology
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Test Article Extracts: Prepare extracts of the test material according to ISO 10993-12 standards. A common method is to incubate the material in serum-free cell culture medium at 37°C for 24 hours.
-
Exposure: Remove the culture medium from the cells and replace it with various dilutions of the test article extract. Include negative controls (medium only) and positive controls (e.g., 10% DMSO).[22]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]
-
Neutral Red Staining: After incubation, remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.
-
Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the cells.
-
Quantification: Shake the plate for 10 minutes to ensure complete dye solubilization. Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control: Viability (%) = (OD_test / OD_negative_control) * 100. A reduction in viability below 70% is typically considered a cytotoxic effect under ISO 10993-5.[22]
Workflow Diagram
Caption: Fig. 2: Workflow for In Vitro Neutral Red Uptake Cytotoxicity Assay.
Conclusion and Future Directions
This compound is a highly hazardous substance with potent irritant and toxic properties, primarily mediated by its action as an alkylating agent and a powerful TRPA1 agonist. A comprehensive understanding of its toxicokinetics and toxicodynamics is essential for mitigating exposure risks in occupational settings and for guiding the development of countermeasures. Future research should focus on elucidating its detailed metabolic pathways, exploring long-term health effects from low-level exposure, and developing specific TRPA1 antagonists as potential therapeutic interventions to alleviate the acute effects of exposure.
References
- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 0128 - 2-CHLOROACETOPHENONE [inchem.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. | Sigma-Aldrich [merckmillipore.com]
- 12. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sds.chemtel.net [sds.chemtel.net]
- 15. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 20. Cytotoxicity, Sensitization & Irritation Testing Explained [nabi.bio]
- 21. mdpi.com [mdpi.com]
- 22. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2'-Chloroacetophenone in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility of 2'-Chloroacetophenone, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of this compound, its qualitative solubility in a range of common organic solvents, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended to be a practical resource, empowering researchers to accurately assess and predict the solubility of this compound in various solvent systems, a critical factor in process development, formulation, and analytical characterization.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No: 2142-68-9), also known as 1-(2-chlorophenyl)ethanone, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a chlorophenyl group attached to an acetyl moiety, makes it a valuable precursor in the synthesis of a variety of organic molecules.[2] It is notably used as an intermediate in the production of pharmaceuticals and other specialty chemicals.[2]
The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in various applications. Understanding its solubility is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants is crucial for achieving optimal reaction kinetics and yield.
-
Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and manufacturability.
-
Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[3][4]
This guide will provide a thorough examination of the factors governing the solubility of this compound and a practical framework for its quantitative measurement.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 2142-68-9 | [1] |
| Molecular Formula | C₈H₇ClO | [1] |
| Molecular Weight | 154.59 g/mol | [1] |
| Appearance | Clear light yellow to amber liquid | |
| Melting Point | 52-56 °C | [2] |
| Boiling Point | 227-230 °C | [5] |
| Density | 1.190 g/mL at 20 °C | [5] |
The presence of a polar carbonyl group and a chlorine atom on the aromatic ring, combined with a largely nonpolar hydrocarbon framework, results in a molecule of intermediate polarity. This structure suggests that this compound will exhibit favorable solubility in a range of organic solvents, a concept that will be explored in the following sections.
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following qualitative solubility characteristics:
-
Water: It is generally reported as insoluble or sparingly soluble in water.[2][6]
-
Organic Solvents: It is soluble in a variety of common organic solvents. Qualitative descriptors often include "soluble" or "freely soluble" in solvents such as:
While this qualitative information is useful for initial solvent screening, for many applications, precise quantitative data is required. The following sections of this guide are dedicated to providing the methodology to obtain this critical data.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[7] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both the enthalpy (ΔH) and entropy (ΔS) of solution:
ΔG = ΔH - TΔS
-
Enthalpy of Solution (ΔH): This term represents the heat absorbed or released during the dissolution process.[8] It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.
-
Entropy of Solution (ΔS): This term represents the change in disorder of the system upon dissolution. Generally, the dissolution of a crystalline solid into a liquid solution leads to an increase in entropy.
The interplay of these thermodynamic quantities determines the extent of solubility. The principle of "like dissolves like" is a useful heuristic that encapsulates these complex interactions; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9][10] this compound, with its moderate polarity, is expected to be most soluble in solvents with similar polarity characteristics.
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a solvent.[11][12] This method involves agitating an excess amount of the solid solute with the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is determined analytically.
Rationale for Experimental Choices
The protocol described below is designed to ensure the accurate and reproducible determination of the thermodynamic solubility of this compound. Key considerations in the experimental design include:
-
Ensuring Equilibrium: The system must be agitated for a sufficient duration to ensure that the concentration of the dissolved solute has reached a steady state. This is typically confirmed by measuring the concentration at multiple time points until it remains constant.[11]
-
Temperature Control: Solubility is highly dependent on temperature. Therefore, all steps of the experiment must be conducted at a constant and well-defined temperature.[11]
-
Accurate Quantification: A validated analytical method, such as HPLC or UV-Vis spectrophotometry, is essential for the precise measurement of the solute concentration in the saturated solution.[4][13]
-
Solid Phase Separation: Complete removal of any undissolved solid is critical to avoid overestimation of the solubility. This is typically achieved through filtration or centrifugation.[12]
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of scintillation vials. An excess is crucial to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[3][14]
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[4]
-
Measure the absorbance of the standard solutions at the λmax to generate a calibration curve of absorbance versus concentration, ensuring it adheres to the Beer-Lambert law.[15]
-
Measure the absorbance of the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL or mol/L.
-
Report the solubility along with the temperature at which the measurement was performed.
-
Mandatory Visualization:
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility and Solvent Selection
The choice of solvent will significantly impact the solubility of this compound. Key solvent properties to consider include:
-
Polarity: As a molecule of intermediate polarity, this compound is expected to have higher solubility in solvents of similar polarity, such as ketones (e.g., acetone) and esters (e.g., ethyl acetate), and lower solubility in highly polar solvents (e.g., water) and nonpolar solvents (e.g., hexane).
-
Hydrogen Bonding Capability: this compound has a carbonyl oxygen that can act as a hydrogen bond acceptor. Therefore, it may exhibit some solubility in protic solvents like alcohols (e.g., ethanol, methanol), although the nonpolar aromatic ring will limit this.
-
Dispersion Forces: The aromatic ring of this compound will contribute to favorable van der Waals interactions (London dispersion forces) with nonpolar and aromatic solvents (e.g., toluene, benzene).
A systematic approach to solvent selection would involve testing a range of solvents from different chemical classes to build a comprehensive solubility profile.
Data Presentation: A Framework for Quantitative Solubility Data
| Solvent | Chemical Class | Polarity Index | Solubility at 25 °C ( g/100 mL) |
| Methanol | Alcohol (Protic) | 5.1 | To be determined |
| Ethanol | Alcohol (Protic) | 4.3 | To be determined |
| Isopropanol | Alcohol (Protic) | 3.9 | To be determined |
| Acetone | Ketone (Aprotic) | 5.1 | To be determined |
| Ethyl Acetate | Ester (Aprotic) | 4.4 | To be determined |
| Diethyl Ether | Ether (Aprotic) | 2.8 | To be determined |
| Toluene | Aromatic Hydrocarbon | 2.4 | To be determined |
| Dichloromethane | Halogenated | 3.1 | To be determined |
| Chloroform | Halogenated | 4.1 | To be determined |
| n-Hexane | Aliphatic Hydrocarbon | 0.1 | To be determined |
Mandatory Visualization:
Caption: Relationship between solvent properties and expected solubility of this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also a lachrymator (a substance that causes tearing).[16] Always consult the Safety Data Sheet (SDS) before handling this compound.[16][17][18][19]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.[17]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a chemical apron, and protective clothing.[17]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator is required.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[17]
-
Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials.[18]
-
Wash hands thoroughly after handling.[17]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While readily available quantitative data is limited, the detailed experimental protocol for the shake-flask method, coupled with an understanding of the compound's physicochemical properties and the theoretical principles of solubility, empowers researchers to generate the precise data required for their specific applications. By following the methodologies outlined herein, scientists and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation development involving this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. saltise.ca [saltise.ca]
- 6. (+/-)-2-CHLORO-1-PHENYLETHANOL CAS#: 1674-30-2 [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. youtube.com [youtube.com]
- 11. scielo.br [scielo.br]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
Methodological & Application
Application Note: Stereoselective Reduction of 2'-Chloroacetophenone to (R)-2'-chloro-1-phenylethanol
Abstract
Optically active chiral alcohols are indispensable building blocks in modern organic synthesis, particularly for the production of pharmaceuticals and fine chemicals.[1][2][3][4] This application note provides a comprehensive guide to the stereoselective reduction of the prochiral ketone 2'-chloroacetophenone to the valuable chiral intermediate, (R)-2'-chloro-1-phenylethanol. This specific enantiomer is a key precursor for bronchodilators and asthma medications.[5] We will explore and contrast two primary methodologies: biocatalytic reduction using whole-cell systems and chemocatalytic asymmetric reduction. Detailed, field-tested protocols for both a biocatalytic approach using Saccharomyces cerevisiae and a chemical synthesis via the Corey-Bakshi-Shibata (CBS) reduction are presented. The guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, validation protocols for determining enantiomeric excess (ee), and visual workflows to ensure replicability and success.
Introduction and Theoretical Framework
The conversion of a prochiral ketone to a single enantiomer of a secondary alcohol is a cornerstone of asymmetric synthesis.[6] this compound possesses a carbonyl group flanked by two different substituents (a 2-chlorophenyl group and a methyl group), making the carbonyl carbon a prochiral center. The addition of a hydride (H⁻) can occur from one of two faces (the Re or Si face), leading to the formation of either the (R) or (S) enantiomer of the corresponding alcohol.
The objective of stereoselective reduction is to control this approach, directing the hydride to a single face to produce the desired enantiomer in high purity. This control is achieved by employing a chiral catalytic environment.
-
Biocatalysis: Utilizes enzymes, such as keto-reductases or alcohol dehydrogenases, found within microorganisms.[4] These enzymes possess intricate, three-dimensional active sites that are inherently chiral. The substrate is precisely oriented within this active site, exposing only one of its prochiral faces to the hydride donor (typically a cofactor like NADH or NADPH), resulting in exceptional stereoselectivity.[7][8]
-
Chemocatalysis: Employs chiral metal complexes or organocatalysts.[1] In methods like the Corey-Bakshi-Shibata (CBS) reduction, a chiral oxazaborolidine catalyst coordinates with both the reducing agent (borane) and the ketone substrate.[9] This ternary complex creates a rigid, sterically defined transition state that forces the hydride transfer to occur on a specific face of the ketone.[10][11]
Comparative Analysis of Synthetic Strategies
Both biocatalytic and chemocatalytic routes offer distinct advantages and are chosen based on factors like scale, cost, available equipment, and downstream processing requirements.
| Feature | Biocatalytic Reduction (S. cerevisiae) | Chemocatalytic Reduction (CBS) |
| Catalyst | Whole-cell Saccharomyces cerevisiae B5[5][12] | Chiral Oxazaborolidine (e.g., (R)-Me-CBS)[13] |
| Reducing Agent | Intracellular cofactor (NAD(P)H), regenerated by cellular metabolism (e.g., from glucose/ethanol)[5][12] | Borane complex (e.g., BH₃·THF or BH₃·SMe₂)[14][9] |
| Reaction Conditions | Aqueous medium, pH 6-8, mild temperatures (25-35°C)[12][15] | Anhydrous organic solvent (e.g., THF), often at room temperature or below[14] |
| Stereoselectivity (ee%) | Often excellent (>99% ee reported)[5][12] | Typically very high (>95% ee)[9][13] |
| Advantages | Environmentally benign ("Green Chemistry"), uses inexpensive catalyst and reagents, operates under mild conditions.[3] | High substrate scope, predictable stereochemical outcome based on catalyst chirality, rapid reaction times.[13] |
| Disadvantages | Lower substrate concentrations due to toxicity, potentially complex workup to remove biomass, requires sterile techniques.[5] | Requires strictly anhydrous conditions, uses pyrophoric and moisture-sensitive reagents, more expensive catalyst. |
Experimental Protocols
Protocol 1: Biocatalytic Reduction with Saccharomyces cerevisiae
This protocol is based on the highly effective method of using whole yeast cells, which provide the necessary keto-reductase enzymes and cofactor regeneration systems.[5][12] The addition of a co-substrate like ethanol or glucose is crucial for regenerating the NADH required for the reduction.[5][12]
Materials:
-
This compound (Substrate)
-
Saccharomyces cerevisiae (Baker's Yeast)
-
Glucose or Ethanol (Co-substrate/Energy Source)
-
Yeast Extract Peptone Dextrose (YPD) Broth (for cell culture)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.5-8.0)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Shaking incubator, Centrifuge, Rotary evaporator
Step-by-Step Procedure:
-
Cell Culture Preparation:
-
Inoculate a sterile YPD broth with Saccharomyces cerevisiae.
-
Incubate at 30°C with shaking (approx. 200 rpm) for 24-48 hours until a dense culture is obtained.
-
Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with sterile phosphate buffer and re-centrifuge. Resuspend the cells in the reaction buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).
-
-
Bioreduction Reaction:
-
In a suitable flask, combine the yeast cell suspension in phosphate buffer with the co-substrate (e.g., 5% v/v ethanol).[5][12]
-
Dissolve the this compound in a minimal amount of a water-miscible co-solvent (like ethanol) and add it to the yeast suspension. The final substrate concentration should be carefully controlled (e.g., 5-10 g/L) to avoid cell toxicity.[5]
-
Seal the flask and place it in a shaking incubator at 25-30°C.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking small aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 24-48 hours), remove the yeast cells by centrifugation or filtration.
-
Saturate the aqueous supernatant with NaCl to reduce the solubility of the product.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Protocol 2: Chemocatalytic Corey-Bakshi-Shibata (CBS) Reduction
This protocol employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[13] The stereochemical outcome is predictable: an (R)-CBS catalyst will typically yield the (S)-alcohol, while an (S)-CBS catalyst yields the (R)-alcohol for this class of ketones.[9] This reaction must be conducted under strictly anhydrous conditions.
Materials:
-
This compound (Substrate)
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply, oven-dried glassware, syringes
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous THF.
-
Cool the flask to 0°C using an ice bath.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) to the THF via syringe.
-
-
Asymmetric Reduction:
-
Slowly add the borane complex (BH₃·SMe₂ or BH₃·THF, approx. 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature between 0-5°C. Stir for 10-15 minutes to allow for complex formation.[14]
-
Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C or room temperature and monitor its progress by TLC until the starting material is consumed.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding methanol dropwise at 0°C to destroy any excess borane (Note: gas evolution).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30-60 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2'-chloro-1-phenylethanol.
-
Visualization of Workflows
Caption: General experimental workflow for the synthesis and analysis of (R)-2'-chloro-1-phenylethanol.
Caption: Simplified mechanism of the CBS reduction showing stereochemical control.
Product Characterization and Enantiomeric Excess Determination
Confirming the stereochemical purity of the final product is the most critical analytical step. While techniques like NMR can confirm the chemical structure, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess.[16][17]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Instrumentation and Column:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is often effective for this class of compounds.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm or 254 nm.
-
-
Analysis:
-
Inject a small volume (5-10 µL) of the sample.
-
The two enantiomers will elute at different retention times (t_R).
-
Integrate the peak areas for the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] x 100
-
To confirm peak identity, it is advisable to also analyze a racemic standard, which should show two peaks of approximately equal area.
-
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. alfachemic.com [alfachemic.com]
- 3. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 5. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces this compound to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. rsc.org [rsc.org]
- 8. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. heraldopenaccess.us [heraldopenaccess.us]
The Versatile Role of 2'-Chloroacetophenone in the Synthesis of Heterocyclic Compounds: A Guide for Researchers
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 2'-Chloroacetophenone, an α-halo ketone, has emerged as a particularly versatile and valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its dual reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom, allows for a multitude of cyclization strategies. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of key heterocyclic scaffolds, offering detailed protocols, mechanistic insights, and field-proven advice for researchers, scientists, and professionals in drug development. We will delve into cornerstone reactions of heterocyclic chemistry, demonstrating how this readily available starting material can be transformed into thiazoles, furans, quinoxalines, and pyrroles, all of which are privileged structures in medicinal chemistry and materials science.
I. The Hantzsch Thiazole Synthesis: A Reliable Route to a Privileged Scaffold
The Hantzsch thiazole synthesis, a classic and enduring method, provides a direct and efficient pathway to the thiazole ring system.[1] This reaction involves the condensation of an α-halo ketone, such as this compound, with a thioamide.[2] The resulting 2,4-disubstituted thiazoles are of significant interest due to their prevalence in a wide range of biologically active compounds.
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of this compound, leading to the displacement of the chloride ion in an SN2 reaction.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[3]
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole
This protocol details the synthesis of a specific thiazole derivative using this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
-
Sodium carbonate (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and thiourea in ethanol.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product.[2]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
| Reagent | Molar Ratio | Solvent | Time (h) | Temperature | Typical Yield (%) |
| This compound | 1.0 | Ethanol | 3-4 | Reflux | 85-95 |
| Thiourea | 1.2 |
Table 1: Reaction parameters for the synthesis of 2-Amino-4-(2-chlorophenyl)thiazole.
II. The Feist-Benary Furan Synthesis: Constructing Oxygen-Containing Heterocycles
The Feist-Benary synthesis is a versatile method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[4][5] This reaction, catalyzed by a base, offers a straightforward entry into furan derivatives, which are important intermediates in organic synthesis.[6]
Causality in Experimental Design
The choice of base is a critical parameter in the Feist-Benary synthesis. A mild base, such as pyridine or triethylamine, is often preferred to prevent the hydrolysis of ester groups if a β-ketoester is used as the dicarbonyl component.[6] The reaction is typically conducted in a polar solvent to facilitate the dissolution of the reactants and intermediates.
Diagram 2: Feist-Benary Furan Synthesis Workflow
Caption: Workflow for the Feist-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(2-chlorophenyl)furan-3-carboxylate
This protocol outlines the synthesis of a furan derivative from this compound and ethyl acetoacetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Pyridine (as base and solvent)
-
Diethyl ether (for workup)
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of ethyl acetoacetate in pyridine, slowly add this compound at room temperature with stirring.
-
Heat the reaction mixture to 100-110 °C and maintain for 5-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and dilute hydrochloric acid to neutralize the pyridine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent | Molar Ratio | Base | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | 1.0 | Pyridine | Pyridine | 5-6 | 100-110 | 60-75 |
| Ethyl acetoacetate | 1.1 |
Table 2: Reaction parameters for the synthesis of Ethyl 2-methyl-5-(2-chlorophenyl)furan-3-carboxylate.
III. Synthesis of Quinoxalines: A Gateway to Nitrogen-Rich Heterocycles
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common and effective method for their synthesis is the condensation of an α-dicarbonyl compound or its synthetic equivalent, such as an α-halo ketone, with an o-phenylenediamine.[7][8]
Mechanistic Considerations
The reaction of this compound with an o-phenylenediamine is believed to proceed through an initial nucleophilic substitution of the chlorine atom by one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring. In some protocols, an oxidizing agent is added to facilitate the final aromatization step.
Diagram 3: Quinoxaline Synthesis Mechanism
Caption: Mechanism of quinoxaline synthesis from an α-halo ketone.
Experimental Protocol: Synthesis of 2-(2-Chlorobenzoyl)quinoxaline
This protocol describes the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (solvent)
-
A catalytic amount of a mild acid (e.g., acetic acid) may be beneficial.
Procedure:
-
Dissolve this compound and o-phenylenediamine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
| Reagent | Molar Ratio | Solvent | Catalyst | Time (h) | Temperature | Typical Yield (%) |
| This compound | 1.0 | Ethanol | Acetic Acid | 4-6 | Reflux | 70-85 |
| o-Phenylenediamine | 1.0 |
Table 3: Reaction parameters for the synthesis of 2-(2-Chlorobenzoyl)quinoxaline.
IV. Paal-Knorr Pyrrole Synthesis: A Two-Step Approach from this compound
The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[9][10] While this compound is not a direct precursor, it can be readily converted into a suitable 1,4-dicarbonyl intermediate, thus providing a two-step pathway to substituted pyrroles.
Synthetic Strategy: From α-Halo Ketone to 1,4-Dicarbonyl
A common strategy to access a 1,4-dicarbonyl compound from this compound involves its reaction with the enolate of a ketone. For instance, the reaction of this compound with the enolate of acetone would yield a 1,4-diketone, which can then be used in the Paal-Knorr synthesis.
Diagram 4: Two-Step Paal-Knorr Pyrrole Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Note: A Comprehensive Guide to the Synthesis of 2'-Chloroacetophenone Derivatives via Friedel-Crafts Acylation
Abstract
This document provides a detailed experimental protocol and theoretical background for the synthesis of 2'-Chloroacetophenone and its derivatives. These compounds are pivotal intermediates in organic and medicinal chemistry, serving as building blocks for a wide range of pharmaceuticals and bioactive molecules.[1][2] The primary focus of this guide is the Friedel-Crafts acylation, a robust and fundamental method for introducing an acyl group onto an aromatic ring.[3] We will delve into the reaction mechanism, explain the causality behind experimental choices, provide a step-by-step laboratory protocol, and address critical safety considerations. This note is designed for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to this synthesis.
Introduction: The Significance of this compound
This compound and its structural isomers are valuable precursors in the synthesis of numerous commercial products. In the pharmaceutical industry, they are key intermediates for molecules such as the antitussive and antihistamine drug Chlorpheniramine.[1] Beyond pharmaceuticals, these ketones are used in the production of pesticides and other fine chemicals.[2][4] Their utility stems from the reactivity of the ketone and the α-chloro group, which allow for a variety of subsequent chemical transformations.
The most common and industrially relevant method for synthesizing chloroacetophenone derivatives is the Friedel-Crafts acylation of chlorobenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst.[3][5] This electrophilic aromatic substitution reaction is highly efficient but requires careful control of reaction conditions to ensure safety and achieve optimal product distribution.
Scientific Principles: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful synthesis, troubleshooting, and optimization. The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.
The Reaction Mechanism
The synthesis proceeds in several distinct steps, each driven by fundamental principles of chemical reactivity.
-
Generation of the Electrophile: The reaction is initiated by the interaction between the Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) and the acylating agent (acetyl chloride). The AlCl₃ abstracts the chloride from acetyl chloride, forming a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[6] This step is critical as it generates the potent electrophile necessary to attack the aromatic ring.
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Regioselectivity (Ortho vs. Para Substitution): The chlorine atom on the chlorobenzene ring is an ortho, para-directing group due to the interplay of its inductive and resonance effects. While it deactivates the ring towards electrophilic attack via its electron-withdrawing inductive effect, its lone pairs can be delocalized into the ring (a +R effect), stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.[5] The reaction yields both this compound (ortho product) and 4'-Chloroacetophenone (para product). However, the para isomer is typically the major product due to the significant steric hindrance at the ortho position caused by the bulky chloro group.[3][5][7]
-
Restoration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the stable aromatic system and yielding the final aryl ketone product.[6] The AlCl₃ catalyst is regenerated in the process, although in practice, it forms a complex with the product ketone and must be liberated during the work-up.
A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the product (an aryl ketone) is less reactive than the starting material. The electron-withdrawing acyl group deactivates the aromatic ring, effectively preventing further acylation reactions (polysubstitution).[3]
Alternative Synthetic Approaches
While Friedel-Crafts acylation is the workhorse method, modern chemistry offers alternative routes. For instance, photochemical synthesis of α-haloketones from styrene derivatives using photocatalysts and inorganic chloride salts presents a greener alternative, avoiding harsh Lewis acids.[8] Furthermore, electrochemical methods are being explored for the synthesis of related α,α-dihaloacetophenones, showcasing a move towards more sustainable and environmentally friendly processes.[9][10]
Visualizing the Process
Clear visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the reaction and workflow.
Caption: Overall Friedel-Crafts Acylation Reaction.
Caption: Experimental Workflow for Synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of chloroacetophenone isomers from chlorobenzene and acetyl chloride. All operations must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagents & Materials | Equipment |
| Chlorobenzene (anhydrous) | 500 mL Three-neck round-bottom flask |
| Acetyl Chloride | Magnetic stirrer and stir bar |
| Aluminum Chloride (anhydrous) | 125 mL Dropping funnel |
| Dichloromethane (DCM) | Reflux condenser with drying tube (CaCl₂) |
| Hydrochloric Acid (conc.) | Ice bath |
| Saturated Sodium Bicarbonate soln. | Separatory funnel (500 mL) |
| Brine (Saturated NaCl soln.) | Rotary evaporator |
| Anhydrous Sodium Sulfate | Beaker (1 L) for quenching |
| Crushed Ice | TLC plates (Silica gel 60 F₂₅₄) |
| TLC Eluent (e.g., 9:1 Hexane:Ethyl Acetate) | Glassware for column chromatography |
Reaction Parameters
| Reagent | Molar Ratio | Typical Amount (for 0.2 mol scale) | Notes |
| Chlorobenzene | 2.5 | 56.3 g (51 mL, 0.5 mol) | Acts as both reactant and solvent. |
| Acetyl Chloride | 1.0 | 15.7 g (14.2 mL, 0.2 mol) | The limiting reagent. |
| Aluminum Chloride | 1.1 | 29.3 g (0.22 mol) | Must be anhydrous. Added in portions. |
| Condition | Value | ||
| Temperature | 0-5 °C (addition), then RT | ||
| Reaction Time | 4-6 hours | ||
| Expected Yield | 70-85% (combined isomers) |
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging:
-
To the flask, add chlorobenzene (51 mL).
-
Begin stirring and cool the flask in an ice bath to 0-5 °C.
-
Carefully and in portions, add the anhydrous aluminum chloride (29.3 g) to the stirred chlorobenzene. The suspension will turn yellowish-brown.
-
-
Addition of Acetyl Chloride:
-
Charge the dropping funnel with acetyl chloride (14.2 mL).
-
Add the acetyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur (ensure fume hood is functioning properly).
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (acetyl chloride) is consumed.[3]
-
-
Work-up and Quenching:
-
Prepare a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated HCl.
-
CAREFULLY and SLOWLY , pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This is a highly exothermic process that will release more HCl gas.
-
Continue stirring until the dark-colored complex decomposes and two distinct layers form.
-
-
Extraction and Purification:
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid - watch for gas evolution), and finally with 100 mL of brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Isolation of Products:
-
The resulting crude oil is a mixture of 2'- and 4'-chloroacetophenone.
-
The isomers can be separated by flash column chromatography on silica gel or by fractional distillation under reduced pressure.
-
Safety, Handling, and Waste Disposal
CAUTION: The reagents and products involved in this synthesis are hazardous. Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[11][12] All operations must be performed within a functional chemical fume hood.[13][14]
-
Reagent Hazards:
-
This compound (Product): A potent lachrymator (tear gas agent) and irritant to the skin, eyes, and respiratory system.[2][15][16] Handle with extreme care.
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Avoid all contact with moisture.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water and alcohols.
-
Chlorobenzene: Flammable, harmful if swallowed or inhaled, and a suspected carcinogen.
-
-
Spill & Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]
-
In case of inhalation, move the individual to fresh air immediately.[12]
-
Have spill kits (e.g., sodium bicarbonate for acid neutralization, absorbent materials) readily available.
-
-
Waste Disposal: Dispose of all chemical waste (organic and aqueous) in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour waste down the drain.[14]
Characterization
The identity and purity of the final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric ratio.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 7. youtube.com [youtube.com]
- 8. Photochemical Synthesis of α-Haloketones - ChemistryViews [chemistryviews.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. html.rhhz.net [html.rhhz.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ICSC 0128 - 2-CHLOROACETOPHENONE [inchem.org]
- 16. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Chalcones Utilizing 2'-Chloroacetophenone
Introduction: The Strategic Importance of Chalcones
Chalcones represent a vital class of organic compounds, characterized by the 1,3-diphenyl-2-propen-1-one backbone. This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique arrangement is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and a key biosynthetic intermediate for flavonoids in plants.[2][3] The biological versatility of chalcones is vast, with documented activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][4]
The synthesis of chalcones is most classically achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][5] This guide provides a detailed examination of this reaction using 2'-chloroacetophenone as the ketone precursor. The presence of the ortho-chloro substituent on the acetophenone ring introduces specific electronic and steric considerations that influence reaction dynamics and product characteristics, making it a subject of significant interest for researchers in drug discovery and materials science.
The Claisen-Schmidt Condensation: A Mechanistic Deep Dive
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation.[5][6] As a type of crossed aldol condensation, its success hinges on the careful selection of reactants to avoid a complex mixture of products.[6][7] The reaction is typically performed with an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde), which prevents it from undergoing self-condensation, thereby ensuring it acts solely as the electrophile.[8][9]
The mechanism proceeds through a well-defined, base-catalyzed pathway:
-
Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from the ketone (this compound). This deprotonation forms a resonance-stabilized enolate, which serves as the key carbon nucleophile.[8]
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[8][9]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule). Under basic conditions, this step is exceptionally facile due to the acidity of the α-hydrogen, and it typically proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone—the chalcone.[8]
The electron-withdrawing nature of the chlorine atom in this compound enhances the acidity of the α-protons, potentially facilitating the initial enolate formation.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols: From Reagents to Purified Product
The following protocols provide a robust framework for the synthesis and purification of chalcones derived from this compound.
Protocol I: Conventional Base-Catalyzed Synthesis
This method is the most common and reliable approach for synthesizing chalcones in a laboratory setting.
Materials & Reagents:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Magnetic Stir Plate and Stir Bar
-
Round-Bottom Flask (appropriate size)
-
Ice Bath
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar quantities of this compound and the selected aromatic aldehyde in a minimal amount of 95% ethanol with magnetic stirring.[10][11] A typical scale would be 10 mmol of each reactant in 15-20 mL of ethanol.
-
Temperature Control: Cool the reaction flask in an ice bath until the internal temperature is between 0-5 °C.[12] Proper temperature control is critical to minimize side reactions, such as the Cannizzaro disproportionation of the aldehyde.[1][13]
-
Base Addition: Prepare a 40-60% aqueous solution of NaOH or KOH.[10] Add this base solution dropwise to the stirred ethanolic mixture over 10-15 minutes. A color change is typically observed. Maintain the temperature below 30°C during the addition.[13]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[14] Reaction times can vary from 4 to 24 hours, often resulting in the formation of a thick precipitate.[10][11][15]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice or ice-cold water.[11][15]
-
Neutralization & Precipitation: While stirring, slowly acidify the aqueous mixture with 10% HCl until it is neutral or slightly acidic (pH ~6-7).[15][16] This neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate as a solid.
-
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[13] Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.[13]
-
Drying: Allow the product to air-dry or place it in a desiccator under vacuum to remove residual water. The crude product is now ready for purification.
Protocol II: Purification via Recrystallization
Recrystallization is essential for obtaining a high-purity chalcone suitable for further applications and characterization.
Procedure:
-
Solvent Selection: Ethanol is the most common and effective solvent for recrystallizing chalcones.[13][16]
-
Dissolution: Transfer the crude, dry chalcone to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. This should be done on a hot plate, bringing the solvent to a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently place the flask in an ice bath for about 20-30 minutes.[14]
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to obtain the final product. Determine the melting point and yield. A sharp melting point range indicates high purity.[16]
Caption: A generalized workflow for chalcone synthesis and purification.
Data Summary & Characterization
The success of the synthesis is validated through rigorous characterization. The following table provides expected data for a representative chalcone synthesized from this compound.
Table 1: Representative Reaction Data and Characterization
| Parameter | Description |
| Reactants | This compound + 4-Methoxybenzaldehyde |
| Catalyst | 40% aq. NaOH in Ethanol |
| Reaction Time | 16 hours at room temperature |
| Typical Yield | 75-85% (after recrystallization) |
| Appearance | Pale yellow crystalline solid |
| Melting Point | A sharp range, e.g., 95-97 °C (literature dependent) |
| TLC Analysis | Mobile Phase: Hexane:Ethyl Acetate (8:2). A single spot indicates purity.[10][16] |
| FT-IR (cm⁻¹) | ~1650-1670 (C=O, conjugated ketone), ~1590-1610 (C=C, alkene), ~750-770 (C-Cl)[4] |
| ¹H NMR (CDCl₃, δ ppm) | 7.0-8.0 (multiplets, aromatic & vinylic protons), ~3.85 (singlet, -OCH₃ protons) |
| Mass Spec (m/z) | Peak corresponding to the calculated molecular weight of the product. |
Conclusion for the Practicing Scientist
The Claisen-Schmidt condensation remains a highly efficient and versatile method for the synthesis of chalcones from this compound. By carefully controlling key parameters—particularly temperature and the rate of base addition—researchers can minimize side reactions and achieve high yields of the desired product. The protocols outlined in this document provide a validated starting point for laboratory synthesis. Subsequent purification by recrystallization is crucial for obtaining materials of sufficient purity for biological screening or further synthetic transformations. The robust nature of this reaction allows for the generation of diverse chalcone libraries, which are invaluable for modern drug discovery and development programs.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scialert.net [scialert.net]
- 11. ymerdigital.com [ymerdigital.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. jetir.org [jetir.org]
The Versatility of 2'-Chloroacetophenone in Medicinal Chemistry: A Guide to Application and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Key Synthetic Building Block
2'-Chloroacetophenone, a halogenated aromatic ketone, serves as a versatile and highly valuable precursor in the landscape of medicinal chemistry. Its strategic placement of a chlorine atom on the phenyl ring and a reactive acetyl group provides a unique chemical handle for the construction of a diverse array of complex molecular architectures. This guide offers an in-depth exploration of the applications of this compound in the synthesis of medicinally relevant compounds, providing detailed protocols, mechanistic insights, and a comprehensive overview of its synthetic utility. From the generation of crucial heterocyclic scaffolds to its role in the total synthesis of established pharmaceuticals, this compound has proven to be an indispensable tool for drug discovery and development professionals.[1][2]
Core Applications in the Synthesis of Bioactive Molecules
The reactivity of this compound is primarily centered around its carbonyl group and the adjacent methyl group, which can be readily functionalized. The ortho-chloro substituent influences the reactivity of the aromatic ring and can also serve as a site for further modification or as a key pharmacophoric element in the final drug molecule.
A. Precursor to Key Pharmaceutical Intermediates
While direct multi-step syntheses of blockbuster drugs starting from this compound are not always the most common routes, its role in generating pivotal intermediates is well-documented.
One notable example is its potential utility in the synthesis of precursors for antihistamines like Chlorpheniramine . Although common industrial syntheses of Chlorpheniramine may start from other precursors, this compound can be envisioned as a starting material for the synthesis of key intermediates such as 2-(p-chlorobenzyl)pyridine through multi-step transformations.
B. Gateway to Heterocyclic Scaffolds of Medicinal Importance
A significant application of this compound lies in its conversion to a variety of heterocyclic systems that form the core of numerous therapeutic agents.
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[3][4] this compound, upon conversion to its α-halo derivative, readily participates in this reaction. The resulting 2-amino-4-(2-chlorophenyl)thiazole and its derivatives are scaffolds found in a range of biologically active molecules, including anticancer and antimicrobial agents.[5][6]
Protocol 1: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole via Hantzsch Synthesis
This protocol outlines the synthesis of a 2-aminothiazole derivative from 2'-bromo-2'-chloroacetophenone, which can be prepared from this compound.
Materials:
-
2'-Bromo-2'-chloroacetophenone
-
Thiourea
-
Ethanol
-
Sodium Carbonate Solution (5%)
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine 2'-bromo-2'-chloroacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (10 mL) to the flask and place a magnetic stir bar inside.
-
Attach a reflux condenser and heat the mixture to 70-80 °C with stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold 5% sodium carbonate solution (50 mL) with stirring to neutralize the hydrobromic acid formed and precipitate the product.[3]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-(2-chlorophenyl)thiazole.
Expected Yield: 85-95%
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is a relatively benign solvent.
-
Excess Thiourea: To ensure the complete consumption of the α-haloketone.
-
Sodium Carbonate Wash: To neutralize the acidic byproduct (HBr) and facilitate the precipitation of the free base form of the product.
Caption: Hantzsch synthesis of a thiazole derivative.
The Gewald aminothiophene synthesis is a powerful one-pot reaction for the preparation of polysubstituted 2-aminothiophenes.[7][8] this compound can be utilized in this reaction in the presence of a cyano-active methylene compound and elemental sulfur. The resulting thiophene derivatives are precursors to various compounds with antiviral and anticancer activities.[9][10][11]
The reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[5][12][13]
Protocol 2: Synthesis of 2-Amino-3-cyano-4-(2-chlorophenyl)thiophene via Gewald Synthesis
This protocol provides a general procedure for the Gewald reaction using this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Diethylamine (as a basic catalyst)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add elemental sulfur (1.1 mmol) to the mixture.
-
To this suspension, add a catalytic amount of morpholine (0.2 mmol).
-
Heat the reaction mixture to reflux with stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Expected Yield: 60-80%
Causality Behind Experimental Choices:
-
Basic Catalyst (Morpholine): Promotes the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Elemental Sulfur: Acts as the sulfur source for the formation of the thiophene ring.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Caption: Key steps in the Gewald aminothiophene synthesis.
Pyrazole derivatives are another class of heterocycles with significant medicinal applications, including anticancer and anti-inflammatory properties.[14][15][16] While the classic Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, this compound can be transformed into a suitable 1,3-dicarbonyl equivalent to participate in this synthesis.
Protocol 3: Synthesis of a Pyrazole Derivative from a this compound-derived 1,3-Diketone
This protocol outlines the synthesis of a pyrazole from a 1,3-diketone, which can be prepared from this compound via Claisen condensation with an appropriate ester.
Materials:
-
1-(2-Chlorophenyl)-3-phenylpropane-1,3-dione (a 1,3-diketone derivable from this compound)
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1-(2-chlorophenyl)-3-phenylpropane-1,3-dione (1.0 mmol) in glacial acetic acid (10 mL).
-
Add hydrazine hydrate (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.[17]
Expected Yield: 70-90%
Functional Group Transformations and Named Reactions
Beyond its use in constructing heterocyclic rings, this compound is a substrate for various named reactions that allow for further functionalization, expanding its synthetic utility.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. The carbonyl group effectively migrates to the terminal position of the alkyl chain. This reaction provides a route to carboxylic acid derivatives and amides, which are important functional groups in many pharmaceuticals.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a method for preparing substituted pyridines.[18][19] It involves the reaction of α-pyridinium methyl ketone salts (which can be prepared from this compound) with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This reaction offers a convergent route to highly functionalized pyridine rings, which are prevalent in medicinal chemistry.[20]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[21][22][23] It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Conclusion
This compound is a cornerstone in the synthetic medicinal chemist's toolbox. Its inherent reactivity and the ability to serve as a precursor to a multitude of heterocyclic systems and functionalized molecules underscore its importance in drug discovery and development. The protocols and synthetic strategies outlined in this guide provide a framework for harnessing the full potential of this versatile building block in the quest for novel therapeutic agents. As with any chemical synthesis, a thorough understanding of the reaction mechanisms and adherence to strict safety protocols are paramount for successful and safe experimentation.
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. This compound | 2142-68-9 [chemicalbook.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. d-nb.info [d-nb.info]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
Biocatalytic reduction of 2'-Chloroacetophenone
Application Note & Protocol
Topic: Biocatalytic Reduction of 2'-Chloroacetophenone to (S)-2-Chloro-1-phenylethanol using a Ketoreductase (KRED)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The asymmetric reduction of prochiral ketones to form enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical synthesis. The chiral halohydrin, (S)-2-chloro-1-phenylethanol, is a critical building block for several active pharmaceutical ingredients (APIs). Traditional chemical synthesis routes often require harsh reagents, heavy metal catalysts, and complex purification steps to resolve racemic mixtures. This application note details a robust and highly selective biocatalytic method utilizing ketoreductases (KREDs) for the synthesis of (S)-2-chloro-1-phenylethanol from this compound. We provide the scientific rationale behind key procedural choices, detailed protocols for enzyme screening and preparative-scale synthesis, and guidance for data analysis, establishing a comprehensive framework for researchers in the field.
The Scientific Imperative for Biocatalysis
The synthesis of single-enantiomer drugs is critical, as different enantiomers can have varied pharmacological and toxicological profiles. Ketoreductases, or alcohol dehydrogenases (ADHs), are NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[1] The adoption of KREDs in industrial processes for manufacturing APIs like atorvastatin and montelukast underscores their efficacy and scalability.[1]
Advantages over conventional chemistry include:
-
Exquisite Stereoselectivity: KREDs can produce chiral alcohols with very high enantiomeric excess (e.e.), often exceeding 99%, eliminating the need for chiral resolution.[2]
-
Mild Reaction Conditions: Biocatalytic reactions are performed in aqueous media under ambient temperature and pressure, reducing energy consumption and avoiding the degradation of sensitive functional groups.
-
Environmental Sustainability: This "green" approach minimizes hazardous waste and avoids the use of toxic heavy metal catalysts.[3]
The target transformation in this guide is the reduction of this compound, a prochiral aryl ketone, to the valuable (S)-enantiomer of 2-chloro-1-phenylethanol.
Core Principles: The KRED Catalytic Cycle
The fundamental reaction involves the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone substrate. This process is orchestrated within the enzyme's active site, which dictates the stereochemical outcome of the reaction.
The Role of Stereoselectivity: Prelog vs. anti-Prelog
Most KREDs follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl, which in this case would produce the (R)-alcohol. However, a significant number of KREDs, particularly through protein engineering, exhibit anti-Prelog selectivity, delivering the hydride to the Si-face to yield the desired (S)-alcohol.[2] The ability to screen a diverse panel of KREDs is therefore essential to identify an enzyme with the required stereochemical preference and high activity for this compound.
The Economic Necessity of Cofactor Regeneration
Nicotinamide cofactors are prohibitively expensive to use in stoichiometric amounts.[4] A successful biocatalytic process hinges on an efficient in situ regeneration system that continuously converts the oxidized cofactor (NAD(P)⁺) back to its reduced, active form (NAD(P)H). Two primary strategies are widely employed:
-
Enzyme-Coupled Regeneration: A secondary enzyme-substrate pair is used. The most common system is glucose dehydrogenase (GDH), which oxidizes D-glucose to D-glucono-1,5-lactone while reducing NADP⁺ to NADPH.[5] This system is highly efficient and thermodynamically favorable.
-
Substrate-Coupled Regeneration: A single KRED with broad substrate specificity is used. A large excess of a sacrificial co-substrate, typically isopropanol (IPA), is added to the reaction. The KRED catalyzes the oxidation of IPA to acetone, regenerating the NAD(P)H needed for the primary ketone reduction.[2][6]
The diagram below illustrates the enzyme-coupled cofactor regeneration system, which is often preferred for its high efficiency and the inert nature of its byproducts.
Protocol 1: Screening of KREDs for Activity and Stereoselectivity
Objective: To identify a ketoreductase that efficiently reduces this compound to (S)-2-chloro-1-phenylethanol with high enantiomeric excess (>99% e.e.). This protocol is designed for a 96-well plate format for high-throughput screening.
Materials:
-
KRED Screening Panel (e.g., commercially available kits from Codexis or other suppliers)
-
This compound (Substrate)
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
NADP⁺ or NAD⁺ (depending on enzyme requirements)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chiral GC or HPLC system for analysis
Procedure:
-
Stock Solution Preparation:
-
Substrate Stock (100 mM): Dissolve 154.6 mg of this compound in 10 mL of DMSO.
-
Cofactor Stock (20 mM NADP⁺): Dissolve 15.3 mg of NADP⁺ sodium salt in 1 mL of phosphate buffer.
-
Glucose Stock (1 M): Dissolve 1.80 g of D-glucose in 10 mL of phosphate buffer.
-
GDH Stock (20 U/mL): Prepare according to the supplier's instructions in phosphate buffer.
-
-
Reaction Setup (per well):
-
In each well of a 96-well plate, add the components in the following order:
-
170 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)
-
10 µL of 1 M D-Glucose stock (Final conc: 50 mM)
-
5 µL of 20 mM NADP⁺ stock (Final conc: 0.5 mM)
-
5 µL of 20 U/mL GDH stock (Final conc: 0.5 U/mL)
-
~1-2 mg of each lyophilized KRED powder (or as recommended by the supplier).
-
-
Include a negative control well with no KRED added.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 30°C for 10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of the 100 mM substrate stock to each well (Final substrate conc: 5 mM).
-
Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.[3]
-
-
Work-up and Extraction:
-
Quench the reaction by adding 200 µL of ethyl acetate to each well.
-
Mix thoroughly for 10 minutes to extract the product.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic (top) layer to a new plate or vials containing a small amount of anhydrous MgSO₄ to remove residual water.
-
-
Analysis:
-
Analyze the organic extract by chiral GC or HPLC to determine the percent conversion and the enantiomeric excess (% e.e.) of the 2-chloro-1-phenylethanol product.
-
Protocol 2: Preparative Scale Synthesis (1 mmol)
Objective: To synthesize (S)-2-chloro-1-phenylethanol on a preparative scale using the optimal KRED identified in the screening protocol.
Materials:
-
Optimal KRED (e.g., KRED-X, lyophilized powder)
-
This compound (154.6 mg, 1 mmol)
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
NADP⁺ (7.7 mg)
-
Glucose Dehydrogenase (GDH) (e.g., 50 Units)
-
D-Glucose (1.08 g, 6 mmol)
-
DMSO (1 mL)
-
Reaction vessel (e.g., 50 mL flask) with magnetic stirring
-
pH meter and 1 M NaOH for pH control
Procedure:
-
Reaction Setup:
-
To a 50 mL flask, add 18 mL of 100 mM phosphate buffer (pH 7.0).
-
Add D-glucose (1.08 g) and NADP⁺ (7.7 mg). Stir until dissolved.
-
Add the GDH enzyme (50 U) and the optimized KRED-X (e.g., 10-20 mg). Stir gently to dissolve.
-
Adjust the pH to 7.0 using 1 M NaOH if necessary.
-
-
Reaction Initiation and Monitoring:
-
Dissolve this compound (154.6 mg) in 1 mL of DMSO.
-
Add the substrate solution to the reaction flask to initiate the reaction. The total reaction volume is ~20 mL, giving a substrate concentration of 50 mM.
-
Maintain the reaction at 30°C with gentle stirring.
-
Monitor the pH. The oxidation of glucose to gluconic acid will cause the pH to drop. Maintain the pH at ~7.0 by periodic, careful addition of 1 M NaOH.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at time intervals (e.g., 2, 4, 8, 24 hours), extracting with ethyl acetate, and analyzing by GC/HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (>99% conversion), saturate the aqueous phase with NaCl to facilitate extraction.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the highly pure (S)-2-chloro-1-phenylethanol.
-
Data Interpretation and Expected Outcomes
The success of the biocatalytic reduction is quantified by two key metrics: substrate conversion and product enantiomeric excess.
-
Conversion (%): The percentage of the starting ketone that has been converted to the alcohol product.
-
Enantiomeric Excess (% e.e.): A measure of the stereochemical purity of the product. It is calculated as: % e.e. = |([S] - [R]) / ([S] + [R])| * 100
The table below shows representative data from a hypothetical KRED screening.
| KRED ID | Cofactor | Conversion (%) | Predominant Enantiomer | Enantiomeric Excess (% e.e.) |
| KRED-101 | NADP | 92 | R | 98.5 |
| KRED-108 | NADP | >99 | S | >99.5 |
| KRED-119 | NAD | 45 | R | 82.0 |
| KRED-132 | NADP | >99 | S | 99.2 |
| RS1-ADH | NAD | 88 | S | 95.4 |
| Control | N/A | <1 | N/A | N/A |
Based on this hypothetical data, KRED-108 and KRED-132 would be excellent candidates for the preparative synthesis of (S)-2-chloro-1-phenylethanol due to their high conversion and exceptional enantioselectivity.[3]
Overall Experimental Workflow
The entire process, from initial screening to final product analysis, can be visualized as a logical sequence of steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation of 2'-Chloroacetophenone with Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chloro-Substituted Chalcones
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a vital class of open-chain flavonoids that serve as key biosynthetic precursors for a multitude of plant-based flavonoids and isoflavonoids.[1][2] Their versatile biological profile, which includes anticancer, anti-inflammatory, antibacterial, and antimalarial properties, has established them as a "privileged scaffold" in medicinal chemistry.[3][4][5][6][7] The reactivity of their α,β-unsaturated carbonyl system allows for interactions with biological targets and serves as a versatile handle for further chemical modifications.[1][2]
This application note focuses on the synthesis of chalcones derived from 2'-chloroacetophenone. The introduction of a chlorine atom onto the acetophenone ring can significantly enhance the biological activity of the resulting chalcone.[8] The reaction of this compound with a variety of substituted benzaldehydes via the Claisen-Schmidt condensation provides a direct and efficient route to a diverse library of novel chalcone derivatives.[9][10] This diversity is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties to optimize therapeutic potential. Furthermore, these chalcones are valuable intermediates for the synthesis of more complex heterocyclic compounds, such as pyrimidines and pyrazolines.[2][11]
Scientific Principles: The Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a robust and widely employed base-catalyzed crossed aldol condensation.[12] It involves the reaction between a ketone containing α-hydrogens (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens (substituted benzaldehydes), preventing self-condensation of the aldehyde.[12][13] The reaction proceeds through a well-defined, multi-step mechanism.
Causality Behind the Mechanism:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound. This step is favorable because the resulting carbanion is stabilized by resonance with the adjacent carbonyl group, forming an enolate. The electron-withdrawing nature of the 2'-chloro substituent slightly increases the acidity of these protons, facilitating this step.
-
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The rate of this step is highly sensitive to the electronic nature of the substituents on the benzaldehyde ring.[14]
-
Aldol Adduct Formation: This attack results in the formation of a tetrahedral intermediate which, upon protonation (typically from the solvent, e.g., ethanol), yields a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, and the resulting enolate expels a hydroxide ion, forming a stable, conjugated α,β-unsaturated system—the chalcone. This final step is typically irreversible and drives the reaction to completion.
Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.
Influence of Benzaldehyde Substituents
The electronic properties of the substituent (R group) on the benzaldehyde ring critically influence the reaction rate and yield.[15][16]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the aromatic ring. This makes the aldehyde more susceptible to nucleophilic attack by the enolate, generally leading to faster reaction rates and higher yields.[14][15]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and amino (-NR₂) donate electron density to the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. This can slow down the rate of nucleophilic attack, potentially requiring longer reaction times or stronger reaction conditions.[15][16]
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) to determine the optimal reaction time for their specific substrates.
Protocol 1: Standard Claisen-Schmidt Condensation in Ethanol
This is a widely used and reliable method for chalcone synthesis.[13][17] The use of ethanol as a solvent ensures the solubility of both the reactants and the base catalyst.
Materials and Reagents:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Beaker, Buchner funnel, and filter paper
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a minimal amount of ethanol (approx. 15-20 mL per 10 mmol of acetophenone). Stir the mixture at room temperature until a clear solution is formed.
-
Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 40-50%) or methanolic KOH dropwise while stirring vigorously. The amount of base is typically catalytic but can be used in excess depending on the substrates.
-
Reaction Progression: Remove the flask from the ice bath and allow it to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a precipitate is often a visual indicator of product formation. Reaction times can vary from 4 to 24 hours.[13]
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess base and protonates any phenoxide ions if hydroxyl-substituted benzaldehydes were used.
-
Filtration: The precipitated solid product is collected by vacuum filtration using a Buchner funnel. Wash the solid generously with cold distilled water to remove inorganic salts and any remaining base.
-
Purification: The crude chalcone is purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure product.[18]
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach minimizes solvent waste and can significantly reduce reaction times.[18][19] The mechanical energy from grinding facilitates the reaction between the solid reactants.
Materials and Reagents:
-
This compound
-
Substituted Benzaldehyde
-
Solid Sodium Hydroxide (NaOH), finely ground
-
Mortar and pestle
-
Hydrochloric Acid (HCl), dilute (e.g., 10%)
-
Beaker, Buchner funnel, and filter paper
Step-by-Step Methodology:
-
Reactant Preparation: Place this compound (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and solid NaOH (0.2 eq. or more) into a mortar.[19]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will often liquefy before solidifying as the product forms. The reaction is often exothermic.
-
Work-up: Transfer the solid mass to a beaker containing cold water. Stir to break up any clumps.
-
Neutralization and Filtration: Neutralize with dilute HCl and collect the solid product by vacuum filtration as described in Protocol 1.
-
Purification: Wash the solid with cold water and purify by recrystallization from ethanol.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation and Product Characterization
The choice of substituent on the benzaldehyde ring significantly impacts reaction outcomes. The following table provides representative data on how different electronic groups affect chalcone yields under standard Claisen-Schmidt conditions.
| This compound Reacts With: | Substituent Type | Typical Catalyst/Solvent | Expected Yield | Reference(s) |
| 4-Nitrobenzaldehyde | Strong EWG | NaOH / Ethanol | High ( >85% ) | [15][16] |
| 4-Chlorobenzaldehyde | Weak EWG | NaOH / Ethanol | Good ( >70% ) | [17] |
| Benzaldehyde | Neutral | NaOH / Ethanol | Moderate-Good | [13][15] |
| 4-Methylbenzaldehyde | Weak EDG | Solid NaOH (Solvent-free) | High | [16] |
| 4-Methoxybenzaldehyde | Strong EDG | KOH / Methanol | Moderate | [16][20] |
Key Characterization Techniques:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of the more conjugated (and typically less polar) chalcone product.[18][21]
-
Melting Point (MP): A sharp melting point range is a good indicator of the purity of the recrystallized product.[22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Expect to see a strong absorption for the α,β-unsaturated carbonyl (C=O) group around 1650-1690 cm⁻¹, a C=C alkene stretch around 1600 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
-
¹H-NMR: The two vinyl protons (Hα and Hβ) of the propenone bridge are characteristic. They appear as doublets in the 7-8 ppm region with a large coupling constant (J ≈ 15-16 Hz), confirming the thermodynamically favored E- (trans) stereochemistry.[11][23]
-
¹³C-NMR: The carbonyl carbon signal will appear downfield, typically around 190 ppm.
-
Applications in Drug Discovery
The chalcones synthesized through these methods are of significant interest to drug development professionals. The presence of the chlorine atom and the variability of the second aromatic ring allow for the creation of compounds with a range of biological activities.
-
Antimicrobial Agents: Chloro-substituted chalcones have demonstrated potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][8]
-
Anticancer Therapeutics: Many chalcone derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting key signaling pathways like NF-κB.[1][3][13]
-
Anti-inflammatory Properties: Chalcones can inhibit inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for new anti-inflammatory drugs.[3][24]
These compounds serve not only as final drug candidates but also as versatile intermediates for synthesizing heterocyclic scaffolds like flavanones, pyrazoles, and pyrimidines, further expanding their utility in medicinal chemistry.[1][2]
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrevlett.com [chemrevlett.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. derpharmachemica.com [derpharmachemica.com]
The Synthetic Versatility of 2'-Chloroacetophenone in the Genesis of Nitrogen-Containing Heterocycles: A Guide for Researchers
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2'-chloroacetophenone as a versatile starting material for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The inherent reactivity of the α-chloro-keto functional group makes this compound a valuable and cost-effective building block in the construction of complex molecular architectures of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Importance of this compound
This compound, a readily available aromatic ketone, possesses two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity allows for a variety of cyclization strategies with nitrogen-containing nucleophiles, leading to the formation of numerous heterocyclic systems. Its utility is underscored by its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will delve into the practical applications of this compound in the synthesis of thiazoles, quinoxalines, and as a precursor for the synthesis of quinolines and benzodiazepines, providing detailed experimental protocols and mechanistic insights.
I. The Hantzsch Thiazole Synthesis: A Direct Route to 2-Aminothiazoles
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[2] It involves the condensation of an α-haloketone with a thioamide or thiourea. The use of this compound in this reaction provides a direct and high-yielding pathway to 2-amino-4-phenylthiazole, a scaffold present in numerous biologically active compounds.[3]
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of this compound, displacing the chloride ion in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.[2]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
This compound
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol, 0.77 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (10 mL) to the flask.
-
Heat the mixture to reflux with stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (40 mL) and stir.
-
A precipitate of 2-amino-4-phenylthiazole will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Allow the collected solid to air dry on a watch glass. The product is typically obtained in high purity.[2]
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 154.59 | 5.0 | 0.77 g |
| Thiourea | 76.12 | 7.5 | 0.57 g |
| Methanol | - | - | 10 mL |
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| 2-Amino-4-phenylthiazole | 176.24 | >90% | Off-white to pale yellow solid |
II. Quinoxaline Synthesis: Condensation with o-Phenylenediamine
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A straightforward method for their synthesis involves the condensation of an α-dicarbonyl compound or its equivalent, such as an α-haloketone, with an o-phenylenediamine.[4] this compound serves as a convenient precursor to the necessary α-dicarbonyl intermediate in situ.
Mechanistic Rationale
The reaction between this compound and o-phenylenediamine proceeds through an initial nucleophilic substitution of the chlorine atom by one of the amino groups of the diamine. The resulting intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the carbonyl carbon. Subsequent oxidation of the dihydroquinoxaline intermediate, often facilitated by air or a mild oxidizing agent, leads to the aromatic quinoxaline product.[5]
Caption: Quinoxaline Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Phenylquinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Pyridine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol, 0.108 g) in ethanol (10 mL).
-
Add this compound (1 mmol, 0.155 g) to the solution.
-
Add a catalytic amount of pyridine (e.g., 0.1 mmol, 8 µL).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[5]
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 154.59 | 1.0 | 0.155 g |
| o-Phenylenediamine | 108.14 | 1.0 | 0.108 g |
| Ethanol | - | - | 10 mL |
| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| 2-Phenylquinoxaline | 206.25 | Good to Excellent | Crystalline solid |
III. The Gabriel Synthesis: Gateway to 2'-Aminoacetophenone and its Derivatives
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often encountered with direct amination.[6] By employing this compound in a Gabriel synthesis, one can efficiently prepare 2'-aminoacetophenone. This intermediate is a crucial precursor for the synthesis of other important nitrogen-containing heterocycles, such as quinolines.
Mechanistic Rationale
The synthesis begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then displaces the chloride from this compound in an SN2 reaction to form N-(2-oxo-2-phenylethyl)phthalimide. The final step involves the cleavage of the phthalimide group, typically with hydrazine, to release the desired primary amine, 2'-aminoacetophenone.[7]
Caption: Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 2'-Aminoacetophenone
Part A: Synthesis of N-(2-oxo-2-phenylethyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture with stirring (e.g., at 80-100 °C) for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The solid product, N-(2-oxo-2-phenylethyl)phthalimide, will precipitate. Collect the solid by filtration, wash with water, and dry.
Part B: Hydrazinolysis to 2'-Aminoacetophenone
Materials:
-
N-(2-oxo-2-phenylethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend N-(2-oxo-2-phenylethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain crude 2'-aminoacetophenone.
-
The product can be purified by column chromatography or distillation under reduced pressure.[8]
IV. Friedländer Synthesis of Quinolines: Utilizing the 2'-Aminoacetophenone Intermediate
The Friedländer synthesis is a powerful reaction for the construction of quinolines, which are prevalent in many natural products and pharmaceuticals.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. 2'-Aminoacetophenone, synthesized via the Gabriel route, is an ideal substrate for this reaction.
Experimental Protocol: Synthesis of a Substituted Quinoline
Materials:
-
2'-Aminoacetophenone (from Gabriel synthesis)
-
A ketone with an α-methylene group (e.g., cyclohexanone)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) and the α-methylene ketone (12 mmol) in ethanol (25 mL).
-
Add a solution of potassium hydroxide (20 mmol) in a small amount of water to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The quinoline product may precipitate and can be collected by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.[1]
V. Benzodiazepine Synthesis: A Multi-step Approach
Benzodiazepines are a well-known class of psychoactive drugs. Their synthesis often involves the use of 2-aminobenzophenone derivatives. While this compound itself is not directly a 2-aminobenzophenone, it can be a precursor to intermediates that lead to the benzodiazepine core. For instance, the amino group can be introduced through various synthetic transformations. A common route involves the reaction of a 2-aminobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia or a primary amine.
Representative Synthetic Scheme
A plausible synthetic route starting from a derivative of this compound would first involve the introduction of an amino group at the ortho position of the phenyl ring. This can be a multi-step process. Once the 2-amino-2'-chloroacetophenone derivative is obtained, it can be acylated with chloroacetyl chloride and then cyclized to form the benzodiazepine ring.
Due to the complexity and multi-step nature of these syntheses, a detailed, single protocol is beyond the scope of this guide. However, researchers interested in this area are encouraged to consult specialized literature on benzodiazepine synthesis.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of a wide range of nitrogen-containing heterocycles. Its dual reactivity allows for the construction of important heterocyclic scaffolds such as thiazoles and quinoxalines through direct cyclization reactions. Furthermore, its conversion to 2'-aminoacetophenone via the Gabriel synthesis opens up pathways to other significant heterocyclic systems like quinolines. The protocols provided in this guide offer a practical foundation for researchers to explore the rich chemistry of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Note: Strategies in Asymmetric Synthesis of Chiral 1-(2'-Chlorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enantioselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern organic chemistry, providing critical building blocks for the pharmaceutical industry. 1-(2'-Chlorophenyl)ethanol, a key chiral intermediate, is particularly valuable in the synthesis of advanced therapeutic agents, including Polo-like kinase 1 (Plk1) inhibitors for oncology applications.[1] This document provides an in-depth technical guide on the principal methodologies for the asymmetric synthesis of 1-(2'-Chlorophenyl)ethanol from 2'-chloroacetophenone, focusing on catalytic asymmetric transfer hydrogenation, asymmetric hydrogenation, and stoichiometric Corey-Bakshi-Shibata (CBS) reduction. We will explore the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer insights into the practical application of the resulting chiral products.
Introduction: The Strategic Importance of Chiral 1-(2'-Chlorophenyl)ethanol
Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a drug molecule dictates its interaction with the inherently chiral environment of the human body.[2][3] A single enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or even toxic.[2] Consequently, the development of robust and efficient asymmetric syntheses is paramount in modern drug development.[4][5]
This compound is a readily available prochiral ketone. Its asymmetric reduction yields enantiomerically pure (R)- or (S)-1-(2'-chlorophenyl)ethanol. This chiral alcohol is a versatile synthon, most notably serving as a crucial precursor for a class of potent anti-cancer agents that function by inhibiting Polo-like kinase 1 (Plk1).[1] This guide details the leading strategies to achieve this transformation with high enantioselectivity and yield.
References
Troubleshooting & Optimization
Purification of 2'-Chloroacetophenone by recrystallization or column chromatography.
Technical Support Center: Purification of 2'-Chloroacetophenone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of this compound. It addresses common challenges encountered during recrystallization and column chromatography through detailed troubleshooting guides and frequently asked questions.
A Note on Safety: this compound is a lachrymator and a potent irritant to the eyes, skin, and respiratory system.[1][2][3] All handling and purification procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield.[4][5]
Choosing Your Purification Strategy
The choice between recrystallization and column chromatography depends on the scale of your experiment, the nature of the impurities, and the required final purity. Recrystallization is often preferred for larger quantities (>1 g) when the compound is already relatively pure (>80-90%), while column chromatography excels at separating complex mixtures or purifying smaller quantities with high resolution.
Caption: Decision tree for selecting a purification method.
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] For this compound, which is a solid at room temperature (M.P. 52-56°C), this method can be highly effective if the correct solvent is chosen.[3][7]
Recrystallization: Frequently Asked Questions (FAQs)
Q1: How do I select the ideal recrystallization solvent?
A1: The ideal solvent should dissolve this compound poorly at low temperatures but completely at its boiling point. Additionally, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling. A good starting point is to test solubility in a range of solvents.
Expert Insight: Based on the polar ketone functional group and the nonpolar aromatic ring of this compound, solvent systems like ethanol/water, isopropanol, or mixed hexanes/ethyl acetate are excellent candidates.[8][9] Avoid highly reactive solvents. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., acetone for ketones).[8]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Isopropanol | 82.6 | 19.9 | A good single-solvent choice. Offers a significant solubility difference between hot and cold. |
| Ethanol | 78.4 | 24.5 | Often dissolves the compound too well at room temperature. Best used in a solvent/anti-solvent system with water. |
| Hexanes/Ethyl Acetate | Variable | Low/Medium | A powerful mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexanes dropwise until cloudy. |
| Methanol | 64.7 | 32.7 | Similar to ethanol; high solubility at room temperature may lead to poor recovery. |
| Water | 100 | 80.1 | This compound is insoluble in water, making it an ideal anti-solvent.[1][10] |
Recrystallization: Troubleshooting Guide
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the boiling point of the solvent is too high or the solution cools too quickly.
-
Solution 1: Re-heat and Add Solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more volume) to lower the saturation point, then allow it to cool much more slowly.
-
Solution 2: Modify Solvent System. If the problem persists, the solvent's boiling point may be too high. Consider using a lower-boiling point solvent or a mixed solvent system.
-
Solution 3: Promote Crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[11] Adding a seed crystal from a previous batch can also induce crystallization.
Q3: No crystals are forming, even after the solution has cooled to room temperature.
A3: This almost always means too much solvent was used.[6]
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be patient, as crystallization can be a slow process.[6]
-
Solution 2: Use an Anti-Solvent. If you know a solvent in which your compound is completely insoluble (like water), you can add it dropwise to the solution at room temperature until persistent cloudiness appears.
-
Solution 3: Induce Crystallization. After trying the above, place the flask in an ice-water bath to maximize crystal formation. Scratching the flask or adding a seed crystal can also help.
Q4: My final product is still impure, or the yield is very low.
A4:
-
Impure Product: This can happen if the solution cools too quickly, trapping impurities in a precipitate instead of forming pure crystals.[6] Ensure slow, undisturbed cooling. If impurities are insoluble, they should have been removed via hot filtration before cooling.
-
Low Yield: This can result from using too much solvent, filtering the crystals before crystallization is complete, or selecting a solvent in which the compound has significant solubility even at low temperatures.
Caption: Recrystallization workflow with troubleshooting loops.
Part 2: Purification by Column Chromatography
Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).
Column Chromatography: Frequently Asked Questions (FAQs)
Q1: What is the best stationary and mobile phase for this compound?
A1:
-
Stationary Phase: Standard flash-grade silica gel (SiO₂) is the most common and effective choice. Its polar surface interacts with the polar ketone group of the molecule.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is standard. A documented eluent system is a mixture of petroleum ether and ethyl acetate.[12]
-
Finding the Right Ratio: The ideal solvent ratio is determined using Thin Layer Chromatography (TLC). Aim for a ratio that gives this compound a retention factor (Rƒ) of 0.25 - 0.35 . This provides the best balance between separation and elution time.
-
Q2: Should I use "dry loading" or "wet loading" to apply my sample to the column?
A2:
-
Wet Loading: Involves dissolving the crude sample in the absolute minimum amount of mobile phase (or a slightly stronger solvent) and carefully pipetting it onto the top of the silica bed.[13] This is quick and suitable for samples that are readily soluble in the eluent.
-
Dry Loading: The crude sample is dissolved in a volatile solvent (e.g., DCM), adsorbed onto a small amount of fresh silica gel, and the solvent is evaporated to yield a free-flowing powder.[13] This powder is then added to the top of the column. Dry loading is highly recommended as it typically results in sharper bands and better separation, especially for less soluble compounds or when a strong solvent is needed for initial dissolution.
Column Chromatography: Troubleshooting Guide
Q3: My compounds are not separating well; the fractions are all mixed.
A3: This indicates poor resolution.
-
Solution 1: Optimize the Mobile Phase. Your eluent is likely too polar, causing all compounds to move too quickly (high Rƒ). Rerun TLC plates with a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio).
-
Solution 2: Check Your Column Packing. Air bubbles or cracks in the silica bed create channels, ruining separation. Ensure the column is packed uniformly and never allowed to run dry.
-
Solution 3: Reduce Sample Load. Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude sample should be about 1-5% of the mass of the silica gel.
Q4: My compound is smearing or "tailing" down the column.
A4: Tailing is often a sign of undesirable secondary interactions between the compound and the silica gel.
-
Solution 1: Check for Acidity. Crude samples can be acidic. If your compound is acid-sensitive, it might be decomposing on the silica.[14] You can try neutralizing the silica by eluting the packed column with a solvent mixture containing a very small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), before loading your sample.
-
Solution 2: Use a Different Stationary Phase. If the compound is very polar, strong interactions with silica are unavoidable. Consider a less active stationary phase like alumina or a bonded-phase silica (e.g., cyano).[14][15]
Q5: My compound won't come off the column.
A5: This means the eluent is not polar enough to displace your compound from the silica.
-
Solution 1: Increase Eluent Polarity. Gradually increase the proportion of the polar solvent in your mobile phase (e.g., switch from 10% EtOAc in hexanes to 20%, then 30%). This is known as a "gradient elution."
-
Solution 2: Check for Decomposition. It is possible the compound has decomposed on the silica gel.[14] Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, then elute it to see if a new spot (decomposition product) has appeared at the baseline.
Caption: Standard workflow for flash column chromatography.
References
- 1. epa.gov [epa.gov]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 2142-68-9 [chemicalbook.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. academic.oup.com [academic.oup.com]
Identifying byproducts in the synthesis of 2'-Chloroacetophenone.
Technical Support Center: Synthesis of 2'-Chloroacetophenone
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the mechanistic reasons for byproduct formation, provide robust troubleshooting guides, and offer validated analytical protocols to ensure the purity and success of your experiments.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most prevalent industrial and laboratory-scale synthesis of this compound is achieved via the Friedel-Crafts acylation of chlorobenzene.[1] This electrophilic aromatic substitution reaction typically employs acetyl chloride (CH₃COCl) or acetic anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the acylium ion electrophile.[2][3]
The reaction proceeds as follows: Chlorobenzene reacts with the acylium ion (CH₃CO⁺) to form a mixture of ortho and para substituted products. The chlorine atom on the benzene ring is an ortho-para directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3][4]
Caption: Friedel-Crafts acylation pathway for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Question 1: My final product shows a significant, persistent impurity peak in GC-MS and HPLC analysis, very close to the main product peak. What is it?
Answer: This impurity is almost certainly the isomeric byproduct, 4'-Chloroacetophenone .
-
Causality: The chlorine substituent on the benzene ring is an ortho-para directing group due to its ability to donate electron density through resonance.[3] This electronic effect stabilizes the intermediates formed during electrophilic attack at the ortho (2') and para (4') positions. Consequently, the acylation reaction yields a mixture of both this compound and 4'-Chloroacetophenone.[4]
-
Identification: The two isomers have the same molecular weight (154.59 g/mol ) and will exhibit identical mass-to-charge ratios (m/z) in a mass spectrometer. Their primary distinction lies in their chromatographic retention times and NMR spectra. The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.[5][6]
Question 2: How can I minimize the formation of the 4'-Chloroacetophenone byproduct?
Answer: While completely eliminating the formation of the para isomer is challenging, its ratio to the desired ortho product can be influenced by reaction conditions.
-
Experimental Choices & Causality:
-
Temperature Control: Friedel-Crafts acylations are often sensitive to temperature. Running the reaction at lower temperatures can sometimes favor the formation of the kinetically controlled ortho product over the thermodynamically more stable para product. However, this may also decrease the overall reaction rate.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like TiCl₄ or FeCl₃ can be explored. The size and activity of the catalyst can influence the steric environment of the transition state, potentially altering the ortho/para ratio.
-
Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates. Using a less polar solvent might slightly favor the ortho isomer by minimizing stabilization of the more symmetrical para transition state.
-
Question 3: My reaction conversion is low, with significant amounts of unreacted chlorobenzene remaining. What steps can I take to improve the yield?
Answer: Low conversion is typically due to insufficient catalyst activity, suboptimal reaction time, or inadequate temperature.
-
Troubleshooting Steps:
-
Catalyst Quality: Aluminum chloride is highly hygroscopic. Ensure that your AlCl₃ is anhydrous and freshly opened or properly stored in a desiccator. Moisture deactivates the catalyst, halting the reaction.
-
Stoichiometry: Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the product ketone, rendering it inactive. A slight excess (e.g., 1.1 to 1.3 equivalents) is often required.
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary to drive it to completion.[1]
-
Analytical Protocols for Quality Control
Accurate identification and quantification of byproducts are critical. Below are validated starting points for your analytical methods.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
GC-MS is an excellent technique for separating and identifying volatile compounds like chloroacetophenone isomers.[7]
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is effective.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector: Scan range of 40-300 m/z.
-
Data Interpretation:
| Compound | Expected Retention Time (Approx.) | Key Mass Fragments (m/z) |
| Chlorobenzene | Early eluting | 112 (M+), 77 |
| This compound | Mid eluting | 154 (M+), 139, 111, 75 |
| 4'-Chloroacetophenone | Elutes slightly after the 2'- isomer | 154 (M+), 139, 111, 75 |
Note: Absolute retention times will vary by instrument. The key diagnostic is the relative elution order and the identical mass spectra.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Quantification
HPLC is superior for accurately quantifying the ratio of 2'- and 4'- isomers.[8]
Methodology:
-
Sample Preparation: Prepare a stock solution of the product mixture in the mobile phase at ~1 mg/mL. Further dilute as needed to fall within the linear range of the detector.
-
HPLC Parameters:
Data Interpretation: The two isomers will appear as distinct, well-resolved peaks. The relative peak area percentage can be used to determine the isomeric ratio in the product mixture, assuming similar extinction coefficients. For absolute quantification, calibration curves with pure standards of each isomer are required.
Frequently Asked Questions (FAQs)
Q1: Besides the 4'-isomer, are there other byproducts I should be aware of? A: Yes, though typically in minor quantities. These can include:
-
Di-acylated Products: If an excess of the acylating agent is used or under harsh conditions, a second acetyl group can be added to the ring.
-
Unreacted Starting Materials: Chlorobenzene and acetyl chloride/acetic anhydride may be present if the reaction does not go to completion.
-
Hydrolysis Products: If water is inadvertently introduced during workup, the acylating agent can hydrolyze to acetic acid.
Q2: How can I definitively confirm the structure of the ortho and para isomers? A: While chromatographic methods are excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation. The ¹H NMR spectra of the two isomers are distinct due to the different substitution patterns on the aromatic ring, leading to unique chemical shifts and splitting patterns for the aromatic protons. Comparing the obtained spectra to literature values or a certified reference standard is definitive.[9]
Q3: Is there a "greener" synthesis route for chloroacetophenones? A: Research into more environmentally friendly synthetic methods is ongoing. Some approaches focus on using water and a phase transfer catalyst to replace volatile organic solvents, which can reduce environmental impact and simplify purification.[10] Another reported method involves the oxidation of ortho-chlorostyrene.[1]
References
- 1. Page loading... [guidechem.com]
- 2. brainly.com [brainly.com]
- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 4. youtube.com [youtube.com]
- 5. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 6. C.Q. 51. The major product formed in the Friedel-Craft acylation of chlor.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2'-Chloroacetophenone
Welcome to the technical support center for the synthesis of 2'-Chloroacetophenone. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during this synthesis. The primary route for this synthesis is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is sensitive to several factors that can significantly impact its outcome.
This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental steps to help you optimize your reaction and achieve higher yields of the desired ortho isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My overall yield is extremely low or I recovered mostly unreacted chlorobenzene. What are the most likely causes?
This is the most common issue and typically points to a fundamental problem with the reaction setup or reagents. The Friedel-Crafts acylation is highly sensitive to moisture, which can completely halt the reaction.
-
Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture present in the glassware, solvent, or reagents will react with AlCl₃, hydrolyzing it to aluminum hydroxide and rendering it inactive.[1] Always use a fresh, unopened container of anhydrous AlCl₃ or one that has been stored correctly in a desiccator. The catalyst should be a fine, free-flowing powder; clumped or discolored AlCl₃ has likely been compromised.
-
Reagent Purity & Anhydrous Conditions: Both acetyl chloride and the solvent must be strictly anhydrous. Acetyl chloride will readily hydrolyze to acetic acid in the presence of water, which will not participate in the acylation.[1] Solvents should be dried using appropriate methods (e.g., distillation over a drying agent) and stored over molecular sieves. All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (N₂ or Ar) just before use.[2]
-
Insufficient Catalyst: The product ketone (2'- and 4'-chloroacetophenone) is a Lewis base and forms a stable complex with AlCl₃.[3] This complexation removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of AlCl₃ relative to the acylating agent. Often, a slight excess (e.g., 1.1 equivalents) is used to ensure the reaction goes to completion.[4]
Q2: I obtained a product, but the yield of the desired this compound is very low, with the major product being 4'-Chloroacetophenone. How can I improve the ortho:para ratio?
This is an inherent challenge of this reaction. The chloro-substituent on the benzene ring is an ortho, para-director.[5][6] However, the para position is sterically less hindered, making it the kinetically and thermodynamically favored site of attack. Therefore, 4'-Chloroacetophenone is almost always the major product.[6][7]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the ortho (kinetic) product in some Friedel-Crafts acylations. Conversely, higher temperatures can promote rearrangement or favor the more stable para (thermodynamic) product.[8] It is advisable to conduct the initial addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled temperature, such as room temperature, rather than heating aggressively.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. In some cases, more polar solvents like nitrobenzene can alter isomer distributions, but they also introduce complications in workup and may react with the reagents.[9][10] For this specific synthesis, sticking with a standard non-polar solvent and optimizing temperature is the most practical approach.
A typical isomer distribution to expect is 85-97% para and only 3-15% ortho.[8] Achieving a high yield of the ortho product requires careful optimization and efficient purification.
Q3: The reaction mixture turned dark and I isolated a tar-like, intractable material. What went wrong?
The formation of dark polymers or char is often a sign of excessive reaction temperatures or side reactions.
-
Overheating: The reaction between the acylating agent and the Lewis acid is exothermic.[4] If the reagents are mixed too quickly or without adequate cooling, localized heating can occur, leading to decomposition and polymerization. Reagents should be added slowly, portion-wise, or via a dropping funnel to a cooled, stirring reaction mixture.
-
Reaction Time: While the reaction needs sufficient time to proceed, excessively long reaction times, especially at elevated temperatures, can lead to side product formation and degradation of the desired product. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.
Q4: I'm struggling with the workup. A persistent emulsion formed during the aqueous quench. How can I resolve this?
Emulsion formation is a frequent problem during the workup of Friedel-Crafts reactions, caused by the precipitation of aluminum salts.[2]
-
Quenching Procedure: The standard procedure is to pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[4] The ice helps to control the highly exothermic quenching process, while the acid helps to keep the aluminum salts (as AlCl₃ and its hydrates) dissolved in the aqueous phase.[11]
-
Breaking Emulsions: If an emulsion still forms, several techniques can be used:
-
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to force the separation of the organic layer.
-
Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can help to break up the fine solids that are often stabilizing the emulsion.
-
Allow the mixture to stand for an extended period (if time permits) or gently warm the separatory funnel.
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize the yield of the ortho isomer through careful control of reaction conditions.
1. Reagent Preparation & Stoichiometry: All reagents should be of high purity and anhydrous.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Chlorobenzene | 112.56 | 0.20 | 2.0 | 22.5 g (20.4 mL) |
| Acetyl Chloride | 78.50 | 0.10 | 1.0 | 7.85 g (7.1 mL) |
| Aluminum Chloride | 133.34 | 0.11 | 1.1 | 14.7 g |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
Note: Chlorobenzene is used in excess to act as both reactant and solvent, driving the reaction towards completion.
2. Reaction Setup & Execution:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is flame-dried under inert gas.[4]
-
To the flask, add anhydrous aluminum chloride (14.7 g).
-
Add chlorobenzene (20.4 mL) to the flask. Cool the mixture to 0-5 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (7.1 mL) in 20 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred, cooled suspension of AlCl₃ in chlorobenzene over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.[12]
3. Workup & Isolation:
-
Prepare a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[4] This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers and wash with 50 mL of 1M NaOH solution, followed by 50 mL of saturated NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
4. Purification: The resulting crude oil will be a mixture of 2'- and 4'-chloroacetophenone. Separation is critical.
-
Vacuum Distillation: A preliminary separation can be achieved by fractional vacuum distillation. This compound has a slightly lower boiling point than the 4'-isomer.
-
Column Chromatography: For high purity, column chromatography on silica gel is required.[13][14] Use a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% Hexane -> 95:5 Hexane:EtOAc). The ortho isomer (this compound) will typically elute before the para isomer. Monitor fractions by TLC.
Visualization of Key Processes
Reaction Mechanism: Friedel-Crafts Acylation
The diagram below outlines the electrophilic aromatic substitution mechanism for the acylation of chlorobenzene.
References
- 1. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 7. homework.study.com [homework.study.com]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts - Acylation [commonorganicchemistry.com]
- 14. scribd.com [scribd.com]
Side reactions of 2'-Chloroacetophenone under acidic or basic conditions
Welcome to the technical support center for 2'-Chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions when working with this versatile reagent. This document provides in-depth technical insights, preventative measures, and corrective actions for challenges encountered under both acidic and basic reaction conditions.
Introduction to this compound
This compound is a halogenated organic compound widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its reactivity, stemming from the presence of a chlorine atom and a carbonyl group, makes it a valuable precursor for various chemical transformations.[1][2] However, these same reactive sites can also lead to undesired side reactions under certain experimental conditions. This guide will help you identify, understand, and mitigate these challenges.
PART 1: Side Reactions Under Basic Conditions
The presence of an α-halo ketone in this compound makes it particularly susceptible to side reactions in the presence of a base. Understanding these pathways is crucial for maintaining reaction integrity and achieving high yields of the desired product.
Frequently Asked Questions (FAQs) - Basic Conditions
Question 1: I am observing the formation of a rearranged carboxylic acid derivative instead of my expected product. What is happening?
Answer: You are likely observing a Favorskii rearrangement , a well-documented reaction for α-halo ketones in the presence of a base.[4][5][6][7] This reaction can lead to the formation of carboxylic acids, esters, or amides, depending on the base and solvent system used.[4][5][8]
Causality and Mechanism:
The reaction proceeds through the formation of a cyclopropanone intermediate.[4][7][8] The base abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace the chloride, forming the strained three-membered ring. Subsequent nucleophilic attack by the base (e.g., hydroxide, alkoxide) on the carbonyl carbon of the cyclopropanone leads to the ring-opening and formation of a more stable carbanion, which is then protonated to yield the rearranged product.[4][8]
Troubleshooting and Prevention:
-
Choice of Base: The strength and type of base are critical. Strong, non-nucleophilic bases may favor deprotonation and rearrangement. Consider using weaker bases if your desired reaction allows.
-
Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at lower temperatures may suppress the rearrangement pathway.
-
Substrate Structure: The presence of enolizable hydrogens is a prerequisite for the common Favorskii rearrangement mechanism.[5][8] If your substrate lacks these, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can still occur through a different mechanism.[4][5]
Question 2: My reaction with this compound and a strong base is producing a complex mixture of byproducts, including some colored impurities. What are the likely side reactions?
Answer: Besides the Favorskii rearrangement, strong basic conditions can promote other side reactions such as condensation reactions and hydrolysis .
Causality and Mechanism:
-
Aldol-type Condensations: The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule of the starting material or other carbonyl-containing species in the reaction mixture. This leads to the formation of α,β-unsaturated ketones and other condensation products, which are often colored.
-
Hydrolysis: In the presence of aqueous base (e.g., NaOH, KOH), the α-chloro group can be substituted by a hydroxyl group via nucleophilic substitution, forming 2'-hydroxyacetophenone. The carbonyl group itself can also be susceptible to nucleophilic attack by hydroxide.
Troubleshooting and Prevention:
-
Anhydrous Conditions: To prevent hydrolysis, ensure that all reagents and solvents are strictly anhydrous.
-
Controlled Addition: Add the base slowly and at a low temperature to minimize localized high concentrations of the enolate, which can drive self-condensation.
-
Protecting Groups: If the carbonyl group is not involved in the desired transformation, consider protecting it before subjecting the molecule to strongly basic conditions.
Experimental Protocol: Mitigation of Favorskii Rearrangement
This protocol provides a general guideline for minimizing the Favorskii rearrangement when performing a reaction at the α-carbon of this compound.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: Dissolve this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a pre-cooled solution of a non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the desired transformation is complete, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.[5][9]
-
Work-up: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
Data Summary: Base-Induced Side Reactions
| Side Reaction | Key Conditions | Major Byproduct(s) | Preventative Measures |
| Favorskii Rearrangement | Strong, nucleophilic bases (e.g., NaOH, NaOEt) | Phenylacetic acid derivatives | Use of non-nucleophilic bases, low temperatures |
| Aldol Condensation | High concentration of enolate, elevated temperatures | α,β-unsaturated ketones, polymeric materials | Slow addition of base, low temperatures |
| Hydrolysis | Presence of water | 2'-Hydroxyacetophenone | Use of anhydrous solvents and reagents |
Visualization: Troubleshooting Basic Condition Side Reactions
Caption: Troubleshooting workflow for side reactions under basic conditions.
PART 2: Side Reactions Under Acidic Conditions
While generally more stable under acidic conditions compared to basic conditions, this compound can still undergo side reactions, particularly in the presence of strong acids and nucleophiles.
Frequently Asked Questions (FAQs) - Acidic Conditions
Question 3: I am attempting a reaction in the presence of a strong acid and am noticing the formation of byproducts. What could be occurring?
Answer: Under strongly acidic conditions, several side reactions are possible, including hydrolysis and condensation .
Causality and Mechanism:
-
Acid-Catalyzed Hydrolysis: In the presence of water and a strong acid, the chloro group can be hydrolyzed to a hydroxyl group, forming 2'-hydroxyacetophenone. While this reaction is generally slow, it can become significant at elevated temperatures or with prolonged reaction times.[10][11]
-
Acid-Catalyzed Condensation: The ketone can be protonated, which activates the α-carbon towards nucleophilic attack. This can lead to self-condensation reactions, similar to those under basic conditions, although the mechanism is different.
-
Friedel-Crafts Type Reactions: If other aromatic compounds are present in the reaction mixture, the activated this compound could potentially participate in undesired Fried-Crafts type acylation or alkylation reactions, especially in the presence of a Lewis acid.
Troubleshooting and Prevention:
-
Control of Acidity: Use the minimum amount of acid necessary to catalyze the desired reaction.
-
Temperature Management: Avoid excessive heating, as this can accelerate the rate of hydrolysis and other side reactions.
-
Anhydrous Conditions: If hydrolysis is a concern, ensure that the reaction is carried out under strictly anhydrous conditions.
Question 4: Can this compound decompose under acidic conditions?
Answer: While this compound is relatively stable, prolonged exposure to harsh acidic conditions, especially at high temperatures, can lead to decomposition.[12] This may result in the formation of hydrogen chloride and a complex mixture of aromatic byproducts.[11][12][13]
Troubleshooting and Prevention:
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time the starting material is exposed to harsh conditions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen, argon) can help to prevent oxidative decomposition pathways.
Experimental Protocol: Minimizing Acid-Catalyzed Side Reactions
This protocol provides a general approach to conducting reactions with this compound under acidic conditions while minimizing side product formation.
-
Reaction Setup: Use a clean, dry glass reactor equipped with a stirrer, condenser, and temperature probe.
-
Reagent Addition: Charge the reactor with this compound and the appropriate solvent.
-
Acid Addition: Cool the mixture to the desired reaction temperature before slowly adding the acid catalyst. This helps to control any initial exotherm.
-
Temperature Control: Maintain a constant and controlled temperature throughout the reaction. Avoid localized overheating.
-
Monitoring: Regularly sample the reaction mixture to monitor the consumption of the starting material and the formation of the product and any byproducts using a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture and quench the acid by carefully adding a suitable base (e.g., sodium bicarbonate solution) until the mixture is neutralized.
-
Purification: Extract the product into an organic solvent, wash with water and brine, dry, and purify using an appropriate technique such as column chromatography or recrystallization.[14]
Visualization: Acidic Condition Reaction Pathway
Caption: Potential reaction pathways for this compound under acidic conditions.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound(2142-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
Stability of 2'-Chloroacetophenone during storage and handling
Welcome to the technical support guide for 2'-Chloroacetophenone (CAS No. 532-27-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stable and safe handling of this compound in a laboratory setting. Below, you will find comprehensive troubleshooting advice and frequently asked questions based on extensive field experience and established safety protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound, providing insights into their causes and practical solutions.
Issue 1: Visible Color Change or Degradation of the Compound
Question: My this compound, which was initially a white to beige solid, has developed a yellowish or amber hue. What could be the cause, and is the material still usable?
Answer:
A color change in this compound is a common indicator of degradation. This is often attributed to:
-
Exposure to Moisture: this compound is moisture-sensitive.[1][2] Hydrolysis can occur, leading to the formation of impurities. The compound reacts slowly with water to form hydrogen chloride.[3]
-
Improper Storage Temperature: While stable at ambient temperatures, prolonged storage at elevated temperatures can accelerate degradation.[4]
-
Exposure to Light: Although less documented as a primary cause, prolonged exposure to light can contribute to the degradation of many organic compounds.
Recommended Actions:
-
Assess the Extent of Degradation: A slight color change may not significantly impact all applications. However, for sensitive reactions, it is advisable to use a fresh, uncontaminated batch.
-
Purification (for non-critical applications): If a fresh batch is unavailable, recrystallization may be an option to purify the compound. However, this should be approached with caution due to the compound's hazardous nature.
-
Preventative Measures:
Issue 2: Inconsistent Experimental Results
Question: I am experiencing variability in my reaction yields and purity when using this compound from a previously opened container. Could this be related to the stability of the starting material?
Answer:
Yes, inconsistent results are a strong indication of starting material degradation. The presence of impurities from decomposition can interfere with your reaction.
Probable Causes and Solutions:
-
Formation of Degradation Products: As this compound degrades, it can form byproducts that may act as inhibitors or participate in side reactions. For instance, in the presence of moisture, it can slowly hydrolyze.[3] In anaerobic conditions, it may degrade to acetophenone and 2-chloro-1-phenylethanol.[9]
-
Incompatibility with Other Reagents: The compound is incompatible with strong bases, oxidizing agents, alcohols, and amines.[1][2][6] Cross-contamination or improper reaction setup with these substances can lead to decomposition.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting inconsistent experimental results.
Issue 3: Safety Concerns During Handling
Question: I've noticed a strong, irritating odor and experienced eye irritation when working with this compound, even with standard personal protective equipment (PPE). Am I taking the right precautions?
Answer:
This compound is a potent lachrymator, meaning it causes tearing and irritation to the eyes.[3][9] It is also harmful if swallowed and causes skin and respiratory irritation.[6] The odor is often described as sharp and irritating.[9] If you are experiencing significant irritation, it is crucial to review and enhance your safety protocols.
Key Safety Recommendations:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][10] Ensure good ventilation in the work area.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber).[10]
-
Body Protection: Wear a lab coat or chemical apron.[10]
-
Respiratory Protection: In situations with inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[5]
-
-
Handling Practices: Avoid generating dust if handling the solid form.[5] Use non-sparking tools and follow proper grounding procedures to prevent static discharge.[6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place away from incompatible substances.[4] The container should be tightly closed to protect it from moisture.[2][5] The recommended storage temperature is generally between 2-30°C.[8]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[1][2][6] Contact with these substances should be avoided to prevent hazardous reactions.
Q3: What are the known degradation pathways and products?
A3: The primary degradation pathway of concern in a laboratory setting is hydrolysis in the presence of moisture.[1][3] Environmental studies suggest that in anaerobic sediments, it can degrade to acetophenone and 2-chloro-1-phenylethanol.[9] Thermal decomposition, such as in a fire, can produce hazardous products including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2][5]
Caption: Potential degradation pathways of this compound.
Q4: What is the shelf life of this compound?
A4: The shelf life is highly dependent on storage conditions. When stored properly in a sealed container in a cool, dry place, it is a stable compound.[6] However, once opened, the risk of moisture exposure increases, potentially shortening its effective lifespan. Regular visual inspection for color changes and quality control checks for critical applications are recommended.
Q5: How should I dispose of waste this compound?
A5: this compound waste must be treated as hazardous.[5] Disposal should be in accordance with all local, state, and federal regulations. It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of it down the drain.[7]
Summary of Key Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-30°C[8] | Prevents thermal degradation. |
| Atmosphere | Tightly sealed container, dry.[4][5] | Moisture-sensitive; can hydrolyze.[1][2] |
| Light Conditions | Store in an opaque or amber container. | General precaution for organic compounds. |
| Incompatibilities | Strong bases, oxidizing agents, alcohols, amines.[1][2][6] | Can cause hazardous reactions and decomposition. |
| Handling | In a chemical fume hood with appropriate PPE.[5][10] | Potent lachrymator and irritant.[3][9] |
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Removal of unreacted starting materials from 2'-Chloroacetophenone
Technical Support Center: 2'-Chloroacetophenone Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently assisted researchers in troubleshooting the purification of this compound. Success in synthesis is not just about the reaction; it's critically dependent on an effective purification strategy. This guide is designed to provide you with the foundational knowledge and practical steps to isolate your target compound with high purity. We will address common issues encountered after a typical Friedel-Crafts acylation synthesis, focusing on the removal of unreacted starting materials.
Understanding the Context: The Friedel-Crafts Reaction
A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This context is crucial because the primary impurities you'll need to remove are unreacted chlorobenzene, hydrolyzed acetyl chloride (acetic acid), and the aluminum chloride catalyst.[4][5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your purification workflow in a question-and-answer format.
Question 1: After quenching my reaction with water, my crude product is a messy emulsion. How do I break it up?
Answer: Emulsion formation is common, especially when residual aluminum chloride is present, which can form colloidal aluminum hydroxide.
-
Immediate Cause: Insufficient separation between the organic and aqueous layers due to finely dispersed particles or similar densities.
-
Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, forcing a sharper separation.[6]
-
"Salting Out": The addition of a salt like NaCl reduces the solubility of organic compounds in the aqueous layer, pushing your product into the organic phase.[6]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion by trapping colloidal particles.
-
Question 2: My Thin Layer Chromatography (TLC) plate shows a spot that has the same Rf as my chlorobenzene starting material. How do I remove it?
Answer: This is a classic purification challenge. The key is to exploit the significant difference in boiling points between your product and the unreacted chlorobenzene.
-
Underlying Principle: The physical properties of the compounds dictate the best separation method. This compound is a solid at room temperature with a high boiling point, while chlorobenzene is a volatile liquid.[7][8]
-
Recommended Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is soluble when hot but sparingly soluble when cold, while chlorobenzene remains soluble at all temperatures. A common choice is a mixed solvent system, like ethanol/water or hexanes/ethyl acetate.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then hot-filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly. The volatile chlorobenzene will be removed with the filtrate and during the drying process.
-
-
Question 3: I suspect I have acidic impurities (like acetic acid from hydrolyzed acetyl chloride). How can I be sure, and what's the best way to remove them?
Answer: Acidic impurities can interfere with subsequent reaction steps or affect the stability of your product. A simple liquid-liquid extraction with a basic solution is highly effective.[9][10][11]
-
Detection: You can test the pH of the aqueous layer after your initial water quench. If it is acidic, you likely have acidic impurities.
-
Solution: Acid-Base Extraction
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). You will likely see gas (CO₂) evolution as the base neutralizes the acid. Continue washing until the gas evolution ceases.
-
Wash again with water to remove any remaining bicarbonate, followed by a brine wash to aid in drying.
-
Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Frequently Asked Questions (FAQs)
Q: What are the key physical properties I should consider when choosing a purification strategy?
A: The differences in physical properties between your product and impurities are what you will exploit. For this system, the most important are:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | 154.59[12] | 52-56[8] | 244-245[8] | Insoluble[13][14] |
| Chlorobenzene | 112.56[7] | -45.6[15] | 131-132[16] | Sparingly soluble[7] |
| Acetyl Chloride | 78.50[17] | -112[18] | 52[18] | Reacts violently[17] |
| Aluminum Chloride | 133.34[19] | 192.6 (anhydrous)[19] | 180 (sublimes)[19] | Reacts with water[19][20] |
This table clearly shows that the high boiling point and solid nature of the product at room temperature are key differentiators from the liquid, volatile starting materials.
Q: When should I use column chromatography instead of recrystallization?
A: Column chromatography is a powerful tool but may not always be necessary.
-
Use Recrystallization When: Your primary impurity is unreacted starting material (like chlorobenzene) and your product is a solid. It is often faster and uses less solvent.
-
Use Column Chromatography When:
-
You have multiple impurities with similar polarities to your product.
-
Your product is an oil and cannot be recrystallized.
-
You need exceptionally high purity (>99%).
-
A typical protocol would involve using silica gel as the stationary phase and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[21][22]
-
Q: What safety precautions are essential when working with this compound?
A: this compound is a lachrymator (tear gas agent) and a potent irritant.[13][23] ALWAYS handle this compound in a well-ventilated chemical fume hood.[24]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Exposure: Avoid inhalation and skin contact.[8][25] Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[23][24]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Workflows & Diagrams
Workflow for Post-Reaction Work-up and Purification
This diagram outlines the decision-making process for purifying this compound after a Friedel-Crafts reaction.
Principle of Acid-Base Extraction
This diagram illustrates how washing with a basic solution selectively removes acidic impurities.
References
- 1. Conversion of Chlorobenzene to 2-Chloroacetophenone How can chlorobenzen.. [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. gauthmath.com [gauthmath.com]
- 4. Aluminum chloride | Aluminum trichloride | AlCl3 – Ereztech [ereztech.com]
- 5. Aluminium Chloride - Formula, Structure, Properties, Uses and Reactions [vedantu.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. scribd.com [scribd.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Extraction - Concept [jove.com]
- 12. This compound | 2142-68-9 [chemicalbook.com]
- 13. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 16. Chlorobenzene | 108-90-7 [chemicalbook.com]
- 17. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. What are Physical Properties of AlCl3 ? [unacademy.com]
- 21. Page loading... [wap.guidechem.com]
- 22. orgsyn.org [orgsyn.org]
- 23. epa.gov [epa.gov]
- 24. sds.chemtel.net [sds.chemtel.net]
- 25. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Strategies for Preventing Polysubstituted Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the formation of polysubstituted byproducts. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable steps to mitigate the formation of unwanted polysubstituted products.
Question 1: I'm performing a Friedel-Crafts alkylation and observing significant amounts of di- and tri-substituted products. How can I favor mono-alkylation?
Answer:
This is a classic challenge with Friedel-Crafts alkylation. The root cause lies in the nature of the reaction itself. The introduction of an alkyl group, which is electron-donating, activates the aromatic ring.[1][2][3][4] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to subsequent alkylations.[3][4][5]
Here are several strategies to favor mono-alkylation, ranging from simple procedural adjustments to more fundamental changes in your synthetic approach:
1. Stoichiometric Control:
-
Principle: By limiting the amount of the alkylating agent, you can statistically favor the mono-substitution product.
-
Protocol:
-
Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability that the electrophile will encounter an unsubstituted ring.[5]
-
Carefully control the stoichiometry, aiming for a 1:1 molar ratio or even slightly less of the alkylating agent to the aromatic compound.
-
2. Slow Addition of the Alkylating Agent:
-
Principle: Maintaining a low concentration of the electrophile at any given time minimizes the chance of a second substitution event on the more reactive mono-alkylated product.[6][7][8][9]
-
Protocol:
-
Dissolve the alkylating agent in a suitable solvent.
-
Using a syringe pump or a dropping funnel, add the solution of the alkylating agent to the reaction mixture containing the aromatic substrate and Lewis acid over an extended period.[6] The optimal addition rate will depend on the reactivity of your specific substrates and should be determined empirically.
-
3. Consider Friedel-Crafts Acylation Followed by Reduction:
-
Principle: This two-step approach is often the most effective solution. Friedel-Crafts acylation introduces an electron-withdrawing acyl group.[1][2][10] This deactivates the aromatic ring, making the mono-acylated product less reactive than the starting material and thus preventing further substitution.[2][3][4][11] The acyl group can then be reduced to the desired alkyl group.
-
Workflow:
Caption: Workflow for obtaining mono-alkylated products via acylation-reduction.
Question 2: My reaction is producing a mixture of ortho and para isomers, but I need to synthesize the ortho-substituted product selectively. How can I achieve this?
Answer:
Achieving high ortho-selectivity can be challenging because the para position is often sterically more accessible.[5][12] However, by employing a "blocking group" strategy, you can temporarily occupy the para position, forcing the incoming electrophile to react at the ortho position.
The Blocking Group Strategy:
-
Principle: A blocking group is a functional group that can be reversibly introduced onto the aromatic ring.[12][13] By installing it at the para position, you sterically hinder that site. After performing the desired ortho-substitution, the blocking group is removed.
-
Common Blocking Groups:
Experimental Protocol: Ortho-Bromination of Anisole using a Sulfonyl Blocking Group
-
Blocking Step (Sulfonation):
-
Add fuming sulfuric acid (containing SO₃) to anisole at 0 °C.
-
The sulfonic acid group will predominantly add to the para position due to steric hindrance at the ortho positions.[12]
-
-
Ortho-Substitution (Bromination):
-
To the p-methoxybenzenesulfonic acid, add bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
With the para position blocked, bromination will occur at one of the ortho positions.
-
-
Deprotection (Desulfonation):
-
Heat the resulting 2-bromo-4-methoxybenzenesulfonic acid in dilute sulfuric acid.[12] This will remove the sulfonic acid group, yielding the desired ortho-bromoanisole.
Caption: Using a sulfonyl blocking group for ortho-selective synthesis.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of controlling reaction selectivity.
Q1: What is the role of steric hindrance in preventing polysubstitution?
A: Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that can impede a chemical reaction.[14][15][16][17] Bulky groups can physically block access to a reactive site.[14][15][18] This principle can be exploited to control selectivity in several ways:
-
Using Bulky Reagents: Employing a sterically demanding electrophile can favor substitution at the least hindered position of the aromatic ring.
-
Substrate-Controlled Steric Hindrance: If your starting material already possesses a bulky substituent, this will naturally direct incoming groups away from its vicinity (primarily to the para position).
-
Blocking Groups: As discussed in the troubleshooting guide, introducing a large blocking group at a specific position is a direct application of steric hindrance to prevent reaction at that site.[12]
Q2: How does temperature affect the selectivity of my reaction and the formation of byproducts?
A: Temperature is a critical parameter that influences both reaction rate and selectivity.[19][20][21][22][23]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the product that forms fastest is the major product. At higher temperatures, reactions can be under thermodynamic control, where the most stable product is favored. If your desired mono-substituted product is the kinetic product, running the reaction at a lower temperature can improve its yield.
-
Activation Energy: Each substitution (mono-, di-, tri-, etc.) has its own activation energy. By carefully controlling the temperature, you can provide enough energy for the first substitution to occur efficiently while minimizing the rate of subsequent, often higher-energy, substitution reactions.[22][23]
-
General Guideline: As a starting point, perform your reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor its progress. This can often slow down the rates of subsequent substitutions more significantly than the initial desired reaction.[7]
Table 1: General Effects of Reaction Parameters on Polysubstitution
| Parameter | To Decrease Polysubstitution | Rationale |
| Stoichiometry | Use excess aromatic substrate | Increases the probability of the electrophile reacting with an unsubstituted molecule.[5] |
| Reagent Addition | Slow, dropwise addition of the limiting reagent | Maintains a low concentration of the electrophile, reducing the rate of the second substitution.[6][7][8][9] |
| Temperature | Lower the reaction temperature | May favor the kinetic product (mono-substituted) and slow down subsequent reactions.[7][19][20] |
| Substituent Effects | Use an acylating agent instead of an alkylating agent | The product of acylation is deactivated towards further substitution.[1][2][3][4][10] |
| Steric Hindrance | Employ bulky reagents or use blocking groups | Physically blocks reactive sites to direct substitution.[12][14][15][17] |
Q3: What are protecting groups and how do they differ from blocking groups in this context?
A: Both protecting and blocking groups are used to enhance selectivity by temporarily modifying a functional group.[24][25][26][27][28]
-
Protecting Groups: These are used to mask a reactive functional group on the substrate to prevent it from reacting with the reagents intended for another part of the molecule.[24][25][26][27][28] For example, you might protect an amine group on an aromatic ring before performing a reaction that is incompatible with amines.
-
Blocking Groups: As discussed earlier, these are used to sterically block a specific position on the aromatic ring to direct an incoming electrophile to a different, desired position.[12][13]
In essence, protecting groups shield a functional group's reactivity, while blocking groups shield a positional reactivity.
Q4: How can I effectively monitor my reaction to stop it before significant polysubstitution occurs?
A: Real-time reaction monitoring is crucial for maximizing the yield of your desired mono-substituted product.[29][30][31][32][33]
-
Thin-Layer Chromatography (TLC): This is a simple and effective method for qualitative monitoring.[31][33]
-
Protocol:
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside your starting material and, if available, a standard of your expected product.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots (e.g., under UV light).
-
The reaction is complete when the starting material spot has disappeared, and the product spot is at its maximum intensity before significant byproduct spots appear.[31]
-
-
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, desired product, and byproducts over time. This allows for more precise determination of the optimal reaction time.
-
Spectroscopic Methods (e.g., in-situ FTIR or NMR): These advanced techniques can monitor the concentration of reactants and products in real-time without the need for sampling.[30]
By carefully applying these principles and techniques, you can significantly improve the selectivity of your reactions and minimize the formation of unwanted polysubstituted byproducts, leading to higher yields and easier purification.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. testbook.com [testbook.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. How To [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Chemjobber: Process Wednesday: slow additions, part 1 [chemjobber.blogspot.com]
- 9. becht.com [becht.com]
- 10. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 15. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 16. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 17. Steric effects - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. fiveable.me [fiveable.me]
- 20. The Effect of Temperature Change [faculty.washington.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. catalogimages.wiley.com [catalogimages.wiley.com]
- 25. Protective Groups [organic-chemistry.org]
- 26. Protecting group - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. media.neliti.com [media.neliti.com]
- 29. Chemical reaction monitoring • InSpek application [inspek-solutions.com]
- 30. chromatographytoday.com [chromatographytoday.com]
- 31. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 32. monomole.com [monomole.com]
- 33. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2'-Chloroacetophenone
Welcome to the technical support center for the synthesis of 2'-Chloroacetophenone (CAS: 2142-68-9). This guide is designed for researchers, chemists, and production managers focused on transitioning from laboratory-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and offer field-tested protocols to ensure a safe, efficient, and reproducible scale-up process.
The primary industrial route to this compound is the Friedel-Crafts acylation of chlorobenzene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] While straightforward on paper, this reaction presents significant challenges during scale-up, primarily related to its exothermic nature and the handling of hazardous materials.[3][4]
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section is structured as a series of common technical support "tickets" or cases that our team frequently encounters.
Case #TS001: Low or Inconsistent Yield
Symptom: The final isolated yield of this compound is significantly lower than expected based on lab-scale experiments, or the yield varies drastically between batches.
Root Cause Analysis & Solutions:
-
Catalyst Inactivity: Anhydrous AlCl₃ is extremely hygroscopic.[5] Absorption of atmospheric moisture deactivates the catalyst, leading to an incomplete reaction.
-
Incomplete Reaction: The moderately deactivated nature of the chlorobenzene ring requires sufficient catalyst and energy input to drive the reaction to completion.[8]
-
Solution: Monitor the reaction progress using an appropriate in-process control (IPC) like GC or TLC.[7] If the reaction stalls, a careful, incremental increase in temperature might be necessary. Consider increasing the catalyst stoichiometry, but be aware this can lead to more side products and a more vigorous exotherm.[8]
-
-
Product Loss During Work-up: The quenching process, where the reaction is terminated by adding an aqueous solution (typically acidic), is highly exothermic and can form insoluble aluminum hydroxides if not performed correctly, leading to emulsions and difficult phase separations.[7]
-
Solution: Perform a "reverse quench" by slowly and carefully adding the reaction mixture to a pre-chilled mixture of ice and concentrated hydrochloric acid.[7] The acid ensures that aluminum salts remain dissolved in the aqueous layer, preventing emulsions and facilitating a clean separation.
-
Case #TS002: High Impurity Profile (Isomer Formation)
Symptom: GC analysis shows significant levels of the 4'-chloroacetophenone isomer alongside the desired this compound product.
Root Cause Analysis & Solutions:
-
Reaction Temperature: Friedel-Crafts acylation is sensitive to temperature.[3] Higher temperatures can reduce regioselectivity, leading to an increased formation of the thermodynamically favored 4'-isomer.[1]
-
Solution: Maintain strict temperature control throughout the addition of reagents. For scaling up, this means ensuring your reactor has adequate cooling capacity. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[3] Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
-
Order of Addition: The way reagents are combined can influence the local concentration and temperature, affecting selectivity.
-
Solution: A common and effective method is to pre-charge the reactor with chlorobenzene and the AlCl₃ catalyst, cool the slurry, and then add the acetyl chloride dropwise at a controlled rate to manage the exotherm.
-
Case #TS003: Critical Safety - Managing Reaction Exotherm
Symptom: A rapid, uncontrolled increase in reaction temperature (thermal runaway) occurs during reagent addition.
Root Cause Analysis & Solutions:
-
Inadequate Cooling: The heat generated by the reaction exceeds the cooling capacity of the reactor. This is a major scale-up risk.[4]
-
Solution: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter) to understand the reaction's thermal profile, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[3] This data is crucial for selecting a reactor with the appropriate heat transfer capabilities.
-
-
Addition Rate Too Fast: Adding the acylating agent too quickly generates heat faster than it can be removed.[4]
-
Solution: The addition must be slow and controlled, tied directly to the internal temperature of the reactor. Use a programmable dosing pump and establish a strict temperature ceiling (e.g., maintain internal temp < 10 °C).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling anhydrous AlCl₃? A1: Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[5][6] Always handle it in a dry environment (fume hood, glove box) and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, impervious gloves, and a fire-retardant lab coat.[5][9] Keep a Class D fire extinguisher and dry sand readily available for emergencies; never use water or CO₂ extinguishers .[5]
Q2: My work-up is forming a thick emulsion that won't separate. What should I do? A2: This is likely due to the precipitation of aluminum hydroxides from an incomplete or improper quench.[7] The best solution is prevention by quenching into cold dilute acid. If it has already occurred, you can sometimes break the emulsion by adding more concentrated HCl to the separatory funnel to dissolve the solids. Gentle warming or adding a different organic solvent might also help, but acidification is the most reliable method.
Q3: Can I use acetic anhydride instead of acetyl chloride? A3: Yes, acetic anhydride can be used as the acylating agent.[10] The reaction mechanism is similar. However, it requires a higher molar equivalent of the AlCl₃ catalyst because the catalyst will complex with both the acetyl group and the acetate byproduct. While potentially safer to handle than acetyl chloride, the increased catalyst load can make the work-up more challenging.
Q4: What is the best method for purifying the final product on a larger scale? A4: While lab-scale purification might involve column chromatography, this is often impractical for large quantities.[2] The preferred industrial method is vacuum distillation.[11] this compound has a boiling point of 227-230 °C at atmospheric pressure, making vacuum distillation necessary to prevent thermal degradation. Recrystallization from a suitable solvent like ethanol or hexane can also be an effective polishing step.[7]
Part 3: Experimental Protocols & Data
Lab-Scale Synthesis Protocol (Illustrative)
Materials:
-
Chlorobenzene (112.5 g, 1.0 mol)
-
Anhydrous Aluminum Chloride (146.7 g, 1.1 mol)
-
Acetyl Chloride (82.4 g, 1.05 mol)
-
Dichloromethane (DCM, anhydrous, 500 mL)
-
Concentrated HCl
-
Ice
Procedure:
-
Set up an oven-dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (146.7 g) and anhydrous DCM (250 mL) under a nitrogen atmosphere.
-
Cool the resulting slurry to 0-5 °C using an ice bath.
-
Prepare a solution of chlorobenzene (112.5 g) and acetyl chloride (82.4 g) in anhydrous DCM (250 mL) and add it to the dropping funnel.
-
Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours, monitoring by TLC or GC until the chlorobenzene is consumed.
-
Prepare a quench vessel containing crushed ice (1 kg) and concentrated HCl (100 mL).
-
Slowly and carefully transfer the reaction mixture into the vigorously stirred quench vessel.
-
Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 200 mL), followed by water (200 mL), and finally a saturated brine solution (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure this compound.
Data Table: Impact of Reaction Parameters on Isomer Ratio
| Parameter | Condition | Typical Yield | 2'- Isomer (%) | 4'- Isomer (%) | Notes |
| Temperature | 0-5 °C | 85-90% | ~95% | ~5% | Favors ortho product (kinetic control). |
| 25-30 °C | 80-85% | ~80% | ~20% | Higher temp increases para-isomer formation.[3] | |
| Catalyst | 1.1 eq AlCl₃ | 85-90% | ~95% | ~5% | Standard condition. |
| 1.5 eq AlCl₃ | ~90% | ~94% | ~6% | May increase rate but not significantly improve selectivity.[8] | |
| Solvent | Dichloromethane | 85-90% | ~95% | ~5% | Standard non-coordinating solvent. |
| Chlorobenzene (neat) | 80-85% | ~90% | ~10% | Can be used as solvent, but may require higher temp. |
Visual Workflow: Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve issues of low yield during the scale-up process.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
Validation & Comparative
HPLC method development and validation for 2'-Chloroacetophenone analysis.
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 2'-Chloroacetophenone
Introduction
This compound is a halogenated aromatic ketone that serves as a critical intermediate in various organic syntheses, including the production of pharmaceuticals and other specialty chemicals.[1][2] Its presence as a raw material, intermediate, or potential impurity necessitates a reliable and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and specificity.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative approach to developing and validating a robust HPLC method for this compound analysis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only functional but also reliable and transferable. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical procedure validation.[5][6][7]
Part I: The Foundation - Physicochemical Profile of this compound
A successful method development strategy begins with a thorough understanding of the analyte. The physicochemical properties of this compound dictate the optimal chromatographic approach.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for HPLC Method Development |
| Chemical Structure | C₈H₇ClO | The aromatic ring and ketone group are strong chromophores, ideal for UV detection. The overall structure is moderately non-polar. |
| Molecular Weight | 154.59 g/mol [8] | Standard for small molecule analysis. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Acetonitrile, Methanol, Chloroform.[1][2][8] | Suggests Reversed-Phase (RP) chromatography is highly suitable, where the mobile phase is more polar than the stationary phase. The diluent for sample preparation should be organic or a high-organic mixture. |
| Polarity (XLogP3) | 2.1[9] | This predicted logP value indicates moderate hydrophobicity, confirming its suitability for retention on a non-polar stationary phase like C18. |
| UV Absorbance | Contains a phenyl-ketone chromophore. | Expected to have strong UV absorbance around 240-250 nm, allowing for sensitive detection. |
The key takeaway is that this compound is a moderately non-polar, UV-active small molecule. This profile makes Reversed-Phase HPLC with UV detection the logical and most effective starting point for method development.[10][11]
Part II: Method Development - A Comparative and Systematic Approach
Method development is an iterative process of optimization. We will systematically evaluate critical parameters, comparing common choices to arrive at a robust final method.
Caption: Workflow for systematic HPLC method development.
Chromatographic Mode and Column Chemistry Comparison
For a non-polar analyte like this compound, Reversed-Phase HPLC is the undisputed choice.[10][12] The separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase. The primary decision, therefore, revolves around the specific chemistry of the stationary phase.
Table 2: Comparison of C18 and Phenyl Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Advantages for this compound | Disadvantages / Considerations | Recommendation |
| C18 (Octadecyl) | Strong hydrophobic (van der Waals) interactions.[10] | Provides excellent retention for moderately non-polar compounds. The most common and well-understood column chemistry, offering high reproducibility. | Can sometimes provide insufficient selectivity for aromatic compounds if key impurities have similar hydrophobicity. | Primary Choice. Start with a modern, end-capped C18 column. It is the highest probability starting point for a successful separation. |
| Phenyl (Phenyl-Hexyl) | Mixed-mode: moderate hydrophobic interactions plus π-π interactions with the aromatic ring of the analyte.[10] | The π-π interactions can offer unique selectivity for aromatic compounds, potentially resolving isomers or closely related impurities that co-elute on a C18. | May provide less retention than a C18 for non-aromatic impurities. Can be more sensitive to the organic modifier choice. | Strong Alternative. An excellent secondary screening column if the C18 fails to resolve the main peak from critical impurities. |
Expert Rationale: We begin with a C18 column due to its versatility and high likelihood of success. A column with dimensions of 4.6 x 150 mm and a particle size of 3 or 5 µm is a standard choice for method development, balancing efficiency and backpressure.[13]
Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.[13]
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm) than methanol, which is advantageous for detecting at lower wavelengths. It often provides sharper peaks.
-
Methanol (MeOH): A viable alternative that can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. It is also less expensive.
Recommendation: Start with Acetonitrile. A simple scouting gradient of 10% to 90% ACN in water over 15-20 minutes is an excellent way to determine the approximate elution conditions.
Aqueous Phase and Buffer
While this compound is a neutral molecule, buffering the aqueous phase (e.g., with 10-20 mM potassium phosphate adjusted to a pH between 3.0 and 6.0) is crucial for robustness. This practice ensures a consistent mobile phase pH, which suppresses the variable ionization of residual silanol groups on the silica-based stationary phase, leading to improved peak shape and highly reproducible retention times.
Recommended Protocol for an Optimized HPLC Method
Based on the development rationale, the following protocol represents a robust starting point for analysis.
Table 3: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC system with UV/DAD Detector | Standard analytical equipment. |
| Column | C18, 4.6 x 150 mm, 5 µm | Workhorse column providing good retention and efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Simple, low UV-absorbing acidic modifier to control silanol activity and ensure sharp peaks. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | ACN provides good peak shape and lower pressure. |
| Gradient Program | 0-15 min: 40% B to 80% B; 15-17 min: 80% B; 17-18 min: 80% B to 40% B; 18-25 min: 40% B (Equilibration) | A focused gradient around the expected elution point provides good resolution and reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 245 nm | High absorbance wavelength for the phenyl-ketone chromophore. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Part III: Method Validation - Proving Fitness for Purpose with ICH Q2(R1)
Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][14] We will follow the ICH Q2(R1) framework for a quantitative impurity test or assay.[6][15]
References
- 1. This compound | 2142-68-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. youtube.com [youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. starodub.nl [starodub.nl]
Introduction: The Analytical Imperative for 2'-Chloroacetophenone
An In-Depth Technical Guide to the Quantitative Analysis of 2'-Chloroacetophenone: A Comparative Evaluation of GC-MS and Alternative Methodologies
This compound (CAS No. 532-27-4), also known as Phenacyl chloride or Mace, is a substituted acetophenone with significant industrial and law enforcement applications.[1][2] It serves as a lachrymatory agent (tear gas) and is a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][3] However, its potent irritant effects on the eyes, skin, and respiratory system necessitate strict monitoring and control of its presence in environmental, occupational, and product-related matrices.[3][4][5] Accurate and precise quantification is therefore paramount for ensuring safety, regulatory compliance, and quality control.
This guide provides a comprehensive evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. As Senior Application Scientists, our focus extends beyond a mere recitation of procedural steps. We will delve into the causality behind methodological choices, compare the performance of GC-MS against alternative techniques like High-Performance Liquid Chromatography (HPLC), and present a self-validating, field-proven protocol grounded in established analytical standards.
Methodology Deep Dive: Why GC-MS is the Gold Standard
Gas Chromatography-Mass Spectrometry is the premier analytical technique for volatile and semi-volatile organic compounds like this compound due to its unparalleled combination of separation efficiency (GC) and definitive identification (MS).
-
Gas Chromatography (GC): The GC component separates this compound from other compounds in a sample matrix based on its volatility and affinity for the stationary phase within the analytical column. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is ideal. This choice is based on the principle of "like dissolves like"; the moderately polar this compound interacts sufficiently with the non-polar phase to achieve excellent separation from both more volatile and less volatile matrix components.
-
Mass Spectrometry (MS): Following separation, the MS detector bombards the eluted molecules with electrons (typically via Electron Ionization - EI), causing them to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." For this compound (molecular weight 154.6 g/mol ), key mass-to-charge ratio (m/z) fragments include the molecular ion [M]+ at m/z 154, and characteristic fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[1] By monitoring these specific ions in Selected Ion Monitoring (SIM) mode , we can achieve significantly lower detection limits and enhanced selectivity compared to a full scan analysis, which is crucial for trace-level quantification.[6]
Comparison with Alternative Techniques
While GC-MS is often the preferred method, other techniques have their place. The choice of analytical methodology is always a balance of sensitivity, selectivity, cost, and the specific sample matrix.
| Parameter | GC-MS (SIM Mode) | HPLC-UV | GC-FID |
| Principle | Separation by volatility, detection by mass fragmentation. | Separation by polarity, detection by UV absorbance. | Separation by volatility, detection by flame ionization. |
| Selectivity | Very High (Mass spectrum is a unique fingerprint). | Moderate (Co-eluting compounds with similar UV absorbance can interfere).[7] | Low (Responds to any compound that combusts). |
| Limit of Quantitation (LOQ) | Low (typically low ng/mL to pg/mL). | Moderate (typically low µg/mL). | Moderate (typically ng/mL). |
| Linearity (R²) | >0.995 | >0.995 | >0.995 |
| Precision (%RSD) | < 5% | < 5% | < 5% |
| Accuracy (Recovery %) | 90-110% | 85-115% | 90-110% |
| Confirmation | Intrinsic (Ratio of qualifier to quantifier ions). | Requires secondary method. | Requires secondary method (e.g., GC-MS). |
| Derivatization Required? | No | No | No |
As the data illustrates, GC-MS provides superior selectivity and sensitivity, making it the most reliable choice for complex matrices or when low-level detection is required. HPLC-UV is a viable, often lower-cost alternative for simpler sample matrices where concentration levels are higher.[2][7] GC-FID, while robust, lacks the specificity needed for unambiguous identification without confirmation.
A Validated Protocol for GC-MS Quantification of this compound in Water
This protocol is presented as a self-validating system, incorporating quality control checks to ensure data integrity. It is based on established principles from EPA and ASTM methodologies for organic compound analysis.[6][8]
Reagents and Standards
-
Solvents: HPLC-grade or higher Dichloromethane (DCM) and Methanol.
-
Reagents: Anhydrous Sodium Sulfate.
-
Standards: Certified reference standards of this compound and an internal standard (e.g., 1,4-Dichlorobenzene-d4).
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound, dissolve in Methanol, and bring to a final volume of 10 mL.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock standard in DCM. Fortify each with the internal standard at a constant concentration (e.g., 20 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE is effective for extracting moderately polar compounds from aqueous matrices.[9]
-
Collect a 100 mL water sample in a clean glass container.
-
Transfer the sample to a 250 mL separatory funnel.
-
Spike the sample with the internal standard. For quality control, a separate matrix spike sample should also be prepared by adding a known amount of this compound.
-
Add 20 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction with a second 20 mL aliquot of DCM, combining the organic extracts.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen (blowdown evaporation).[10] This step is crucial for achieving low detection limits.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Component | Parameter | Rationale |
| GC System | Agilent 7890 or equivalent | Robust and widely used platform. |
| Injector | Splitless Mode, 250°C | Ensures quantitative transfer of trace analytes to the column. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing optimal column efficiency. |
| Column | HP-5MS (30m x 0.25mm, 0.25µm film) or equivalent | Industry-standard non-polar column suitable for a wide range of semi-volatiles. |
| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Ensures separation from solvent front and matrix interferences, followed by efficient elution. |
| MS System | Agilent 5977 or equivalent | High-performance single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation. |
| Source Temp. | 230°C | Standard operating temperature. |
| Quad Temp. | 150°C | Standard operating temperature. |
| Acquisition | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for target analyte. |
| Ions (2'-CAP) | Quantifier: 105 , Qualifiers: 154, 77 | The m/z 105 fragment is typically the most abundant and stable for quantification. |
| Ions (IS) | Dependent on chosen internal standard (e.g., m/z 152 for D4-DCB) | Specific ions for the internal standard. |
Calibration and Quantification
-
Inject the series of working calibration standards to generate a calibration curve.
-
The curve plots the ratio of the this compound quantifier ion peak area to the internal standard peak area against the concentration.
-
A linear regression with a correlation coefficient (R²) of >0.995 is required for a valid calibration.
-
Analyze the prepared samples. The concentration in the sample is determined by calculating its peak area ratio and interpolating from the calibration curve.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data reporting, emphasizing the key stages and decision points in the process.
References
- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroacetophenone | SIELC Technologies [sielc.com]
- 3. epa.gov [epa.gov]
- 4. 2-Chloroacetophenone | 532-27-4 [chemicalbook.com]
- 5. ICSC 0128 - 2-CHLOROACETOPHENONE [inchem.org]
- 6. rsc.org [rsc.org]
- 7. osha.gov [osha.gov]
- 8. store.astm.org [store.astm.org]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. organomation.com [organomation.com]
A Comparative Analysis of Reactivity: 2'-Chloroacetophenone vs. 4'-Chloroacetophenone
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, substituted acetophenones serve as critical building blocks.[1][2] Among these, chloroacetophenone isomers, specifically 2'-Chloroacetophenone and 4'-Chloroacetophenone, are of significant interest due to their versatile reactivity.[1][3] This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by foundational chemical principles and outlining experimental frameworks for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how the seemingly subtle difference in the chlorine atom's position profoundly impacts chemical behavior.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of an aromatic ketone is fundamentally governed by the electronic environment of the carbonyl group and the steric accessibility of its reactive sites. The position of the chlorine substituent on the phenyl ring introduces distinct electronic and steric effects that differentiate the reactivity profiles of 2'- and 4'-Chloroacetophenone.
Electronic Effects: A Tale of Induction and Resonance
The chlorine atom exerts two primary electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R).[4][5]
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond.[6][7] This electron-withdrawing effect is distance-dependent and deactivates the entire ring, making the carbonyl carbon more electrophilic.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring.[4] This effect increases electron density, particularly at the ortho and para positions.[5][6]
While the inductive effect generally outweighs the resonance effect, making chlorobenzene less reactive than benzene in electrophilic substitutions, the interplay of these forces is key to understanding the nuanced reactivity of the chloroacetophenone isomers.[7][8] In both 2'- and 4'-Chloroacetophenone, the chlorine atom's net electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.
Steric Hindrance: The Ortho Effect
A significant differentiating factor between the two isomers is the steric hindrance imposed by the ortho-chloro substituent in this compound.[9][10] The proximity of the relatively bulky chlorine atom to the acetyl group can physically obstruct the approach of nucleophiles to the carbonyl carbon. This "ortho effect" is a well-documented phenomenon that can significantly reduce reaction rates compared to its para-substituted counterpart, where the chlorine atom is positioned far from the reaction center.[11]
Experimental Comparison of Reactivity
To empirically quantify the differences in reactivity, two fundamental reaction types are considered: nucleophilic addition to the carbonyl group and nucleophilic aromatic substitution.
Nucleophilic Addition: Reduction of the Carbonyl Group
The reduction of the carbonyl group to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄) is a classic example of nucleophilic addition. The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and the steric hindrance around it.
Hypothesis: 4'-Chloroacetophenone is expected to undergo reduction at a faster rate than this compound. The enhanced electrophilicity of the carbonyl carbon is present in both isomers. However, the steric hindrance from the ortho-chlorine in this compound will impede the approach of the borohydride nucleophile, slowing the reaction.
Experimental Protocol: Comparative Reduction of Chloroacetophenones
This protocol outlines a method for comparing the reduction rates of 2'- and 4'-Chloroacetophenone.
-
Preparation of Reactant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and 4'-Chloroacetophenone in a suitable solvent such as 95% ethanol or methanol.[12][13]
-
Reaction Setup: In separate reaction flasks maintained at a constant temperature (e.g., 0°C in an ice bath), place equal volumes of the respective chloroacetophenone solutions.[12]
-
Initiation of Reduction: Prepare a solution of sodium borohydride in the same solvent. Add an equimolar or slight excess of the NaBH₄ solution to each flask simultaneously to initiate the reduction.[12][14]
-
Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture. Quench the reaction in the aliquot by adding a few drops of acetone. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of the remaining ketone to the formed alcohol.
-
Data Analysis: Plot the concentration of the starting material versus time for both isomers. The isomer that shows a faster disappearance of the starting material is the more reactive one.
Caption: Experimental workflow for comparative reduction.
Expected Results:
| Compound | Relative Reaction Rate | Primary Influencing Factor |
| This compound | Slower | Steric Hindrance |
| 4'-Chloroacetophenone | Faster | Electronic Effect (unhindered) |
The experimental data would likely confirm that 4'-Chloroacetophenone reacts faster due to the unimpeded access of the nucleophile to the electrophilic carbonyl carbon.
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple haloarenes without strong electron-withdrawing groups, the acetyl group does activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), albeit to a lesser extent than a nitro group. In this reaction, a nucleophile replaces the chlorine atom on the aromatic ring.
Hypothesis: this compound is expected to be more reactive towards SNAr than 4'-Chloroacetophenone. The rate of SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex.[15] The electron-withdrawing acetyl group can better stabilize the negative charge in the intermediate when the attack occurs at the carbon bearing the chlorine, and this stabilization is more pronounced for the ortho isomer.
Experimental Protocol: Comparative SNAr Reaction
This protocol provides a framework for comparing the SNAr reactivity.
-
Reactant Preparation: Prepare equimolar solutions of this compound, 4'-Chloroacetophenone, and a suitable nucleophile (e.g., sodium methoxide in methanol) in a high-boiling point aprotic solvent like DMSO or DMF.
-
Reaction Setup: In separate, sealed reaction vessels, combine the chloroacetophenone isomer with the nucleophile solution.
-
Reaction Conditions: Heat the reaction mixtures to a constant elevated temperature (e.g., 100°C) to facilitate the reaction.
-
Monitoring: Monitor the formation of the substitution product over time using HPLC or GC-MS.
-
Data Analysis: Determine the initial reaction rates for both isomers. The compound with the higher initial rate is more reactive towards SNAr.
Caption: Workflow for comparative SNAr reaction.
Expected Results:
| Compound | Relative Reaction Rate | Primary Influencing Factor |
| This compound | Faster | Electronic Stabilization of Meisenheimer Complex |
| 4'-Chloroacetophenone | Slower | Less effective stabilization of intermediate |
Summary and Practical Implications
The reactivity of this compound and 4'-Chloroacetophenone is a clear demonstration of how isomeric differences translate into distinct chemical behaviors.
| Reaction Type | More Reactive Isomer | Primary Reason |
| Nucleophilic Addition (e.g., Reduction) | 4'-Chloroacetophenone | Lack of steric hindrance at the carbonyl group. |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Greater stabilization of the Meisenheimer intermediate by the ortho-acetyl group. |
For the synthetic chemist, this differential reactivity is a powerful tool. When designing a synthetic route, the choice between these two isomers can be critical:
-
If the desired transformation involves a reaction at the carbonyl group , such as in the formation of an alcohol, imine, or in a Wittig reaction, 4'-Chloroacetophenone would likely provide higher yields and faster reaction rates.[16][17]
-
Conversely, if the synthetic strategy requires the displacement of the chlorine atom via nucleophilic aromatic substitution, This compound would be the more suitable starting material.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 5. Although chlorine is an electron withdrawing group then why it is ortho p.. [askfilo.com]
- 6. Although chlorine is electron-withdrawing, it is ortho- and para-directing in electrophilic substitution because [cdquestions.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 13. scribd.com [scribd.com]
- 14. rsc.org [rsc.org]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Halogen Effect: A Comparative Guide to the Biological Activity of 2'-Chloroacetophenone Derivatives and Other Halogenated Acetophenones
For researchers, scientists, and drug development professionals, the nuanced world of small molecule therapeutics is one of constant exploration and optimization. Among the vast scaffolds available, acetophenones and their derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. The introduction of a halogen atom to the acetophenone core can dramatically influence its physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of 2'-chloroacetophenone derivatives against other halogenated acetophenones, supported by experimental data and detailed protocols. Our aim is to dissect the structure-activity relationships that govern their efficacy and to provide a scientifically grounded resource for the rational design of novel therapeutic agents.
The Influence of Halogenation on Biological Activity: A Mechanistic Overview
Halogenation is a powerful tool in medicinal chemistry to modulate the biological activity of a lead compound. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring can significantly alter a molecule's lipophilicity, electronic properties, and steric profile. These modifications, in turn, affect how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties[1].
Generally, the introduction of a halogen can enhance biological activity through several mechanisms:
-
Increased Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
-
Altered Electronic Effects: The high electronegativity of halogens can create polarized C-X bonds, influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with the target protein.
-
Steric Hindrance: The size of the halogen atom can provide steric bulk, which may either promote a more favorable binding conformation or hinder binding to off-target proteins, thereby improving selectivity.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's half-life in the body.
The following sections will delve into a comparative analysis of how these principles apply to the antimicrobial, antifungal, anticancer, and anti-inflammatory activities of halogenated acetophenones.
Comparative Antimicrobial Activity
Halogenated acetophenones have demonstrated significant potential as antimicrobial agents. The position and nature of the halogen substituent play a crucial role in determining their potency and spectrum of activity.
Structure-Activity Relationship
Studies on halogenated chalcones, which are derivatives of acetophenones, have shown that compounds substituted with nitro or nitrile groups exhibit higher activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Interestingly, the percentage of inhibition for halogenated compounds with 4'-chloro and 4'-fluoro substitutions was found to be almost equal in several series of compounds[2]. This suggests that for antimicrobial activity, the electronic withdrawing nature of the halogen might be a more critical factor than its size or lipophilicity.
In another study focusing on peptoids, halogenation of an inactive model peptoid led to a significant increase in its antimicrobial activity. A clear correlation was observed between the antimicrobial activity against Gram-positive strains, the level of substitution, and the nature of the halogen[3].
Quantitative Comparison of Antimicrobial Activity
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 | [4] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128-256 | [4] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 | [1] |
| Trifluoromethyl-substituted flavone | Bacillus subtilis | 12.5 | [5] |
| Chlorinated flavone | Bacillus subtilis | 25 | [5] |
MIC: Minimum Inhibitory Concentration
The data suggests that chloro-substituted acetophenone derivatives possess notable antifungal activity. Furthermore, in a comparison of flavone derivatives, the trifluoromethyl group conferred superior antibacterial activity compared to the chloro-substituted analog, highlighting the nuanced effects of different halogen substitutions[5].
Comparative Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Halogenated acetophenones and their derivatives have shown promise in this area.
A study on 2-chloro-N-phenylacetamide, a derivative of this compound, demonstrated its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL[4][6]. The same compound also exhibited activity against Aspergillus flavus with MIC values between 16 and 256 μg/mL[1]. Further investigations into its mechanism of action suggest that it may involve the inhibition of the enzyme dihydrofolate reductase (DHFR)[7].
Another study on 2-chloro-N-phenylacetamide against Aspergillus niger showed MIC values between 32 and 256 μg/mL and suggested that its mechanism of action likely involves interaction with ergosterol in the fungal plasma membrane[8].
Comparative Anticancer Activity
The cytotoxic potential of halogenated acetophenones and their derivatives against various cancer cell lines has been a subject of significant research.
Structure-Activity Relationship
The introduction of halogens into the acetophenone scaffold can enhance anticancer activity. For instance, a study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a bromo-substituted derivative, reported an IC50 value of 42.19 µg/mL against the MCF-7 breast cancer cell line, indicating moderate activity[9].
In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy group. Specifically, against the PC3 prostate carcinoma cell line, the IC50 values for two of the nitro-containing compounds were 52 µM and 80 µM[10]. This highlights the importance of other substituents in modulating the anticancer activity of halogenated acetophenones.
Research on 7-azaindenoisoquinolines, which are not acetophenones but share a similar principle of halogenation for activity, showed that replacing a potentially genotoxic nitro group with chloro or fluoro substituents resulted in compounds with high topoisomerase I inhibitory activities and potent cytotoxicities in human cancer cell cultures[11]. This further supports the utility of halogenation in designing effective anticancer agents.
Quantitative Comparison of Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [9] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2b) | PC3 (Prostate) | 52 µM | [10] |
| 2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide (2c) | PC3 (Prostate) | 80 µM | [10] |
| 2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamide (2c) | MCF-7 (Breast) | 100 µM | [10] |
IC50: Half-maximal inhibitory concentration
Comparative Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Acetophenone derivatives have been investigated for their anti-inflammatory properties.
Several acetophenone derivatives isolated from Ophryosporus axilliflorus were shown to possess anti-inflammatory activity in a carrageenan-induced mouse paw edema test[12][13]. Another study on acetophenones from Acronychia oligoplebia also demonstrated their anti-inflammatory and antioxidant activities[7]. While these studies did not focus specifically on a comparative analysis of different halogen substitutions, they establish the potential of the acetophenone scaffold in developing anti-inflammatory agents.
Research on 3-alkoxy-4-methanesulfonamido acetophenone derivatives revealed compounds with anti-inflammatory activity comparable to standard drugs like rofecoxib and indomethacin, with the added benefit of being non-ulcerogenic[14][15]. This suggests that modifications at other positions of the acetophenone ring can significantly contribute to the overall anti-inflammatory profile.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental protocols used to assess the biological activities of halogenated acetophenones.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for MIC Assay
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2'-Chloroacetophenone vs. Phenacyl Halides in Synthetic Chemistry
Foreword: In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and outcomes. Phenacyl halides, such as phenacyl bromide and phenacyl chloride, are well-established as potent electrophiles for alkylation reactions. This guide addresses a common point of inquiry: the role of 2'-chloroacetophenone as a potential alternative. A crucial distinction must be made from the outset. While structurally related, this compound and phenacyl halides serve fundamentally different roles in synthesis. Phenacyl halides are powerful alkylating agents , transferring a phenacyl group to a nucleophile. In contrast, this compound is a substituted ketone , acting as a building block in reactions such as condensations. This guide, therefore, provides a comparative analysis of their distinct synthetic utilities, rather than treating them as interchangeable alternatives for the same reaction class.
Structural and Reactivity Profile: A Tale of Two Isomers
The primary difference between this compound and a true phenacyl halide like 2-chloroacetophenone (phenacyl chloride) lies in the position of the chlorine atom. This seemingly minor positional isomerism results in a profound difference in chemical reactivity.
-
Phenacyl Halides (e.g., Phenacyl Bromide, Phenacyl Chloride): The halogen is attached to the α-carbon (the carbon adjacent to the carbonyl group). This placement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, leading to the displacement of the halide. This is the basis of their utility as alkylating agents in SN2 reactions.[1][2] The reactivity is further enhanced by the adjacent carbonyl group, which stabilizes the transition state.[1]
-
This compound: The chlorine atom is attached to the ortho (2') position of the aromatic ring. This halogen is part of the stable aromatic system and is not a good leaving group under typical nucleophilic substitution conditions. The reactivity of this molecule is centered on the ketone functional group and the adjacent methyl protons, which are acidic and can be removed by a base to form an enolate.
A summary of their key properties is presented below.
| Property | This compound | Phenacyl Chloride (α-Chloroacetophenone) | Phenacyl Bromide |
| Structure | 1-(2-chlorophenyl)ethanone | 2-chloro-1-phenylethanone | 2-bromo-1-phenylethanone |
| CAS Number | 2142-68-9 | 532-27-4 | 70-11-1 |
| Molecular Formula | C₈H₇ClO | C₈H₇ClO | C₈H₇BrO |
| Molecular Weight | 154.59 g/mol | 154.59 g/mol | 199.05 g/mol |
| Primary Role | Ketone Building Block | Alkylating Agent | Alkylating Agent |
| Primary Hazard | Irritant, Acutely Toxic (Oral) | Potent Lachrymator, Irritant[3][4][5] | Potent Lachrymator, Corrosive[6] |
| Physical Form | Liquid | Crystalline Solid[7][8] | Crystalline Solid |
Application Domain I: Phenacyl Halides as Electrophilic Alkylating Agents
Phenacyl halides are the reagents of choice for introducing the phenacyl moiety (Ph-CO-CH₂-) onto a nucleophilic substrate. This is a cornerstone transformation for the synthesis of a wide array of heterocyclic compounds, including thiazoles, quinoxalines, and benzoxazines, as well as for preparing phenacyl esters from carboxylic acids.[9][10][11]
The general mechanism is a straightforward SN2 reaction, where a nucleophile (Nu⁻) attacks the electrophilic α-carbon, displacing the halide leaving group.
Caption: General workflow for SN2 alkylation using a phenacyl halide.
Exemplary Protocol: N-Alkylation of Imidazole with Phenacyl Bromide
This protocol describes a typical procedure for the synthesis of 1-phenacylimidazole.
Materials:
-
Imidazole (10 mmol)
-
Phenacyl bromide (10 mmol)
-
Potassium carbonate (K₂CO₃, 15 mmol)
-
Acetonitrile (50 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add imidazole (10 mmol), potassium carbonate (15 mmol), and acetonitrile (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add phenacyl bromide (10 mmol) portion-wise to the stirred suspension. Caution: Phenacyl bromide is a strong lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure N-alkylated product.
Application Domain II: this compound as a Ketone Building Block
This compound excels as a starting material in reactions that leverage its ketone functionality. Its most prominent application is in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[12][13] These chalcones are valuable intermediates for synthesizing flavonoids and other biologically active heterocyclic compounds.[14]
The reaction proceeds via an aldol condensation mechanism, where a base abstracts a proton from the methyl group of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde.
Caption: Claisen-Schmidt condensation pathway for chalcone synthesis.
Exemplary Protocol: Synthesis of a Chalcone from this compound
This protocol outlines the synthesis of (2E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one.
Materials:
-
This compound (10 mmol)
-
Benzaldehyde (10 mmol)
-
Sodium hydroxide (NaOH, 20 mmol)
-
Ethanol (50 mL)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve sodium hydroxide (20 mmol) in a mixture of ethanol (30 mL) and water (20 mL) in a 100 mL round-bottom flask, and cool the solution in an ice bath.
-
In a separate beaker, prepare a solution of this compound (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).
-
Slowly add the aldehyde-ketone solution to the stirred, chilled basic solution over 30 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[13]
Comparative Analysis and Strategic Selection
The choice between a phenacyl halide and this compound is not a matter of substitution but of synthetic strategy. The decision is guided entirely by the desired final structure and the reaction mechanism required to achieve it.
| Feature | Phenacyl Halide Route | This compound Route |
| Reaction Type | Nucleophilic Substitution (SN2) | Aldol Condensation |
| Bond Formed | C-Nucleophile (C-N, C-O, C-S) | C-C (α-carbon to carbonyl) |
| Key Intermediate | SN2 Transition State | Enolate |
| Common Products | Phenacyl ethers, esters, thioethers, N-phenacyl heterocycles | Chalcones, α,β-unsaturated ketones |
| Core Utility | Transfers the Ph-CO-CH₂- group | Builds upon the 2'-Cl-Ph-CO-CH₃ skeleton |
When to Choose Phenacyl Halides:
-
When the synthetic goal is to attach a phenacyl group to a nitrogen, oxygen, or sulfur atom.
-
For the synthesis of specific heterocyclic systems like imidazoles or thiazoles via Hantzsch-type synthesis.
-
When a highly reactive electrophile is required for an SN2 transformation.
When to Choose this compound:
-
When synthesizing chalcones or other α,β-unsaturated ketones.
-
When the 1-(2-chlorophenyl)ethanone structural motif is a required part of the target molecule.
-
When a reaction requires the formation of an enolate for subsequent C-C bond formation.
Conclusion
References
- 1. The mechanism of alkylation reactions. Part 1. The effect of substituents on the reaction of phenacyl bromide with pyridine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-CHLOROACETOPHENONE [training.itcilo.org]
- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | Occupational Safety and Health Administration [osha.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]
- 11. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. scispace.com [scispace.com]
A Researcher's Guide to Differentiating Chloroacetophenone Isomers: A Spectroscopic Comparison
For professionals in chemical synthesis, pharmaceutical development, and analytical chemistry, the precise identification of positional isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and purity. The 2'-, 3'-, and 4'-chloroacetophenone isomers, while sharing the same molecular formula and weight, exhibit distinct chemical and physical properties stemming from the location of the chlorine atom on the phenyl ring. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to unequivocally differentiate these three compounds. The discussion is grounded in fundamental principles, offering not just data, but a causal explanation for the observed spectral differences.
Molecular Structures and Electronic Effects
The positioning of the electron-withdrawing chlorine atom dictates the electronic environment of each isomer. This positional variance is the root cause of the spectroscopic differences we will explore.
-
2'-Chloroacetophenone (ortho): The chlorine atom is in close proximity to the acetyl group. This allows for both through-bond inductive effects and potential through-space interactions, creating a sterically hindered and electronically complex environment.
-
3'-Chloroacetophenone (meta): The chlorine atom's influence on the acetyl group is primarily through a strong, electron-withdrawing inductive effect (-I). The resonance effect does not extend to the meta position, leading to a distinct pattern of electron distribution.
-
4'-Chloroacetophenone (para): Both the inductive effect (-I) and a weak, electron-donating resonance effect (+R) from the chlorine's lone pairs influence the acetyl group and the entire conjugated system.
Below is a visualization of the three isomeric structures.
Caption: Molecular structures of the three chloroacetophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the proton and carbon environments within each molecule. The chemical shifts (δ) are highly sensitive to the electronic effects exerted by the chlorine substituent.
Expertise in Action: Why NMR Excels
The key to using NMR for isomer identification lies in understanding how substituent effects propagate across the aromatic ring. Electron-withdrawing groups like chlorine deshield nearby protons and carbons, shifting their signals downfield (to higher ppm values). This effect is modulated by the substituent's position.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the chloroacetophenone isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 30° pulse, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase-correct the spectra, and calibrate using the TMS signal.
Comparative Analysis
¹H NMR Spectroscopy: The aromatic region (7.0-8.0 ppm) is most diagnostic.
-
2'-Isomer: Exhibits the most complex multiplet patterns due to the varied electronic environments of the four adjacent aromatic protons. The proton ortho to the chlorine (H-3') is significantly influenced by its proximity.[1]
-
3'-Isomer: Shows a relatively distinct pattern. The proton sandwiched between the two electron-withdrawing groups (H-2') is expected to be the most downfield. The H-4' proton often appears as a triplet.[2]
-
4'-Isomer: Presents the simplest spectrum due to molecular symmetry. The aromatic protons appear as two distinct doublets (an AA'BB' system), which is a hallmark of para-substitution.[2]
The methyl protons of the acetyl group also show subtle but consistent shifts. The methyl singlet in the 2'-isomer is typically found slightly more downfield compared to the 3'- and 4'- isomers due to the proximity of the deshielding chlorine atom.[2][3]
¹³C NMR Spectroscopy: The position of the chlorine atom directly impacts the chemical shifts of the aromatic carbons.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituent. In the 2'-isomer, the carbonyl carbon is the most deshielded (highest ppm value) due to the ortho-chlorine's strong inductive effect.[2][3]
-
Chlorine-Bearing Carbon (C-Cl): The carbon directly attached to the chlorine atom (ipso-carbon) shows a characteristic chemical shift.
-
Aromatic Carbons: The substitution pattern uniquely affects the chemical shifts of all aromatic carbons, providing a clear fingerprint for each isomer. For instance, the symmetry of the 4'-isomer results in only four signals for the six aromatic carbons.
Data Summary: NMR Spectroscopy
| Isomer | Methyl Protons (¹H, δ ppm) | Aromatic Protons (¹H, δ ppm) | Carbonyl Carbon (¹³C, δ ppm) |
| This compound | ~2.62 - 2.64[1][2] | ~7.28 - 7.55 (complex multiplets)[2] | ~200.4[2] |
| 3'-Chloroacetophenone | ~2.59[2] | ~7.41 - 7.92 (distinct multiplets)[2] | ~196.6[2] |
| 4'-Chloroacetophenone | ~2.60 | ~7.45 (d), ~7.90 (d)[2] | ~196.4 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups, and subtle shifts in absorption frequencies can help distinguish isomers.
Expertise in Action: The Carbonyl Stretch
The most informative peak in the IR spectrum of acetophenones is the strong carbonyl (C=O) stretching vibration.[4] For aromatic ketones, this peak typically appears around 1685-1690 cm⁻¹ due to conjugation with the phenyl ring, which lowers the bond order and vibrational frequency compared to a saturated ketone (~1715 cm⁻¹).[5][6] The electronic influence of the chlorine atom causes slight but measurable shifts in this peak's position for each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software.
Caption: General experimental workflow for spectroscopic analysis.
Comparative Analysis
The primary distinguishing features are the C=O stretch and the C-Cl stretch, along with the pattern of C-H out-of-plane bending in the fingerprint region (below 1000 cm⁻¹).
-
C=O Stretch: The position of the carbonyl stretch is influenced by the interplay of inductive and resonance effects. All three isomers show a strong absorption band characteristic of an aromatic ketone.[6][7]
-
C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region is indicative of the C-Cl bond.
-
Aromatic C-H Bending: The out-of-plane bending vibrations are highly characteristic of the substitution pattern on the benzene ring.
Data Summary: IR Spectroscopy
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~1690 | ~750-770 (ortho)[8] |
| 3'-Chloroacetophenone | ~1688 | ~680-725, 770-810 (meta)[4] |
| 4'-Chloroacetophenone | ~1685 | ~810-840 (para) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. While all three isomers have the same molecular weight (nominal mass 154 amu), their fragmentation patterns under electron ionization (EI) can differ.
Expertise in Action: Alpha Cleavage and Isotopic Peaks
The most common fragmentation pathway for acetophenones is alpha cleavage, where the bond between the carbonyl group and a substituent is broken.[9] For chloroacetophenone, two primary alpha cleavages are possible: loss of the methyl group (•CH₃) or loss of the chlorophenyl group (•C₆H₄Cl). The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic patterns for any chlorine-containing fragment, which is a powerful diagnostic tool.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged ions (molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.
Comparative Analysis
All three isomers will show a molecular ion peak (M⁺•) cluster at m/z 154 and 156, reflecting the ³⁵Cl and ³⁷Cl isotopes, respectively.[10] The key to differentiation lies in the relative intensities of the fragment ions.
-
m/z 139/141 (M-15)⁺: This prominent peak results from the loss of a methyl radical (•CH₃) via alpha cleavage, forming the chlorobenzoyl cation.[10] This fragment is expected to be a major peak in all three spectra.
-
m/z 111/113 (C₆H₄Cl)⁺: This peak corresponds to the chlorophenyl cation, formed after cleavage of the bond between the ring and the carbonyl group.
-
m/z 43 (CH₃CO)⁺: The acetyl cation is formed by the same cleavage that produces the m/z 111/113 fragment. This is often a very intense peak, sometimes the base peak.
While the major fragments are the same, the relative abundance of these fragments can vary subtly between isomers due to differences in the stability of the precursor molecular ions and the resulting fragment ions. However, distinguishing the isomers based on EI-MS fragmentation patterns alone can be challenging and is less definitive than NMR.
Caption: Key EI-MS fragmentation pathways for chloroacetophenone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectra of these isomers are characterized by absorptions arising from π→π* and n→π* transitions within the conjugated benzoyl system.
Expertise in Action: Electronic Transitions
The position of the chlorine atom influences the energy levels of the molecular orbitals. This results in shifts in the wavelength of maximum absorbance (λ_max). We typically observe two main absorption bands for acetophenones: a strong band around 240-280 nm (π→π* transition, the K-band) and a weaker, longer-wavelength band around 320 nm (n→π* transition, the R-band).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Comparative Analysis
-
2'-Isomer: Steric hindrance between the ortho-chlorine and the acetyl group may disrupt the coplanarity of the carbonyl group with the benzene ring. This can decrease the extent of conjugation, potentially leading to a slight blue shift (shift to shorter wavelength) and a decrease in molar absorptivity compared to the 4'-isomer. A UV absorbance spectrum for 2-chloroacetophenone in acetonitrile shows a maximum around 245 nm.
-
3'-Isomer: The meta-substituent has a less pronounced effect on the conjugation, so its λ_max is expected to be similar to that of unsubstituted acetophenone.
-
4'-Isomer: The para-substituent allows for effective electronic communication between the chlorine's lone pairs and the carbonyl group through resonance. This extended conjugation typically results in a red shift (shift to longer wavelength) of the π→π* transition. For 4'-chloroacetophenone in alcohol, a λ_max of 249 nm has been reported.
Data Summary: UV-Vis Spectroscopy
| Isomer | λ_max (π→π*) (nm) | Solvent |
| This compound | ~245 | Acetonitrile |
| 3'-Chloroacetophenone | ~240-250 (estimated) | - |
| 4'-Chloroacetophenone | ~249 | Alcohol |
Conclusion: A Definitive Identification Strategy
While each spectroscopic technique provides valuable clues, a combined approach ensures the most reliable and irrefutable identification of 2'-, 3'-, and 4'-chloroacetophenone isomers.
-
Most Definitive Technique: NMR spectroscopy stands out as the single most powerful method. The unique splitting patterns of the aromatic protons in ¹H NMR—especially the simple pair of doublets for the 4'-isomer—and the distinct chemical shifts of the carbonyl and aromatic carbons in ¹³C NMR provide unambiguous fingerprints for each isomer.
-
Confirmatory Techniques: IR spectroscopy serves as an excellent and rapid confirmatory tool, with the out-of-plane C-H bending patterns in the fingerprint region being highly indicative of the ortho, meta, or para substitution. Mass Spectrometry confirms the molecular weight and elemental composition (via isotopic peaks), while UV-Vis spectroscopy can provide supporting evidence based on shifts in electronic transitions.
By understanding the principles behind these techniques and the specific spectral features of each isomer, researchers can confidently identify their compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 3'-Chloroacetophenone(99-02-5) IR Spectrum [m.chemicalbook.com]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 8. Acetophenone, 2-chloro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 2'-Chloroacetophenone: A Guide for the Modern Chemist
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of the primary synthetic routes to 2'-Chloroacetophenone (CAS No: 2142-68-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Our focus is on providing not just procedural steps, but a critical evaluation of each pathway's efficiency, scalability, and practicality, supported by experimental data and mechanistic insights.
Introduction to this compound
This compound is an aromatic ketone characterized by a chlorine atom at the ortho position of the acetophenone core. This substitution pattern makes it a valuable building block in organic synthesis, notably in the construction of heterocyclic compounds and as a precursor to more complex molecular architectures. The strategic placement of the chloro and acetyl groups allows for a variety of chemical transformations, making the efficient and selective synthesis of this molecule a topic of significant interest. This guide will explore and compare the most prevalent synthetic strategies for its preparation.
Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a common industrial method for the synthesis of aryl ketones.[1][2][3] This electrophilic aromatic substitution involves the reaction of chlorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][4]
Mechanistic Overview
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst.[4] This acylium ion is then attacked by the nucleophilic π-system of the chlorobenzene ring. The chlorine substituent on the benzene ring is an ortho, para-directing group, leading to the formation of a mixture of this compound and 4'-chloroacetophenone.[1][3]
dot digraph "Friedel-Crafts Acylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Friedel-Crafts Acylation of Chlorobenzene"
Experimental Protocol
A representative procedure for the Friedel-Crafts acylation of chlorobenzene is as follows:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane or carbon disulfide at 0°C, a solution of acetyl chloride (1.1 equivalents) in the same solvent is added dropwise.[4]
-
After the formation of the acylium ion complex, chlorobenzene (1.0 equivalent) is added dropwise, maintaining the temperature below 5°C.[2]
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[2]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[4]
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[2][4]
-
The resulting crude product, a mixture of ortho and para isomers, is then purified.
Performance and Comparison
| Parameter | Friedel-Crafts Acylation of Chlorobenzene |
| Starting Materials | Chlorobenzene, Acetyl Chloride/Anhydride, AlCl₃ |
| Reported Yield | High overall yield of mixed isomers. |
| Purity | Requires separation of ortho and para isomers. |
| Ortho/Para Ratio | The para isomer is the major product due to steric hindrance at the ortho position. The ratio can be influenced by reaction conditions such as temperature and solvent.[1][5] |
| Advantages | - Utilizes readily available and inexpensive starting materials. - Well-established and scalable reaction. |
| Disadvantages | - Poor regioselectivity, leading to a mixture of isomers that require separation (e.g., by fractional distillation or chromatography), which can be costly and time-consuming.[6] - Requires stoichiometric amounts of the Lewis acid catalyst, which generates significant acidic waste. - The catalyst is moisture-sensitive and requires anhydrous conditions.[4] |
Synthesis from 2-Chlorobenzonitrile via Grignard Reaction
A more regioselective approach to this compound involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2-chlorobenzonitrile. This method avoids the formation of the para isomer, simplifying purification.
Mechanistic Overview
The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the nitrile group to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.
dot digraph "Grignard Reaction with Nitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Grignard Synthesis from 2-Chlorobenzonitrile"
Experimental Protocol
A general procedure for the synthesis of a ketone from a nitrile using a Grignard reagent is as follows:[7]
-
An oven-dried, three-necked flask equipped with a dropping funnel and a reflux condenser is charged with a solution of 2-chlorobenzonitrile (1.0 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
A solution of methylmagnesium bromide (1.1-1.5 equivalents) in ether is added dropwise to the nitrile solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is cooled in an ice bath and quenched by the slow addition of an aqueous acid solution (e.g., 10% HCl) to hydrolyze the intermediate imine salt.
-
The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
Performance and Comparison
| Parameter | Grignard Reaction with 2-Chlorobenzonitrile |
| Starting Materials | 2-Chlorobenzonitrile, Methylmagnesium Bromide |
| Reported Yield | Generally good to high yields. |
| Purity | High purity after workup, as the formation of the para isomer is avoided. |
| Advantages | - Excellent regioselectivity, yielding exclusively the ortho isomer. - Simplified purification process compared to the Friedel-Crafts method. |
| Disadvantages | - Grignard reagents are highly moisture-sensitive, requiring strictly anhydrous reaction conditions. - The starting material, 2-chlorobenzonitrile, may be more expensive than chlorobenzene. - Safety precautions are necessary when handling pyrophoric Grignard reagents. |
Synthesis from 2-Chlorobenzoyl Chloride via Organometallic Reagents
Another regioselective route utilizes 2-chlorobenzoyl chloride as a starting material, which is then reacted with an appropriate organometallic reagent. Organocadmium and Grignard reagents are commonly employed for this transformation.
a) Using Organocadmium Reagents
Organocadmium reagents, such as dimethylcadmium, are known for their selective reaction with acid chlorides to produce ketones without further reacting to form tertiary alcohols.
The reaction involves the nucleophilic attack of the organocadmium reagent on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the ketone.
b) Using Grignard Reagents with a Weinreb Amide Intermediate
A direct reaction of a Grignard reagent with an acid chloride can lead to over-addition and the formation of a tertiary alcohol. To circumvent this, the acid chloride can be converted to an N-methoxy-N-methylamide (Weinreb amide). The Weinreb amide reacts with the Grignard reagent to form a stable chelated intermediate that resists further addition. Acidic workup then yields the ketone.
dot digraph "Weinreb Ketone Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Synthesis via Weinreb Amide"
Experimental Protocol (Weinreb Ketone Synthesis)
-
2-Chlorobenzoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding Weinreb amide.
-
In a separate flask under an inert atmosphere, the Weinreb amide is dissolved in an anhydrous ether solvent and cooled to 0°C.
-
A solution of methylmagnesium bromide (1.1 equivalents) is added slowly to the amide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a few hours.
-
The reaction is quenched with an aqueous acid solution, and the product is extracted, washed, dried, and purified.
Performance and Comparison
| Parameter | Synthesis from 2-Chlorobenzoyl Chloride |
| Starting Materials | 2-Chlorobenzoyl Chloride, Organometallic Reagent (e.g., Dimethylcadmium or Methylmagnesium Bromide) |
| Reported Yield | High yields, particularly with the Weinreb amide approach. |
| Purity | High purity, as side reactions are minimized. |
| Advantages | - High regioselectivity. - Controlled reaction, especially with the Weinreb amide method, preventing over-addition. |
| Disadvantages | - Requires the preparation of the starting acid chloride or Weinreb amide, adding extra steps. - Organocadmium reagents are highly toxic and their use is often avoided. - Grignard reactions require strict anhydrous conditions. |
Reductive Dehalogenation of 2-Bromo-2'-chloroacetophenone
This method involves the selective removal of the bromine atom from 2-bromo-2'-chloroacetophenone. This can be achieved using various reducing agents. A recently reported method utilizes water as a hydrogen atom source in a photochemical reaction.[8]
Experimental Protocol
A reported procedure for the photochemical reductive dehalogenation is as follows:[8]
-
In a Schlenk tube, 2-bromo-2'-chloroacetophenone (0.2 mmol), water (1.6 mmol), and diethyl ether (4 mL) are combined.
-
The reaction mixture is stirred and irradiated with a 40 W purple LED (390 nm) at room temperature for 1.5 hours.
-
Upon completion, the reaction mixture is purified by flash column chromatography to afford this compound.
Performance and Comparison
| Parameter | Reductive Dehalogenation |
| Starting Materials | 2-Bromo-2'-chloroacetophenone, Water |
| Reported Yield | 97%[8] |
| Purity | High purity after chromatographic separation. |
| Advantages | - High reported yield. - Mild reaction conditions (room temperature). - Utilizes water as a readily available and environmentally benign reagent. |
| Disadvantages | - The starting material, 2-bromo-2'-chloroacetophenone, is not as common as chlorobenzene and may need to be synthesized, adding to the overall step count. - Requires specialized photochemical equipment. |
Conclusion: Choosing the Optimal Synthetic Route
The selection of the most appropriate synthetic route to this compound is contingent upon several factors, including the desired scale of production, cost considerations, available equipment, and the importance of regioselectivity.
-
For large-scale industrial production where cost is a primary driver, the Friedel-Crafts acylation of chlorobenzene remains a viable, albeit imperfect, option. The low cost of starting materials is a significant advantage, but the challenges associated with isomer separation and waste generation must be addressed.
-
For laboratory-scale synthesis where high purity and regioselectivity are paramount, the Grignard reaction with 2-chlorobenzonitrile is an excellent choice. This method provides the desired product directly, simplifying the purification process.
-
The synthesis from 2-chlorobenzoyl chloride , particularly via the Weinreb amide, offers a robust and high-yielding alternative that avoids the over-addition issues sometimes encountered with Grignard reagents and acid chlorides. However, it involves an additional synthetic step.
-
The reductive dehalogenation method presents a modern and high-yielding approach with green chemistry principles. Its practicality is dependent on the availability of the brominated precursor and photochemical reactors.
Ultimately, a thorough evaluation of the pros and cons of each method, as summarized in this guide, will enable the discerning chemist to make an informed decision that best aligns with their specific research or production goals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Conversion of Chlorobenzene to 2-Chloroacetophenone How can chlorobenzen.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Efficacy of Reducing Agents for the Conversion of 2'-Chloroacetophenone
For researchers and professionals in drug development and organic synthesis, the efficient and selective reduction of ketones is a cornerstone of molecular construction. 2'-Chloroacetophenone, a common building block, presents a valuable case study for examining the efficacy of various reducing agents. The resulting 2-chloro-1-phenylethanol, particularly in its enantiomerically pure forms, serves as a critical intermediate in the synthesis of several pharmaceuticals.[1][2] This guide provides an in-depth comparison of common and advanced methodologies for this conversion, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate reducing agent for your specific synthetic goals.
Introduction to the Reduction of this compound
The conversion of the carbonyl group in this compound to a hydroxyl group can be achieved through several reductive pathways. The choice of reducing agent is critical and depends on factors such as desired yield, cost, operational simplicity, and, crucially, stereoselectivity. This guide will explore hydride-based reductions, catalytic transfer hydrogenations, and biocatalytic methods, offering a comparative analysis of their performance.
I. Metal Hydride Reagents: The Workhorses of Carbonyl Reduction
Metal hydrides are among the most common reagents for the reduction of ketones due to their high reactivity and generally good yields.
A. Sodium Borohydride (NaBH₄): A Mild and Selective Option
Sodium borohydride is a widely used reducing agent due to its operational simplicity and safety profile compared to more reactive hydrides.[3] It is particularly effective for the reduction of aldehydes and ketones.[3]
Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of this compound. The resulting alkoxide is then protonated during the workup step to yield the final alcohol product.
Diagram: Mechanism of Sodium Borohydride Reduction
Caption: Mechanism of this compound reduction by Sodium Borohydride.
Experimental Protocol: Reduction of this compound with NaBH₄
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or 95% ethanol.[4][5] Cool the solution in an ice bath to 0°C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C. The use of excess NaBH₄ ensures the complete conversion of the starting material.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Workup: Carefully quench the reaction by the slow addition of 3M HCl to decompose the excess NaBH₄.[4] This step will evolve hydrogen gas and should be performed in a well-ventilated fume hood.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.[4][5]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
B. Lithium Aluminum Hydride (LiAlH₄): A Powerful, Non-Selective Alternative
Lithium aluminum hydride (LAH) is a much more powerful reducing agent than NaBH₄.[6] It can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides.[6][7]
Causality of Reactivity: The greater reactivity of LAH stems from the higher polarity of the Al-H bond compared to the B-H bond in NaBH₄, making the hydride ion more readily available for nucleophilic attack.[6]
Caution: LAH reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[8] Therefore, it must be used under anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF).
Due to its high reactivity and the presence of the chloro-substituent which could potentially be reduced, LAH is often not the preferred reagent for the simple reduction of this compound unless other functional groups that are resistant to NaBH₄ also need to be reduced.
II. Catalytic Hydrogenation: A Clean and Efficient Method
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) to reduce the carbonyl group. This method is highly efficient and produces water as the only byproduct, making it an environmentally friendly option.
Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Both the this compound and hydrogen gas are adsorbed onto the catalyst surface, where the hydrogen atoms are added across the carbonyl double bond.
Considerations: A significant drawback of catalytic hydrogenation for this specific substrate is the potential for dehalogenation, where the chloro group is replaced by a hydrogen atom. Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity.
III. Meerwein-Ponndorf-Verley (MPV) Reduction: A Chemoselective Approach
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[9] It employs a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.[9][10][11]
Mechanism of Action: The MPV reduction involves a reversible hydride transfer from the sacrificial alcohol (isopropanol) to the ketone via a six-membered ring transition state coordinated to the aluminum catalyst.[9][11] The equilibrium is driven to the product side by distilling off the acetone formed during the reaction.[10]
Diagram: Meerwein-Ponndorf-Verley (MPV) Reduction Workflow
Caption: General workflow for the MPV reduction of this compound.
The MPV reduction is particularly advantageous due to its high chemoselectivity, leaving other reducible functional groups such as esters and nitro groups intact.
IV. Biocatalysis: The Path to Enantiopure Alcohols
For the synthesis of chiral pharmaceuticals, obtaining enantiomerically pure intermediates is paramount. Biocatalysis offers an excellent solution for the asymmetric reduction of this compound.
A. Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)
Baker's yeast is a readily available and inexpensive biocatalyst that contains oxidoreductase enzymes capable of stereoselectively reducing ketones. It has been shown to be effective in the reduction of this compound to the corresponding chiral alcohol.
Key Findings from Experimental Data:
-
Saccharomyces cerevisiae B5 has been identified as an effective strain for the stereoselective reduction of this compound to (R)-2'-chloro-1-phenylethanol.[12]
-
The addition of a co-substrate, such as ethanol (5%), can significantly increase the yield of the (R)-alcohol from 17% to 74%.[12][13] The co-substrate aids in the regeneration of the NADH cofactor required for the enzymatic reduction.
-
Optimal reaction conditions have been reported to be pH 8.0 and a temperature of 25°C.[14] Under these conditions, both the yield and enantiomeric excess (ee) can exceed 99%.[14]
Experimental Protocol: Bioreduction with Baker's Yeast
-
Yeast Culture: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.
-
Reaction Setup: To a buffered solution (pH 8.0) containing the yeast cells, add this compound and a co-substrate like glucose or ethanol.
-
Incubation: Incubate the mixture at 25°C with shaking for 24-48 hours.
-
Extraction and Analysis: After the reaction, extract the product with an organic solvent. Determine the yield and enantiomeric excess using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.
B. Isolated Enzyme-Catalyzed Reduction
For greater control and higher substrate loading, isolated alcohol dehydrogenases (ADHs) can be employed. These enzymes, often from thermophilic organisms like Thermoanaerobacter pseudethanolicus (TeSADH), exhibit high stability and stereoselectivity.[15]
-
Mutants of TeSADH have been developed to produce either the (S)- or (R)-enantiomer of 2-chloro-1-phenylethanol with high conversions and enantioselectivities (>99%).[15]
Comparison of Reducing Agents
| Reducing Agent | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | High | Racemic | Mild, safe, easy to handle | Produces a racemic mixture |
| Lithium Aluminum Hydride (LiAlH₄) | High | Racemic | Very powerful | Highly reactive, not chemoselective, requires anhydrous conditions |
| Catalytic Hydrogenation | High | Racemic (without chiral ligands) | Clean, high atom economy | Potential for dehalogenation |
| Meerwein-Ponndorf-Verley (MPV) | Good to High | Racemic (without chiral catalysts) | Highly chemoselective, mild conditions | Reversible reaction, requires distillation of acetone |
| Saccharomyces cerevisiae | Good to Excellent | High (typically >99% ee for one enantiomer) | Inexpensive, environmentally friendly, high stereoselectivity | Lower substrate concentrations, requires incubation time |
| Isolated Alcohol Dehydrogenases (ADHs) | Excellent | Excellent (>99% ee) | High stereoselectivity and efficiency, tunable for (R) or (S) product | Higher cost of enzyme and cofactors |
Conclusion
The choice of a reducing agent for the conversion of this compound to 2-chloro-1-phenylethanol is dictated by the specific requirements of the synthesis.
-
For simple, non-stereoselective reductions where high yield and ease of operation are the primary concerns, Sodium Borohydride is an excellent choice.
-
The Meerwein-Ponndorf-Verley reduction offers superior chemoselectivity when other sensitive functional groups are present in the molecule.
-
When the goal is the production of enantiomerically pure 2-chloro-1-phenylethanol, a crucial intermediate for chiral drug synthesis, biocatalytic methods using either whole cells of Saccharomyces cerevisiae or isolated alcohol dehydrogenases are the most effective strategies, consistently delivering high yields and exceptional enantiomeric excess.
By understanding the mechanisms, advantages, and limitations of each of these reducing agents, researchers can make informed decisions to optimize their synthetic routes and achieve their desired outcomes with precision and efficiency.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. scribd.com [scribd.com]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces this compound to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2'-Chloroacetophenone
The procedures outlined below are designed to be a self-validating system, where the logic behind each step is explained to foster a deep understanding of safe handling practices.
Hazard Profile and Essential Safety Precautions
Before handling any waste, it is crucial to understand the inherent risks of the substance. 2'-Chloroacetophenone is not merely a chemical reagent; it is a potent lachrymator and irritant with significant health and environmental hazards.[1][2] Failure to adhere to strict safety protocols can result in serious injury and environmental contamination.
1.1 Key Hazards Summary
| Hazard Classification | GHS Code | Description | Source |
| Combustible Liquid | H227 | Can ignite on heating. | [1][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1][3] |
| Skin Irritation | H315 | Causes skin irritation and can cause chemical burns. | [1][4] |
| Serious Eye Irritation/Damage | H319 | Causes serious eye irritation. As a lachrymator, vapors are very irritating to the eyes. | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. Inhalation can cause chemical burns to the respiratory tract. | [1][4] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long-lasting effects. | [5] |
1.2 Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Given the hazards, the following PPE is non-negotiable when handling this compound waste:
-
Eye Protection: Chemical splash goggles and a face shield are required.[1] The lachrymatory nature of this compound means even minute vapor exposure can be incapacitating.
-
Hand Protection: Wear butyl rubber or Viton gloves. Nitrile gloves may be used for incidental contact but should be doubled and changed immediately upon contamination.[6][7]
-
Body Protection: A chemically resistant apron or lab coat must be worn. Ensure it is fully buttoned.[6]
-
Respiratory Protection: All handling of open containers of this compound, including waste transfer, must be conducted in a certified chemical fume hood.[4][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory.[1]
Waste Segregation: The Critical First Step
The Principle of Halogenation: this compound is a halogenated organic compound.[8] This chemical characteristic is the single most important factor in its disposal. Halogenated wastes cannot be mixed with non-halogenated wastes.[7][9]
Why this is critical: Disposal facilities treat these two waste streams differently. Non-halogenated solvents are often recycled or used in fuel blending. Halogenated wastes, however, must undergo high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic and toxic gases (e.g., hydrogen chloride) produced during combustion.[10][11] Cross-contamination makes the entire volume of waste more hazardous, difficult, and expensive to dispose of, and can lead to severe regulatory penalties.[9]
Step-by-Step Disposal Protocol for Chemical Waste
This protocol applies to unused, expired, or waste solutions of this compound.
3.1. Preparing the Waste Container
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container. These are typically provided by your institution's Environmental Health & Safety (EHS) department and should be made of a compatible material like polyethylene.[7] Do not use metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[7]
-
Initial Labeling: Before adding any waste, label the container clearly. The label must include the words "Hazardous Waste" and "Halogenated Organic Waste."[9][12]
3.2. Transferring the Chemical Waste
-
Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood to control vapor exposure.[4]
-
Grounding: If transferring large quantities, ensure containers are properly grounded to prevent static discharge, as the material is a combustible liquid.[1]
-
Careful Pouring: Use a funnel to carefully pour the this compound waste into the designated halogenated waste container. Avoid splashing.
-
Securely Close: Immediately and securely close the waste container lid. A container is considered "closed" only when it is vapor-tight and spill-proof.[12]
3.3. Labeling and Storage
-
Update the Log: On the waste container's label or an attached log sheet, record the chemical name ("this compound") and the approximate quantity added.[8] Do not use abbreviations or chemical formulas.[12]
-
Proper Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a cool, dry, well-ventilated location, away from incompatible materials like strong bases and oxidizing agents.[1][7] The container must be within secondary containment to catch any potential leaks.[7]
-
Arrange for Pickup: Once the container is full, or if waste has been accumulated for the maximum time allowed by local regulations, contact your EHS department for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Managing Contaminated Materials and Spills
5.1. Contaminated Solid Waste Disposable items such as gloves, pipette tips, and absorbent paper contaminated with this compound must also be treated as hazardous waste.
-
Collect these items in a dedicated, sealed plastic bag or a puncture-proof container.[10]
-
The bag or container must be clearly labeled "Hazardous Waste" and list "this compound contaminated debris."
-
Store this container in the SAA alongside your liquid waste containers.
5.2. Small Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[1]
-
Contain: Stop the leak if it is safe to do so.[1]
-
Absorb: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10] Use non-sparking tools.[1]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Dispose: The collected spill material is halogenated hazardous waste and must be disposed of accordingly.
Decontamination of Empty Containers
Empty containers of this compound are still considered hazardous due to chemical residue and vapor.[1][5]
-
Triple Rinse: The standard procedure for decontaminating an empty container is to triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[10]
-
Collect Rinsate: Crucially, all three rinses (the rinsate) must be collected as hazardous waste. Since the rinsate now contains a halogenated compound, it must be added to your "Halogenated Organic Waste" container.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular solid waste. Puncture or otherwise deface the container to prevent reuse.[5][10] Always confirm this final step with your institution's EHS guidelines, as local regulations may vary.
By adhering to these scientifically-grounded and experience-tested procedures, you contribute to a safer laboratory environment and ensure that the lifecycle of this hazardous chemical is managed responsibly from acquisition to final disposal.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. echemi.com [echemi.com]
- 11. p2infohouse.org [p2infohouse.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2'-Chloroacetophenone
A Researcher's Guide to Safely Handling 2'-Chloroacetophenone
An Essential Operational and Safety Blueprint for Laboratory Professionals
As a Senior Application Scientist, I understand that groundbreaking research and drug development demand not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of this compound, a lachrymatory and hazardous chemical. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your focus remains on your critical work. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond a simple checklist to explain the causality behind each safety measure.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No. 2142-68-9) is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2] It is also a lachrymator, meaning it can cause tearing, and may cause respiratory irritation.[1][3] Understanding these hazards is the foundational step in implementing effective safety protocols. It is a colorless to gray crystalline solid with a sharp, irritating odor.[4][5]
Primary Hazards at a Glance:
| Hazard | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Acute Tox. 4 (Oral) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Skin Irrit. 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Eye Irrit. 2A |
| Respiratory Irritation | May cause respiratory irritation.[1] | STOT SE 3 |
| Flammability | Combustible liquid.[1][2] | Flam. Liq. 4 |
| Lachrymator | Substance which increases the flow of tears.[3][6] | Not specified |
The Core of Safety: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE. However, a site-specific risk assessment should always be conducted to determine if additional protection is necessary.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Respiratory Protection | A NIOSH-approved air-purifying half-mask respirator with organic vapor cartridges and N95, R95, or P95 filters is recommended for up to 3 mg/m³.[4] In situations with higher potential for exposure, a full-facepiece airline respirator in positive pressure mode may be necessary.[3][6] | This compound vapors can cause respiratory tract irritation and burns.[6] The use of a respirator mitigates this risk. Ensure a proper fit test has been conducted before use. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][7] | This chemical is a severe eye irritant and lachrymator.[1][3][6] Full protection is essential to prevent painful and potentially damaging eye contact. |
| Hand Protection | Chemically resistant gloves, such as butyl rubber, are recommended.[3] Always inspect gloves for tears or punctures before use. | Direct skin contact causes irritation.[1] Proper glove selection and use are critical to prevent dermal exposure. |
| Body Protection | A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn.[1][3][7] | Protective clothing prevents contamination of personal attire and minimizes skin contact. |
| Foot Protection | Safety shoes are recommended.[1] | Protects against spills and falling objects. |
Operational Blueprint: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Risk Assessment and SOP Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for handling this compound.
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the table above. Ensure all PPE is in good condition and fits correctly.
-
Verify Fume Hood Functionality: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Handle in a Well-Ventilated Area: Ensure good ventilation of the work station.[1]
-
Dispense with Care: Avoid breathing dust, fumes, mist, or vapors.[1][6] Do not get the chemical in your eyes, on your skin, or on your clothing.[6]
-
Keep Container Tightly Closed: When not in use, ensure the container is securely sealed to prevent the release of vapors.[1][6]
-
Decontaminate Work Area: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE Correctly: Remove PPE in a manner that avoids contaminating yourself.
-
Dispose of Waste: Dispose of all chemical waste and contaminated materials in a designated, labeled hazardous waste container according to local, state, and federal regulations.[1]
-
Wash Hands Thoroughly: Always wash your hands with soap and water after handling the product.[1]
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Exposure First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management Protocol:
Caption: A protocol for responding to a this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety office.[1]
-
Personal Protection: Only trained personnel equipped with appropriate PPE, including respiratory protection, should respond to the spill.[1]
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, absorb with a dry chemical absorbent. For large spills, dike the area to prevent spreading.[1]
-
Cleanup: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[1] Use non-sparking tools if the material is a combustible liquid.[1]
-
Disposal: Dispose of the waste in a sealed, labeled container in accordance with all applicable regulations.[1]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste. This includes the chemical itself, any contaminated absorbent materials, and disposable PPE.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 2142-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - alpha-Chloroacetophenone [cdc.gov]
- 5. α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE) | Occupational Safety and Health Administration [osha.gov]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
